Technical Documentation Center

Prochlorperazine mesilate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Prochlorperazine mesilate
  • CAS: 40222-89-7

Core Science & Biosynthesis

Foundational

Molecular Properties & Characterization of Prochlorperazine Mesilate

Technical Guide for Drug Development Scientists Part 1: Executive Summary Prochlorperazine mesilate (2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine dimethanesulfonate) represents a critical class of phenothi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development Scientists

Part 1: Executive Summary

Prochlorperazine mesilate (2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine dimethanesulfonate) represents a critical class of phenothiazine derivatives utilized primarily for its potent antiemetic and antipsychotic properties. Unlike its maleate counterpart, the mesilate salt offers superior aqueous solubility, making it the preferred form for parenteral formulations.

This guide analyzes the molecular behavior of prochlorperazine mesilate, focusing on its stability profile, receptor binding kinetics, and the rigorous analytical methodologies required for its characterization. We address the specific challenges of phenothiazine oxidation and photolysis, providing actionable protocols for stability-indicating assays.

Part 2: Molecular Architecture & Physicochemical Profile

The efficacy and formulation stability of prochlorperazine mesilate are dictated by its tricyclic phenothiazine core and the ionization state of its piperazine side chain.

Structural Specifications

The molecule consists of a lipophilic tricyclic system (phenothiazine) with an electron-withdrawing chlorine atom at the C2 position. This substituent increases asymmetry and enhances dopamine D2 receptor affinity compared to non-chlorinated analogs (e.g., promazine). The side chain contains a basic piperazine ring, which is the primary site of protonation in the mesilate salt.

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Development
IUPAC Name 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine; dimethanesulfonateChemical Identity
Molecular Formula C₂₀H₂₄ClN₃S[1][2][3] · 2(CH₃SO₃H)Salt Stoichiometry (1:2)
Molecular Weight 566.2 g/mol (Salt); 373.9 g/mol (Base)Dose calculation
Solubility (Water) > 100 mg/mL (Very Soluble)Parenteral formulation suitability
Solubility (Ethanol) Sparingly solubleCosolvent selection
pKa (Piperazine N) 8.1 – 8.4Ionization at physiological pH
pKa (Phenothiazine N) ~3.9Very weak base; largely unprotonated at pH 7.4
LogP (Octanol/Water) 4.9 (Base form)High lipophilicity; crosses BBB
Hygroscopicity Moderate to HighRequires humidity control in solid state
Melting Point ~234°C (Decomposes)Thermal analysis (DSC) reference

Part 3: Pharmacodynamic Mechanisms (Signaling Pathways)

Prochlorperazine exerts its therapeutic effect primarily through the antagonism of Dopamine D2 receptors in the Chemoreceptor Trigger Zone (CTZ).

Mechanism of Action: D2 Receptor Blockade

Under normal conditions, dopamine binds to D2 receptors (G_i/o-coupled), leading to the inhibition of adenylyl cyclase and a decrease in cAMP. This signaling cascade in the CTZ triggers the vomiting reflex. Prochlorperazine competitively binds to the D2 receptor, preventing G-protein activation and stabilizing the receptor in an inactive state.

Visualization: D2 Signaling Blockade

The following diagram illustrates the interruption of the dopaminergic signaling cascade by prochlorperazine.

D2_Signaling_Blockade cluster_membrane Cell Membrane Dopamine Dopamine (Endogenous Ligand) D2_Receptor Dopamine D2 Receptor (Gi/o Coupled) Dopamine->D2_Receptor Activates Prochlorperazine Prochlorperazine (Antagonist) Prochlorperazine->D2_Receptor Blocks (Competitive) G_Protein Gi/o Protein Complex D2_Receptor->G_Protein Inhibits (Normal) Response Emetic Reflex / Psychosis D2_Receptor->Response Signal Transduction BLOCKED AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces PKA Protein Kinase A Activation

Figure 1: Competitive antagonism of Prochlorperazine at the D2 receptor prevents Gi/o-mediated inhibition of Adenylyl Cyclase, thereby modulating downstream physiological responses.

Part 4: Stability & Degradation Science

The phenothiazine ring is electronically rich, making it highly susceptible to oxidative attack and photolytic degradation. Understanding these pathways is critical for formulation and packaging.

Photolytic Degradation

Upon exposure to UV light, prochlorperazine undergoes a radical-mediated dechlorination and oxidation.

  • Primary Pathway: Formation of the prochlorperazine sulfoxide .

  • Secondary Pathway: Loss of the chlorine atom (dechlorination) leading to the formation of promazine analogs or ring contraction to carbazole derivatives.

  • Visual Indicator: Solutions turn from colorless/pale yellow to pink or reddish-brown upon degradation.

Oxidative Degradation

Even in the absence of light, atmospheric oxygen can oxidize the sulfur atom in the phenothiazine ring to a sulfoxide (


) and eventually a sulfone (

). The tertiary amines on the side chain are also susceptible to N-oxide formation.
Visualization: Degradation Logic Flow

Degradation_Pathways Parent Prochlorperazine (Intact) Light UV Light (hv) Parent->Light Oxygen Oxidation (O2) Parent->Oxygen Sulfoxide Prochlorperazine Sulfoxide Light->Sulfoxide Primary Photoproducts Dechlorinated Species / Carbazoles Light->Photoproducts Radical Mechanism Oxygen->Sulfoxide Rapid NOxide N-Oxide Impurity Oxygen->NOxide Side Chain Sulfone Prochlorperazine Sulfone Sulfoxide->Sulfone Slow

Figure 2: Primary degradation pathways of Prochlorperazine Mesilate under environmental stress.

Part 5: Experimental Protocol

Stability-Indicating HPLC Method Validation

Objective: To validate a Reverse-Phase HPLC method capable of separating prochlorperazine from its known degradants (sulfoxide, N-oxide) in a parenteral formulation.

Rationale: Standard UV assays are insufficient because degradation products often possess similar chromophores. An ion-pairing or buffered RP-HPLC method is required to manage the peak shape of the basic piperazine moiety.

5.1 Chromatographic Conditions
  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Inertsil ODS-3).

  • Mobile Phase:

    • Buffer: 100 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).

    • Organic: Acetonitrile.[4][5]

    • Ratio: 40:60 (Buffer:Acetonitrile) – Isocratic mode recommended for routine QC; Gradient for impurity profiling.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV-Vis / PDA at 254 nm (optimal for phenothiazine core).

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

5.2 Step-by-Step Validation Workflow
  • System Suitability Preparation:

    • Dissolve Prochlorperazine Mesilate Reference Standard (RS) in Mobile Phase to a concentration of 0.1 mg/mL.

    • Self-Validation Check: The tailing factor (

      
      ) must be 
      
      
      
      . If
      
      
      , add 5 mM triethylamine or increase buffer ionic strength to suppress silanol interactions.
  • Forced Degradation (Specificity Check):

    • Acid Stress: Mix 5 mL sample + 5 mL 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize.

    • Oxidative Stress: Mix 5 mL sample + 1 mL 3%

      
      . Stand at RT for 1 hour.
      
    • Photolytic Stress:[5][6] Expose sample to 1.2 million lux-hours (ICH Q1B conditions).

    • Analysis: Inject stressed samples. Verify that the degradation peaks (usually eluting before the main peak due to increased polarity of sulfoxides) are resolved (

      
      ) from the active drug.
      
  • Linearity & Range:

    • Prepare 5 concentrations ranging from 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

    • Plot Peak Area vs. Concentration.

      
       must be 
      
      
      
      .[5]
  • Robustness Testing:

    • Deliberately vary pH (± 0.2 units) and Flow Rate (± 0.1 mL/min).

    • Success Criteria: Retention time (

      
      ) may shift, but resolution between critical pairs must remain 
      
      
      
      .
5.3 Data Analysis & Calculation

Calculate the assay percentage using the external standard method:



Where:

  • 
     = Peak Area
    
  • 
     = Concentration (mg/mL)[7][8]
    
  • 
     = Potency of the Reference Standard (as is basis)
    

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125791, Prochlorperazine Mesilate. Retrieved from [Link]

  • Lew, A., Gao, Q., & Takahashi, L. (2011). Analysis and Identification of Prochlorperazine Impurities and Forced Degradation Products Using a Stability-Indicating HPLC Method.[6] Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link][7]

  • Deranged Physiology. Pharmacology of Prochlorperazine: Pharmacokinetics and Dynamics. Retrieved from [Link]

  • Moore, D. E. (1998). Photosensitization by drugs: Photolysis of some chlorine-containing drugs. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Exploratory

In vitro receptor binding affinity profile of prochlorperazine mesilate

Title: In Vitro Receptor Binding Affinity Profile of Prochlorperazine Mesilate: A Comprehensive Pharmacodynamic Guide The Pharmacological Architecture of Prochlorperazine Prochlorperazine mesilate is a highly potent phen...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Receptor Binding Affinity Profile of Prochlorperazine Mesilate: A Comprehensive Pharmacodynamic Guide

The Pharmacological Architecture of Prochlorperazine

Prochlorperazine mesilate is a highly potent phenothiazine derivative classically categorized as a typical antipsychotic and a broad-spectrum antiemetic[1]. Unlike modern atypical antipsychotics that rely on a delicate balance of multi-receptor modulation, prochlorperazine’s efficacy is primarily driven by its aggressive and competitive antagonism at dopaminergic synapses[2]. Understanding its in vitro receptor binding affinity (quantified by the equilibrium dissociation constant,


) is critical for drug development professionals aiming to predict its in vivo pharmacodynamics, therapeutic windows, and adverse event profiles[3].

Quantitative In Vitro Binding Affinity ( ) Profile

The binding affinity profile of prochlorperazine is heavily skewed toward the D2-like receptor family, with secondary affinities for adrenergic and histaminergic targets. In radioligand binding assays, a lower


 value indicates a higher binding affinity.

Table 1: In Vitro Receptor Binding Affinity (


) Profile of Prochlorperazine
Receptor Target

Value (nM)
Clinical / Physiological Implication
Dopamine D2 0.07 - 1.7Primary target: Antiemetic efficacy (CTZ) & Antipsychotic action; High EPS risk
Dopamine D3 0.61 - 4.0Modulation of mood, cognition, and potential hyponatremia risk
Alpha-1 Adrenergic 1.9Off-target: Orthostatic hypotension, dizziness, and reflex tachycardia
Dopamine D4 5.3Minimal clinical impact at therapeutic doses
Dopamine D1 7.7Low-affinity target; minimal contribution to core efficacy
Histamine H1 8.4Off-target: Sedation, somnolence, and weight gain
Serotonin 5-HT2A 15.0Insufficient affinity to prevent EPS (unlike atypical antipsychotics)

Data synthesized from standardized radioligand binding assays[3],[4]. Note: Variance in D2


 (0.07 nM vs 1.7 nM) arises from differences in radioligand selection (e.g., [3H]-spiperone vs [3H]-raclopride) and tissue preparation (cloned human receptors vs native rodent striatum).

Mechanistic Causality: From Receptor to Phenotype

Prochlorperazine’s clinical phenotype is a direct mathematical consequence of its


 distribution across the central nervous system.
  • Antiemetic Efficacy: The Chemoreceptor Trigger Zone (CTZ) in the area postrema lies outside the blood-brain barrier. Prochlorperazine's sub-nanomolar affinity for D2 receptors (

    
     ~ 0.07 nM) allows it to rapidly saturate these receptors, blocking emetogenic signals from circulating toxins[4].
    
  • Extrapyramidal Symptoms (EPS): Atypical antipsychotics maintain a high 5-HT2A to D2 affinity ratio, where 5-HT2A blockade promotes compensatory dopamine release in the nigrostriatal pathway. Prochlorperazine has a

    
     of 15.0 nM for 5-HT2A but 0.07-1.7 nM for D2[4]. This ~10-to-200-fold preference for D2 over 5-HT2A means it induces profound nigrostriatal D2 blockade without serotonergic buffering, leading to severe EPS[3].
    
  • Endocrine Disruption: Blockade of D2 receptors in the tuberoinfundibular pathway removes the inhibitory tone on lactotrophs, leading to hyperprolactinemia[1].

  • Hyponatremia Risk: Recent in silico pharmacodynamic analyses reveal that high D3 receptor occupancy relative to 5-HT2A occupancy (a hallmark of prochlorperazine) is significantly associated with an increased risk of iatrogenic hyponatremia[5].

D2_Blockade DA Endogenous Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled GPCR) DA->D2R Endogenous Agonism PCP Prochlorperazine (Competitive Antagonist) PCP->D2R Steric Blockade (Ki ~ 0.07-1.7 nM) Gi Gαi/o Subunit D2R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Loss of Inhibition cAMP cAMP Production AC->cAMP Restored Levels

Caption: Pharmacodynamic blockade of the Dopamine D2 receptor Gi/o signaling pathway by Prochlorperazine.

Experimental Methodology: In Vitro Radioligand Competition Binding Assay

To establish a highly accurate


 for prochlorperazine, researchers must utilize a self-validating radioligand competition assay. The following protocol outlines the gold-standard methodology for D2 receptor profiling.

Causality in Assay Design:

  • Cell Line Choice: Chinese Hamster Ovary (CHO) or HEK293 cells expressing recombinant human D2L (long isoform) receptors are used to prevent cross-reactivity with D3/D4 receptors found in native striatal tissue.

  • Buffer Selection: The assay buffer must contain 120 mM NaCl. Sodium ions allosterically stabilize the antagonist-preferring conformation of the D2 receptor, ensuring the

    
     accurately reflects prochlorperazine's true antagonist affinity.
    
  • Radioligand Choice: [3H]-raclopride is preferred over [3H]-spiperone because raclopride is highly selective for D2/D3, whereas spiperone requires the addition of a masking agent (like ketanserin) to block 5-HT2A receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO-hD2L cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Assay Setup (Self-Validating System):

    • Total Binding (TB): Membrane suspension + 1 nM [3H]-raclopride + vehicle.

    • Non-Specific Binding (NSB): Membrane suspension + 1 nM [3H]-raclopride + 10 µM (+)-butaclamol (excess cold ligand to define the assay noise floor).

    • Test Wells: Membrane suspension + 1 nM [3H]-raclopride + Prochlorperazine (serial dilutions from

      
       to 
      
      
      
      M).
  • Incubation: Incubate the 96-well plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass, preventing non-specific sticking of the positively charged radioligand.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to strip unbound ligand. Extract filters, add scintillation cocktail, and quantify bound radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Plot the displacement curve to determine the

    
    . Convert 
    
    
    
    (which is assay-dependent) to the absolute affinity constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    (Where [L] is the concentration of [3H]-raclopride and
    
    
    is its dissociation constant).

Workflow Prep Membrane Prep (hD2R Expressing) Incubate Incubation [3H]-Ligand + Drug Prep->Incubate Filter Rapid Filtration (PEI-Treated GF/B) Incubate->Filter Wash Washing (Ice-Cold Buffer) Filter->Wash Count LSC Counting (Quantify Bound) Wash->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Caption: Step-by-step in vitro radioligand competition binding assay workflow for Ki determination.

Conclusion

Prochlorperazine mesilate remains a benchmark compound in neuropsychopharmacology. Its in vitro binding profile—characterized by sub-nanomolar affinity for D2/D3 receptors and moderate affinity for Alpha-1 and H1 receptors—perfectly predicts its potent antiemetic properties and its propensity for extrapyramidal and endocrine side effects. By rigorously applying standardized radioligand binding methodologies, researchers can utilize prochlorperazine as a reliable reference standard when screening novel, functionally selective dopaminergic compounds.

References

Sources

Foundational

Prochlorperazine mesilate metabolic pathways and cytochrome P450 enzymes

Executive Summary The metabolic disposition of Prochlorperazine mesilate (PCZ), a piperazine-phenothiazine antipsychotic and antiemetic, represents a complex interplay of Phase I oxidation and Phase II conjugation. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic disposition of Prochlorperazine mesilate (PCZ), a piperazine-phenothiazine antipsychotic and antiemetic, represents a complex interplay of Phase I oxidation and Phase II conjugation. Unlike simpler pharmacophores, PCZ undergoes extensive first-pass metabolism mediated primarily by the Cytochrome P450 (CYP) superfamily , with CYP2D6 and CYP2C19 acting as the primary enzymatic drivers for N-demethylation, while sulfoxidation and hydroxylation pathways involve a broader catalytic network including CYP3A4 and potentially Flavin-containing Monooxygenases (FMOs).

This guide delineates the precise metabolic pathways of PCZ, defines the kinetic contributions of specific enzymes, and provides a self-validating experimental framework for researchers to phenotype these reactions in vitro.

Chemical & Pharmacological Context

Prochlorperazine is characterized by a tricyclic phenothiazine ring system with a chloro-substituent at the C2 position and a 4-methylpiperazine-1-yl propyl side chain at N10.[1] This structure dictates its metabolic fate:

  • Lipophilicity: High logP necessitates Phase I functionalization prior to excretion.

  • Nucleophilic Centers: The tertiary amines on the piperazine ring and the sulfur atom in the phenothiazine ring are "soft nucleophiles," making them prime targets for oxidation and glucuronidation.

The Metabolic Landscape

The biotransformation of PCZ is multiphasic. The parent compound is rapidly depleted in human liver microsomes (HLM) to form three primary metabolite classes.

Phase I: Functionalization
  • N-Demethylation (Major Pathway): Removal of the terminal methyl group from the piperazine ring to form N-desmethyl prochlorperazine (ND-PCZ) . This is the rate-limiting step for clearance in extensive metabolizers.

    • Primary Enzymes: CYP2D6, CYP2C19.[2]

    • Secondary Enzyme: CYP3A4 (High capacity, low affinity).

  • S-Oxidation: Oxidation of the phenothiazine sulfur to form Prochlorperazine sulfoxide .

    • Enzymes: CYP3A4, with potential contribution from FMO3 (Flavin-containing monooxygenase 3).

  • Aromatic Hydroxylation: Hydroxylation at the 7-position of the tricyclic ring to form 7-hydroxy prochlorperazine .

    • Enzymes: CYP2D6, CYP3A4.[2][3]

Phase II: Conjugation

Following Phase I, the metabolites (particularly 7-hydroxy PCZ and ND-PCZ) undergo glucuronidation.

  • N-Glucuronidation: Direct conjugation of the piperazine nitrogen (tertiary amine).

    • Enzyme:[3][4][5][6][7][8]UGT1A4 (Known preference for tertiary amines like trifluoperazine).

  • O-Glucuronidation: Conjugation of the 7-hydroxyl group.

Pathway Visualization

The following diagram illustrates the metabolic cascade and enzymatic assignments.

PCZ_Metabolism PCZ Prochlorperazine (Parent) ND_PCZ N-desmethyl Prochlorperazine PCZ->ND_PCZ N-Demethylation (CYP2D6, CYP2C19) Sulfoxide Prochlorperazine Sulfoxide PCZ->Sulfoxide S-Oxidation (CYP3A4, FMO3) OH_PCZ 7-Hydroxy Prochlorperazine PCZ->OH_PCZ 7-Hydroxylation (CYP2D6) N_Gluc N-Glucuronide Conjugate ND_PCZ->N_Gluc UGT1A4 O_Gluc O-Glucuronide Conjugate OH_PCZ->O_Gluc UGT1A/2B

Figure 1: Metabolic pathway of Prochlorperazine showing primary Phase I oxidations and Phase II conjugations.

Enzymology & Reaction Phenotyping

Understanding the specific CYP contributions is critical for predicting drug-drug interactions (DDIs).

CYP2D6: The High-Affinity Gatekeeper

CYP2D6 is the most efficient catalyst for the N-demethylation of prochlorperazine.

  • Kinetic Profile: Low

    
     (high affinity), meaning it drives metabolism at therapeutic concentrations.
    
  • Clinical Implication: Patients who are CYP2D6 Poor Metabolizers (PMs) or those taking CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) will exhibit significantly higher plasma AUC of the parent drug, increasing the risk of extrapyramidal side effects (EPS).

CYP3A4: The High-Capacity Backup

CYP3A4 contributes to both sulfoxidation and N-demethylation.

  • Kinetic Profile: Higher

    
     than 2D6. It becomes kinetically significant when CYP2D6 is saturated or inhibited.
    
  • Induction: Co-administration with CYP3A4 inducers (e.g., rifampin) may lead to sub-therapeutic levels of PCZ.

Quantitative Enzyme Contribution
Metabolic PathwayPrimary Enzyme(s)Secondary Enzyme(s)Kinetic Characteristic
N-Demethylation CYP2D6, CYP2C19CYP3A4High Affinity (2D6)
S-Oxidation CYP3A4FMO3Moderate Affinity
7-Hydroxylation CYP2D6CYP3A4Low Capacity

Experimental Framework: Validating the Pathway

To confirm these pathways in a new formulation or preclinical species, use the following self-validating protocols.

Protocol A: Recombinant CYP (rCYP) Phenotyping

Objective: Determine the intrinsic clearance (


) of PCZ by specific CYP isoforms.

Materials:

  • Recombinant human CYPs (rCYP2D6, 3A4, 2C19, 1A2) expressed in E. coli or Baculosomes.

  • Negative Control: Vector-control microsomes (no CYP).

  • Cofactor: NADPH regenerating system.

Methodology:

  • Preparation: Dilute rCYP to 50 pmol/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add PCZ (1 µM final) and incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 5, 10, 20, 30, and 60 min into ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring parent depletion and metabolite formation (ND-PCZ m/z transition).

Self-Validation Step:

  • Positive Control: Run Dextromethorphan (CYP2D6 substrate) and Testosterone (CYP3A4 substrate) in parallel. If Dextromethorphan is not metabolized by the rCYP2D6 well, the assay is invalid.

Protocol B: Chemical Inhibition in Human Liver Microsomes (HLM)

Objective: Quantify the contribution of CYP2D6 vs. CYP3A4 in a complete biological system.

Workflow Diagram:

Inhibition_Protocol cluster_groups Treatment Groups Step1 Thaw HLM (Pooled Donors) Step2 Aliquot into 3 Groups Step1->Step2 G1 Control (Vehicle only) Step2->G1 G2 + Quinidine (Specific CYP2D6 Inhibitor) Step2->G2 G3 + Ketoconazole (Specific CYP3A4 Inhibitor) Step2->G3 Step3 Add PCZ (Substrate) G1->Step3 G2->Step3 G3->Step3 Step4 Initiate with NADPH Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: Chemical inhibition workflow to dissect enzyme contribution in liver microsomes.

Data Interpretation:

  • If Quinidine (1 µM) reduces PCZ clearance by >80%, CYP2D6 is the dominant pathway.

  • If Ketoconazole (1 µM) reduces clearance significantly, CYP3A4 plays a major role.

Clinical & Safety Implications

Drug-Drug Interactions (DDI)
  • CYP2D6 Inhibition: Co-administration with strong CYP2D6 inhibitors (e.g., Paroxetine, Bupropion) will elevate PCZ plasma levels. Action: Dose reduction of PCZ is recommended to avoid neurotoxicity (tardive dyskinesia).

  • QT Prolongation: Elevated PCZ levels due to metabolic inhibition increase the risk of QT prolongation, particularly when combined with other QT-prolonging agents.

Pharmacogenetics

Polymorphisms in CYP2D6 (alleles *3, *4, *5) result in the Poor Metabolizer (PM) phenotype.

  • PM Phenotype: Increased risk of acute dystonic reactions.

  • UM (Ultrarapid) Phenotype: Potential for lack of antiemetic efficacy due to rapid clearance.

References

  • In-vitro characterization of the metabolism of prochlorperazine.

  • Influence of cytochrome P450 genotype on the plasma disposition of prochlorperazine metabolites. Source: PubMed / British Journal of Clinical Pharmacology

  • Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route. Source: PubMed / Journal of Clinical Pharmacology

  • Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (and tertiary amines). Source: PubMed / Chemosphere

  • Cytochrome P450 2D6: Clinical Applications.

Sources

Exploratory

Prochlorperazine Mesilate: Solubility Profiling in Aqueous vs. Organic Systems

This guide details the solubility profile of Prochlorperazine Mesilate, specifically distinguishing it from the maleate salt and free base forms. It is designed for formulation scientists and researchers requiring precis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile of Prochlorperazine Mesilate, specifically distinguishing it from the maleate salt and free base forms. It is designed for formulation scientists and researchers requiring precise physicochemical data for assay development and drug delivery systems.

Executive Summary

Prochlorperazine Mesilate (dimethanesulfonate) is the highly water-soluble salt form of the phenothiazine antiemetic prochlorperazine. Unlike the maleate salt (used in tablets) or the free base (suppositories), the mesilate salt is engineered specifically for parenteral (injection) and liquid formulations.

Critical Distinction:

  • Prochlorperazine Mesilate: Solubility in water is >2,000 mg/mL (2 g/mL).

  • Prochlorperazine Maleate: Solubility in water is ~0.015 mg/mL (practically insoluble).

Failure to distinguish between these salts leads to catastrophic formulation errors, such as precipitation in IV lines or complete lack of dissolution in aqueous buffers.

Physicochemical Fundamentals

The extreme solubility of the mesilate salt is driven by the dissociation of the methanesulfonic acid counter-ion, which creates a highly acidic local environment and fully ionizes the piperazine nitrogen.

PropertyDataRelevance
Molecular Formula C₂₀H₂₄ClN₃S[1][2][3][4] · 2CH₃SO₃HDimesylate salt (two methane sulfonic acid groups).[3]
Molecular Weight 566.2 g/mol Significantly heavier than the base (373.9 g/mol ).
pKa Values pKa₁ ≈ 3.9 (Phenothiazine)pKa₂ ≈ 8.1 (Piperazine)The drug is basic. Solubility drops sharply as pH > pKa₂.
Aqueous pH 2.0 – 3.0 (2% w/v solution)Naturally acidic in solution; requires no acidifier.
LogP (Base) ~4.88Highly lipophilic base; requires salt formation for aqueous delivery.
Solubility Profile: Aqueous vs. Organic

The following data contrasts the Mesilate salt against the Base and Maleate forms. Note the solubility inversion : the Mesilate salt is hydrophilic, whereas the Base is lipophilic.

Comparative Solubility Table
SolventProchlorperazine Mesilate Prochlorperazine Base Prochlorperazine Maleate
Water Very Soluble (> 2,000 mg/mL) InsolubleVery Slightly Soluble (~0.015 mg/mL)
Ethanol Sparingly SolubleFreely Soluble Very Slightly Soluble
Methanol Slightly SolubleSolubleSoluble
Chloroform Slightly SolubleFreely Soluble Slightly Soluble
Ether InsolubleFreely Soluble Insoluble
DMSO Slightly SolubleSolubleSoluble (~10 mg/mL)
Technical Insights
  • The "2 g/mL" Phenomenon: The mesilate salt can form a syrup-like consistency at high concentrations. This is not a supersaturated state but a stable high-concentration solution, making it ideal for low-volume IM injections (e.g., 12.5 mg in 1 mL).

  • Organic Solvent Warning: Researchers often assume salts dissolve well in DMSO. Prochlorperazine Mesilate is only slightly soluble in DMSO. If a high-concentration organic stock solution is required, use Methanol (with caution regarding toxicity) or revert to the Free Base form if the experiment allows.

  • Common Ion Effect: Avoid dissolving the mesilate salt in buffers containing high concentrations of other sulfonate ions, although the risk is lower than with hydrochloride salts (Cl⁻ effect).

Experimental Methodologies
Protocol A: Saturation Shake-Flask Method (Aqueous)

Use this for determining precise solubility limits in specific buffers.

  • Preparation: Calibrate a water bath to 25.0°C ± 0.1°C.

  • Excess Addition: Add Prochlorperazine Mesilate to 10 mL of the target buffer (e.g., pH 2.0, 4.0, 6.8) until undissolved solid remains visible.

    • Note: For pH > 6.0, the salt may disproportionate to the free base, causing a rapid drop in solubility.

  • Equilibration: Shake at 100 RPM for 24 hours.

  • Phase Separation: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

    • Centrifugation Alternative: 15,000 RPM for 20 mins if the solution is viscous.

  • Quantification: Dilute the filtrate with 0.1 N HCl (to ensure full ionization) and analyze via HPLC-UV at 254 nm.

Protocol B: Formulation Stability Check (Visual)

Use this to validate IV admixtures.

  • Dilution: Dilute the stock Mesilate solution (12.5 mg/mL) into 50 mL of Normal Saline (0.9% NaCl).

  • Stress Test: Store at room temperature under ambient light for 4 hours.

  • Observation: Pass a laser beam (Tyndall effect) through the vial.

    • Fail Criteria: Visible scattering indicates micro-precipitation of the free base (likely due to pH shift if the saline was slightly basic or unbuffered).

    • Color Check: A pink/reddish tint indicates oxidation (formation of prochlorperazine sulfoxide).

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection and the pH-solubility relationship.

SolubilityLogic Start Start: Select Prochlorperazine Form Mesilate Mesilate Salt Start->Mesilate Injection/Liquid Base Free Base Start->Base Suppository/Lipid Maleate Maleate Salt Start->Maleate Tablet (Solid) Water Aqueous System (pH < 6.0) Mesilate->Water Primary Solvent Organic Organic System (DMSO, Ether, Chloroform) Mesilate->Organic Poor Solubility Base->Water Insoluble Base->Organic Primary Solvent Maleate->Water Very Poor Solubility Result_High High Solubility (>2000 mg/mL) Water->Result_High Acidic pH (2-5) Result_Low Precipitation Risk (pH > 6.5) Water->Result_Low Neutral/Basic pH Result_Org High Solubility (Organic Solvents)

Figure 1: Solubility decision matrix. Note the critical divergence between Mesilate (Aqueous) and Base (Organic).

Formulation & Stability Implications
  • pH Sensitivity: Prochlorperazine has a pKa of ~8.[5]1. In formulations with pH > 6.5, the percentage of non-ionized free base increases logarithmically, leading to precipitation.

    • Action: Always maintain formulation pH between 3.0 and 5.0.

    • Incompatibility: Do not mix Mesilate injection with alkaline drugs (e.g., Aminophylline, Phenobarbital) in the same syringe.

  • Photostability: Aqueous solutions of the mesilate salt are highly sensitive to UV light, degrading into a pink/red sulfoxide metabolite.

    • Protocol: All analytical work must be performed under amber light or using amber glassware.

  • Oxidation: The phenothiazine ring is electron-rich and prone to oxidation.

    • Stabilizer: Commercial injections often include antioxidants like sodium sulfite or sodium metabisulfite. For research stock solutions, purge buffers with Nitrogen or Argon.

References
  • Health Canada. (2006). Product Monograph: STEMETIL (Prochlorperazine Mesylate Injection).[6] Retrieved from .

  • Morris, S., Salm, V., & Salm, A. (2024).[7][8] Harm to a child caused by the off-label use of prochlorperazine maleate tablets due to the discontinuation of licensed prochlorperazine mesilate liquid. European Journal of Hospital Pharmacy. Retrieved from .

  • British Pharmacopoeia. (2008).[3] Prochlorperazine Mesilate Monograph.[3][9] (Cited via DrugFuture).

  • ChemicalBook. (2023).[10] Prochlorperazine Mesylate Properties and Solubility Data.[3][6][7][11] Retrieved from .

  • NPS MedicineWise. (2025). Stemetil Injection Consumer Medicine Information.[12] Retrieved from .

Sources

Foundational

Toxicology and Safety Profile of Prochlorperazine Mesilate in Preclinical Models

Executive Summary Prochlorperazine mesilate, a piperazine phenothiazine, is a potent dopamine D2 receptor antagonist primarily indicated for the management of severe nausea, vomiting, and psychosis. Its preclinical safet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prochlorperazine mesilate, a piperazine phenothiazine, is a potent dopamine D2 receptor antagonist primarily indicated for the management of severe nausea, vomiting, and psychosis. Its preclinical safety profile is characterized by a narrow therapeutic index typical of first-generation antipsychotics. Key toxicological drivers include on-target dopaminergic blockade (resulting in extrapyramidal symptoms and hyperprolactinemia) and off-target antagonism of hERG potassium channels (posing a risk of QT prolongation). While acute oral toxicity in rodents is moderate, chronic exposure is associated with mammary tumorigenesis mediated by sustained prolactin elevation—a class effect relevant to rodent models but of divergent significance in humans.

Mechanistic Basis of Toxicity

The toxicological profile of prochlorperazine is a direct extension of its "dirty drug" receptor binding profile. Unlike selective agents, prochlorperazine exhibits high-affinity binding across multiple neurotransmitter systems. Understanding these pathways is critical for interpreting adverse events in preclinical species.

Receptor-Mediated Adverse Pathways
  • Dopamine D2 (Target): Excessive blockade in the nigrostriatal pathway leads to Extrapyramidal Symptoms (EPS) such as catalepsy in rats. In the tuberoinfundibular pathway, it disinhibits prolactin secretion.

  • hERG (

    
     Current):  Direct inhibition of the rapid delayed rectifier potassium current leads to delayed ventricular repolarization (QTc prolongation).
    
  • Alpha-1 Adrenergic: Blockade results in peripheral vasodilation and orthostatic hypotension.

  • Muscarinic (M1): Antagonism contributes to dry mouth, urinary retention, and potential cognitive blunting.

Visualizing the Toxicity Cascade

The following diagram illustrates the causality between receptor occupancy and observed toxicological phenotypes.

Toxicity_Mechanism D2 Dopamine D2 Receptor Blockade Nigro Nigrostriatal Disinhibition D2->Nigro Tubero Tuberoinfundibular Disinhibition D2->Tubero hERG hERG K+ Channel Blockade Repol Delayed Ventricular Repolarization hERG->Repol Alpha1 Alpha-1 Adrenergic Blockade Vasodilation Peripheral Vasodilation Alpha1->Vasodilation M1 Muscarinic M1 Blockade EPS Extrapyramidal Symptoms (Catalepsy/Tremors) M1->EPS Mitigates Nigro->EPS Prolactin Hyperprolactinemia (Mammary Tumorigenesis) Tubero->Prolactin QT QT Prolongation (Torsades de Pointes Risk) Repol->QT Hypotension Hypotension & Reflex Tachycardia Vasodilation->Hypotension

Figure 1: Mechanistic linkage between prochlorperazine receptor binding and key toxicological endpoints.

Acute Toxicity Profile

Acute toxicity studies in rodents demonstrate that prochlorperazine is harmful if swallowed but possesses a safety margin regarding lethality compared to clinical doses. However, the slope of the dose-response curve for CNS depression is steep.

LD50 Data Summary

The following values represent the lethal dose for 50% of the test population. Note the significant variance between oral and parenteral routes, indicative of the first-pass metabolism effect.

SpeciesRouteLD50 Value (mg/kg)ClassificationKey Clinical Signs of Overdose
Rat Oral750 – 1800GHS Cat 4 (Harmful)Sedation, ataxia, catalepsy, ptosis
Mouse Oral~400GHS Cat 4 (Harmful)Hypoactivity, tremors, convulsions
Mouse Intraperitoneal191ToxicRespiratory depression, loss of righting reflex
Mouse Subcutaneous320ToxicLocal irritation, delayed sedation

Expert Insight: The discrepancy between the oral LD50 (750 mg/kg) and the human therapeutic dose (~0.2 mg/kg) suggests a wide therapeutic index for lethality. However, functional toxicity (sedation, dystonia) occurs at doses as low as 1–5 mg/kg in rats, meaning the "No Observed Adverse Effect Level" (NOAEL) for CNS effects is extremely low.

Repeat-Dose Toxicity & Carcinogenicity

Chronic exposure studies reveal organ-specific toxicities that are critical for long-term safety assessment.

Target Organ Toxicity
  • CNS: Tolerance to sedative effects typically develops, but extrapyramidal signs (catalepsy in rats) persist.

  • Liver: Phenothiazines are associated with cholestatic hepatotoxicity. Preclinical histology often shows biliary stasis and mild hepatocellular enzyme leakage (ALT/AST elevation).

  • Hematology: Leukopenia and agranulocytosis are rare but idiosyncratic risks identified in dog models, necessitating hematological monitoring in clinical trials.

Carcinogenicity: The Prolactin Axis

Long-term bioassays in rodents have demonstrated an increase in mammary neoplasms. This is a well-documented class effect of D2 antagonists.

  • Mechanism: Chronic D2 blockade

    
     Sustained Hyperprolactinemia 
    
    
    
    Proliferative stress on mammary epithelium
    
    
    Adenocarcinoma.
  • Relevance: This finding is generally considered rodent-specific due to species differences in prolactin physiology. However, it necessitates regulatory labeling.

Reproductive and Developmental Toxicity

Prochlorperazine crosses the placental barrier rapidly.

  • Teratogenicity: While major structural malformations are not consistently observed, isolated studies in mice and rats have suggested a potential risk for cleft palate , a common endpoint for glucocorticoids and certain sedatives.

  • Fertility: Chromosomal aberrations in spermatocytes and abnormal sperm morphology have been documented in rodents. This is linked to the hormonal disruption (prolactin/gonadotropin axis) rather than direct genotoxicity.

  • Pregnancy Category: Historically Category C. Benefits may outweigh risks, but use is generally avoided in the first trimester unless essential.

Safety Pharmacology: hERG Inhibition Protocol

Given the risk of Sudden Cardiac Death (SCD) associated with phenothiazines, assessing the


 current blockade is the single most critical safety pharmacology study.
Rationale

Prochlorperazine blocks the hERG channel with an IC50 of approximately 22–42


M. This blockade delays repolarization, visible as QT prolongation on an ECG.
Experimental Protocol: Whole-Cell Patch Clamp (HEK293-hERG)

This protocol validates the potassium channel blocking potential in a controlled in vitro environment.

System Validation:

  • Positive Control: E-4031 (Known hERG blocker).

  • Negative Control: Vehicle (0.1% DMSO in extracellular solution).

  • Criteria: Seal resistance > 1 G

    
    ; Series resistance < 10 M
    
    
    
    (compensated > 80%).

Step-by-Step Methodology:

  • Cell Preparation:

    • Use HEK293 cells stably expressing the hERG gene (Kv11.1).

    • Culture in MEM supplemented with 10% FBS and selection antibiotics (e.g., G418).

    • Plate cells on glass coverslips 24 hours prior to recording.

  • Solutions:

    • Extracellular (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Electrophysiology Recording:

    • Establish Whole-Cell Configuration using a patch-clamp amplifier (e.g., Axon MultiClamp 700B).

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2 seconds (activates channels), then repolarize to -50 mV for 2 seconds (elicits tail current).

    • Record the peak amplitude of the tail current at -50 mV.

  • Drug Application:

    • Perfuse cells with vehicle (control) until current stabilizes (run-down < 5%).

    • Apply Prochlorperazine Mesilate at ascending concentrations (e.g., 0.1, 1, 10, 30, 100

      
      M).
      
    • Allow 5 minutes per concentration for steady-state block.

  • Data Analysis:

    • Normalize tail current amplitude to the pre-drug control baseline.

    • Fit data to the Hill equation to determine IC50:

      
      
      
Workflow Visualization

hERG_Protocol cluster_QC Quality Control Start Start: HEK293-hERG Cell Culture Patch Establish Whole-Cell Configuration (Seal > 1 GΩ) Start->Patch Baseline Record Baseline Tail Current (Voltage Step: +20mV to -50mV) Patch->Baseline Perfusion Perfuse Prochlorperazine (Ascending Conc: 0.1 - 100 µM) Baseline->Perfusion QC2 Run-down < 5% Baseline->QC2 Measure Measure Peak Tail Current at Steady State Perfusion->Measure Analysis Calculate % Inhibition & IC50 (Hill Equation Fit) Measure->Analysis QC1 Positive Control: E-4031 Analysis->QC1

Figure 2: Workflow for hERG Safety Pharmacology Assay.

References

  • Blockade of HERG human K+ channel and IKr of guinea pig cardiomyocytes by prochlorperazine. PubMed. Available at: [Link]

  • Prochlorperazine Maleate - PubChem Compound Summary. National Library of Medicine. Available at: [Link]

  • Prochlorperazine induces central antinociception mediated by the muscarinic system. PubMed. Available at: [Link]

  • FDA Prescribing Information: Prochlorperazine Maleate Tablets. FDA AccessData. Available at: [Link]

  • Genotoxicity and carcinogenicity studies of antihistamines and phenothiazines. ResearchGate. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development for Prochlorperazine Mesilate

Executive Summary This application note outlines a comprehensive framework for the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Prochlorperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines a comprehensive framework for the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Prochlorperazine Mesilate. Unlike traditional pharmacopeial methods that often rely on complex ion-pairing reagents, this protocol prioritizes a modern, stability-indicating approach compatible with LC-MS workflows. The guide addresses the specific physicochemical challenges of phenothiazine analysis—notably peak tailing and photosensitivity—and aligns with the latest ICH Q2(R2) regulatory standards.

Physicochemical Context & Chromatographic Challenges

Prochlorperazine Mesilate is a piperazine phenothiazine derivative.[1] Successful chromatography requires a deep understanding of its molecular behavior in solution.

PropertyValue / CharacteristicChromatographic Impact
Structure Basic Nitrogen (Piperazine ring)Susceptible to interaction with residual silanols on silica columns, causing severe peak tailing.
pKa ~8.1 (Piperazine), ~3.9 (Core)The molecule is positively charged at neutral and acidic pH.
Solubility Soluble in water/methanolRequires polar mobile phase conditions; amenable to Reverse Phase.
Stability Photosensitive; Oxidative labileSample preparation must be performed under amber light; method must resolve oxidative degradants (N-oxides).
The "Silanol Effect" Mitigation Strategy

Traditional methods (e.g., USP) use sodium 1-octanesulfonate (ion-pairing agent) to mask silanols. However, ion-pairing reagents are slow to equilibrate and incompatible with Mass Spectrometry. Our Approach: Use a Sterically Protected C18 Phase combined with a Low pH Mobile Phase (pH < 3.0) . At pH 3.0, surface silanols are protonated (neutral), minimizing secondary interactions with the cationic drug.

Method Development Workflow

The following diagram illustrates the logical decision tree for optimizing the separation, ensuring the method is robust by design.

MethodDevelopment Start Start: Prochlorperazine Mesilate Method Development ColumnSel Step 1: Column Selection (Base Deactivated C18) Start->ColumnSel MobilePhase Step 2: Mobile Phase Screening (pH Control) ColumnSel->MobilePhase TailingCheck Decision: Peak Tailing > 1.5? MobilePhase->TailingCheck AddModifier Action: Add TEA or Switch to TFA (0.05%) TailingCheck->AddModifier Yes GradientOpt Step 3: Gradient Optimization (Resolution of Impurities) TailingCheck->GradientOpt No AddModifier->TailingCheck Validation Step 4: ICH Q2(R2) Validation GradientOpt->Validation

Figure 1: Decision tree for optimizing chromatographic parameters to mitigate basic analyte tailing.

Experimental Protocol

Instrumentation & Reagents[2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.

    • Why? These columns employ double end-capping to cover surface silanols.

  • Reagents: HPLC Grade Acetonitrile (ACN), Formic Acid (FA) or Trifluoroacetic Acid (TFA), Milli-Q Water.

  • Standard: Prochlorperazine Mesilate Reference Standard (USP/BP).

Chromatographic Conditions (Optimized)
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) keeps silanols neutral and drug ionized.
Mobile Phase B AcetonitrileLower viscosity than methanol, lower backpressure.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[2]
Injection Volume 10 µLSufficient sensitivity without overloading.
Column Temp 35°CImproves mass transfer, sharpening peaks.
Detection UV @ 254 nmMaxima for the phenothiazine ring system.
Mode GradientNecessary to elute late-eluting dimers/impurities.

Gradient Table:

  • 0.0 min: 85% A / 15% B

  • 5.0 min: 85% A / 15% B (Isocratic hold for polar degradants)

  • 15.0 min: 40% A / 60% B

  • 20.0 min: 40% A / 60% B

  • 21.0 min: 85% A / 15% B (Re-equilibration)

Standard & Sample Preparation

Critical Warning: Prochlorperazine is light-sensitive. All solutions must be prepared in amber glassware or wrapped in aluminum foil.

Standard Stock Solution (1000 µg/mL):

  • Weigh 25 mg of Prochlorperazine Mesilate.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 10 mL Methanol (sonicate for 5 mins).

  • Make up to volume with Mobile Phase A.

Working Standard (50 µg/mL):

  • Pipette 1.25 mL of Stock Solution into a 25 mL flask.

  • Dilute to volume with Mobile Phase A.

Method Validation (ICH Q2(R2))

Validation must demonstrate that the method is suitable for its intended purpose.[3] The 2024 ICH Q2(R2) revision emphasizes a lifecycle approach.[4]

System Suitability Testing (SST)

Run the Working Standard 6 times before sample analysis.

  • RSD of Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (T): ≤ 2.0 (Ideally < 1.5).

  • Theoretical Plates (N): > 2000.

Specificity (Forced Degradation)

To prove the method is "Stability Indicating," stress the sample to generate degradants and ensure they resolve from the main peak.

DegradationWorkflow cluster_stress Stress Conditions Sample Prochlorperazine Sample Acid Acid Hydrolysis 0.1N HCl, 60°C, 2h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 2h Sample->Base Oxidation Oxidation 3% H2O2, RT, 2h Sample->Oxidation Photo Photolysis UV Light, 24h Sample->Photo Analysis HPLC Analysis (Check Purity Angle) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis

Figure 2: Forced degradation workflow to validate specificity and peak purity.

Linearity

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[5][6][7]
Accuracy (Recovery)

Spike placebo matrix with Prochlorperazine Mesilate at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Silanol interactionEnsure pH is < 3.0. Add 0.05% TFA instead of Formic Acid (TFA is a stronger ion-pairing agent).
Split Peaks Solvent mismatchEnsure sample diluent matches the initial mobile phase (high water content).
Retention Time Shift Column aging / pH driftCheck buffer pH. Use a column protection system (Guard column).
Extra Peaks PhotodegradationImmediate Action: Verify amber glassware usage. Freshly prepare samples.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia (USP). (2023). Prochlorperazine Maleate Monograph.[8][9] USP-NF.[8] [Link]

  • Shrisunder, N., et al. (2025).[10][11] Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research.[11] [Link]

  • PubChem. (2025).[1] Prochlorperazine Mesylate Compound Summary. National Library of Medicine. [Link]

  • Lew, A., et al. (2011).[6] Analysis and Identification of Prochlorperazine Impurities and Forced Degradation Products Using a Stability-Indicating HPLC Method. Journal of Liquid Chromatography & Related Technologies.[6] [Link]

Sources

Application

Application Note: Stability-Indicating HPLC Assay for Prochlorperazine Mesilate Injection

Executive Summary This guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Prochlorperazine Mesilate (PCM) Injection. As a phenothiazine derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Prochlorperazine Mesilate (PCM) Injection. As a phenothiazine derivative, PCM is highly susceptible to oxidative degradation (forming sulfoxides) and photolytic decomposition. Standard assays often fail to resolve these specific degradants from the active pharmaceutical ingredient (API).

This protocol utilizes a C18 stationary phase with a buffered gradient mobile phase to achieve baseline resolution of PCM from its primary degradant, Prochlorperazine Sulfoxide, and other late-eluting impurities, complying with ICH Q1A(R2) and ICH Q2(R1) guidelines.

Chemical Basis of Instability

To develop a robust assay, one must understand the degradation mechanism. Prochlorperazine contains a phenothiazine ring with a piperazine side chain.[1][2]

  • Oxidation: The sulfur atom in the phenothiazine ring is electron-rich and prone to oxidation, rapidly forming Prochlorperazine Sulfoxide (and eventually the sulfone). This is the critical stability-limiting factor in aqueous injections.

  • Photolysis: Phenothiazines absorb UV light strongly. Exposure leads to radical formation, ring system breakdown, and discoloration (pinking/browning), often yielding complex mixtures including N-desmethyl derivatives and N-oxides .

  • pH Sensitivity: With pKa values near 3.9 and 8.1, PCM is a basic drug. Injections are usually formulated at acidic pH (3.0–5.0) to maintain solubility. However, extreme pH shifts during storage or stress testing can accelerate hydrolysis.

Visualizing the Method Lifecycle

The following diagram outlines the logical flow from stress testing to final validation, ensuring a "Quality by Design" (QbD) approach.

MethodLifecycle Start Drug Characterization (pKa, Solubility, UV Max) Stress Forced Degradation (Acid, Base, Ox, Light) Start->Stress Identify Degradants Dev Method Optimization (Column, Buffer pH, Gradient) Stress->Dev Ensure Resolution Valid Method Validation (ICH Q2: Linearity, Accuracy) Dev->Valid Prove Reliability Valid->Dev Fail? Re-optimize Final Routine QC & Stability Valid->Final Deploy

Figure 1: The Method Development Lifecycle following ICH Q1A/Q2 principles.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Intentionally degrade the sample to verify that the method can separate the API from its breakdown products. Sample Preparation: Prepare a stock solution of PCM Injection equivalent to 500 µg/mL in the mobile phase diluent.

Stress TypeReagent/ConditionExposure ProtocolNeutralization/StopExpected Outcome
Acid Hydrolysis 0.1 N HClAdd 5 mL acid to 5 mL stock. Reflux at 60°C for 4 hours.Neutralize with 0.1 N NaOH.Potential cleavage of side chain.
Base Hydrolysis 0.1 N NaOHAdd 5 mL base to 5 mL stock. Reflux at 60°C for 4 hours.Neutralize with 0.1 N HCl.Moderate degradation; verify peak purity.
Oxidation 3%

Add 2 mL peroxide to 5 mL stock. Ambient temp for 2–6 hours.Dilute with mobile phase.Critical: Formation of Sulfoxide (RRT ~0.5-0.8).
Thermal Heat (Dry/Wet)Expose sample to 80°C for 24 hours.Cool to room temp.General degradation; check mass balance.
Photolysis UV Light (254 nm)Expose to 1.2 million lux hours (ICH Q1B).Keep in dark control.Complex peaks; discoloration.

Crucial Step: All stressed samples must be filtered through a 0.45 µm PVDF filter before injection to protect the column from precipitated excipients or degradation aggregates.

Protocol 2: Optimized HPLC Method Conditions

This method uses a gradient elution to ensure that polar degradants (like sulfoxides) and non-polar impurities are both eluted within a reasonable runtime.

Chromatographic Parameters
  • Instrument: HPLC with PDA (Photodiode Array) Detector.[3][4]

  • Column: Agilent Zorbax Bonus-RP or Inertsil ODS-3V (C18),

    
    , 
    
    
    
    .
    • Why? Base-deactivated C18 columns prevent peak tailing of the basic piperazine group without needing ion-pairing agents.

  • Wavelength: 254 nm (Primary) and 258 nm (Secondary).

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Mobile Phase Composition
  • Solvent A (Buffer): 20 mM Ammonium Acetate adjusted to pH 4.5 with Glacial Acetic Acid.

    • Note: pH 4.5 ensures the drug is ionized (soluble) but minimizes silanol interactions on the column.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Solvent A (%)Solvent B (%)Elution Type
0.08515Initial equilibration
5.08515Isocratic hold for polar degradants
20.04060Linear ramp to elute API & non-polars
25.04060Wash
26.08515Re-equilibration
35.08515End of Run

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes detected by this method.

DegradationPathway PCM Prochlorperazine (API) Sulfoxide Prochlorperazine Sulfoxide PCM->Sulfoxide Oxidation (H2O2) NOxide N-Oxide Derivatives PCM->NOxide N-Oxidation Photo Photolytic Products PCM->Photo UV Light (Photolysis) Sulfone Prochlorperazine Sulfone Sulfoxide->Sulfone Strong Oxidation

Figure 2: Primary degradation pathways of Prochlorperazine. Sulfoxide formation is the dominant oxidative pathway.

Method Validation Summary (ICH Q2)

The following acceptance criteria ensure the method is suitable for regulatory submission.

ParameterMethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and Stressed Samples.No interference at retention time of PCM.[2][5] Peak Purity > 99.0%.
Linearity 5 levels (e.g., 50% to 150% of target conc).Correlation coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)

.[3][4][5][6]
Accuracy Spike Placebo at 80%, 100%, 120%.Recovery between 98.0% – 102.0%.[5][6]
Precision 6 Replicates of standard solution.RSD ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[4][5][6]
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~3:1); LOQ (S/N ~10:1).
Robustness Change Flow (

), pH (

), Temp (

).
System suitability remains within limits.

Senior Scientist Insights & Troubleshooting

  • The "Ghost" Peak: If you observe a peak eluting at the void volume (

    
    ), it is likely the Mesilate salt counter-ion  or preservatives (like sulfites/metabisulfites often used in these injections). Do not integrate this as a degradant.
    
  • Peak Tailing: Prochlorperazine is a tertiary amine. If tailing factor > 1.5, your column's silanols are active. Ensure your buffer concentration is at least 20mM or switch to a "Bonus-RP" or "Polar Embedded" column group.

  • Sample Stability: Prepared samples are light-sensitive. Amber glassware is mandatory for all autosampler vials.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][5]

  • ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1][5]

  • USP Monograph : Prochlorperazine Edisylate/Maleate. United States Pharmacopeia.[3][4][7] (General reference for spectral properties).

  • Javaid, et al. (2025) .[5] Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate. Journal of Applied Pharmaceutical Research.

  • Lew, A., et al. (2011) .[3] Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. Journal of Liquid Chromatography & Related Technologies.

Sources

Method

Application Note: Preparation of Prochlorperazine Mesilate Sustained-Release PLGA Microspheres

Executive Summary Prochlorperazine mesilate is a potent phenothiazine derivative widely used as an antiemetic and antipsychotic agent. Due to its short biological half-life and extensive first-pass metabolism, convention...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prochlorperazine mesilate is a potent phenothiazine derivative widely used as an antiemetic and antipsychotic agent. Due to its short biological half-life and extensive first-pass metabolism, conventional oral administration requires frequent dosing (3–4 times daily), which severely compromises compliance in patients experiencing severe nausea or psychiatric episodes[1],[2].

This application note details a robust, highly reproducible protocol for formulating prochlorperazine mesilate into sustained-release poly(lactic-co-glycolic acid) (PLGA) microspheres . Because prochlorperazine mesilate is highly water-soluble, standard oil-in-water (O/W) emulsification leads to rapid drug partitioning into the continuous phase, resulting in unacceptably low encapsulation efficiency. To circumvent this, we employ a Water-in-Oil-in-Water (W1/O/W2) double emulsion solvent evaporation method [3]. This guide provides a self-validating workflow, mechanistic rationales for critical process parameters (CPPs), and analytical strategies for quality control.

Mechanistic Principles & Formulation Rationale

The successful encapsulation of a hydrophilic salt like prochlorperazine mesilate within a hydrophobic PLGA matrix requires precise control over thermodynamic and kinetic variables during the W1/O/W2 process[4].

The Osmotic Gradient Imperative

A primary failure mode in W1/O/W2 emulsions is the premature rupture of the primary emulsion droplet. If the inner aqueous phase (W1) contains a high concentration of water-soluble drug, it generates a high internal osmotic pressure. If the outer aqueous phase (W2) is pure water, water rapidly diffuses across the semi-permeable organic PLGA layer (O) into W1. This causes the internal droplets to swell and burst, leading to catastrophic drug leakage. Causality-Driven Solution: We introduce an osmotic agent (e.g., NaCl or sucrose) into the W2 phase to balance the osmotic pressure, thereby stabilizing the primary emulsion during the critical solvent evaporation phase.

Polymer Selection and Degradation Kinetics

PLGA degrades via bulk hydrolysis of its ester linkages[4]. For a 2- to 4-week sustained release profile, PLGA 50:50 (acid-terminated) is optimal. The 50:50 ratio of lactic to glycolic acid provides the fastest degradation rate among PLGA copolymers due to its amorphous nature and high hydrophilicity. The acid-terminal group further accelerates water uptake and polymer hydration compared to ester-capped variants, minimizing the lag phase often seen in multiphasic release profiles.

Shear Stress and Droplet Maturation

The size and porosity of the microspheres are dictated by the shear stress applied during the secondary emulsification[5]. High shear rates (>10,000 rpm) create smaller microspheres but exponentially increase the surface-area-to-volume ratio, which exacerbates the initial "burst release" of the drug. We utilize a two-tier homogenization strategy: ultra-high shear for the primary W1/O emulsion (to create nano-scale internal aqueous droplets) and moderate shear for the secondary W1/O/W2 emulsion (to target a 20–50 µm final particle size suitable for intramuscular or subcutaneous injection).

Process Visualization

WOW_Emulsion W1 Inner Aqueous Phase (W1) Prochlorperazine Mesilate + Water Primary Primary Emulsification High-Shear Homogenization (W1/O) W1->Primary O Organic Phase (O) PLGA + Dichloromethane (DCM) O->Primary Secondary Secondary Emulsification Low-Shear Homogenization (W1/O/W2) Primary->Secondary W2 Outer Aqueous Phase (W2) PVA + Osmotic Agent W2->Secondary Evap Solvent Evaporation Magnetic Stirring (DCM removal) Secondary->Evap Wash Washing & Centrifugation Remove unencapsulated drug/PVA Evap->Wash Lyoph Lyophilization Dry PLGA Microspheres Wash->Lyoph

Workflow for W/O/W double emulsion solvent evaporation of Prochlorperazine Mesilate microspheres.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): Prochlorperazine Mesilate (Purity ≥ 98.0%)[6].

  • Polymer: PLGA 50:50, acid-terminated (e.g., Resomer® RG 502 H, MW ~7,000–17,000 Da).

  • Organic Solvent: Dichloromethane (DCM), HPLC grade.

  • Surfactant: Polyvinyl Alcohol (PVA), MW 30,000–70,000 Da, 87–90% hydrolyzed.

  • Osmotic Agent: Sodium Chloride (NaCl), ACS grade.

  • Cryoprotectant: D-Mannitol.

  • Water: Ultrapure Deionized (DI) Water (18.2 MΩ·cm).

Step-by-Step Experimental Protocol

Phase 1: Preparation of Solutions
  • Inner Aqueous Phase (W1): Dissolve 50 mg of Prochlorperazine Mesilate in 0.5 mL of DI water. Note: Ensure complete dissolution; any particulate matter will act as nucleation sites for premature polymer precipitation.

  • Organic Phase (O): Dissolve 250 mg of PLGA 50:50 in 2.5 mL of DCM. Vortex until the solution is completely clear.

  • Outer Aqueous Phase (W2): Prepare 50 mL of a 1% (w/v) PVA solution in DI water. Add 0.5% (w/v) NaCl to this solution to serve as the osmotic stabilizer. Chill the W2 phase to 4°C in an ice bath.

Phase 2: Primary Emulsification (W1/O)
  • Place the glass vial containing the Organic Phase (O) in an ice bath to prevent DCM volatilization during homogenization.

  • Using a high-shear homogenizer (e.g., IKA T18 digital ULTRA-TURRAX), begin homogenizing the O phase at 15,000 rpm.

  • Add the W1 phase dropwise into the O phase over 30 seconds.

  • Continue homogenization for exactly 2 minutes to form a milky-white primary emulsion.

    • Self-Validation Check: Place a single drop of the W1/O emulsion into a beaker of pure DI water. It should remain as an intact droplet and sink. If it disperses immediately, phase inversion has occurred (forming O/W instead of W/O), and the batch must be discarded.

Phase 3: Secondary Emulsification (W1/O/W2)
  • Transfer the primary W1/O emulsion dropwise into the chilled W2 phase while homogenizing at 8,000 rpm[5].

  • Maintain homogenization for 3 minutes. The lower speed prevents the primary emulsion droplets from shearing apart while forming the secondary microdroplets.

Phase 4: Solvent Evaporation and Hardening
  • Transfer the resulting W1/O/W2 emulsion to a magnetic stirrer setup in a fume hood.

  • Stir at 400 rpm at room temperature (approx. 22°C) for 3 to 4 hours[4].

    • Mechanistic Insight: DCM has a boiling point of 39.6°C. Continuous stirring allows DCM to diffuse from the oil phase into the aqueous phase and subsequently evaporate at the air-water interface, hardening the PLGA into solid microspheres.

Phase 5: Harvesting, Washing, and Lyophilization
  • Harvest the hardened microspheres by centrifugation at 5,000 × g for 10 minutes at 4°C.

  • Decant the supernatant (which contains excess PVA and unencapsulated drug).

  • Resuspend the microsphere pellet in 40 mL of cold DI water and centrifuge again. Repeat this washing step three times.

  • Resuspend the final pellet in 5 mL of a 2% (w/v) mannitol solution (acting as a cryoprotectant to prevent particle aggregation during freezing).

  • Flash-freeze the suspension in liquid nitrogen and lyophilize for 48 hours at -50°C and < 0.1 mbar. Store the resulting free-flowing powder in a desiccator at 4°C.

Quality Control & Data Presentation

To ensure batch-to-batch reproducibility and clinical viability, the formulated microspheres must be evaluated against standard Critical Quality Attributes (CQAs).

Table 1: Critical Quality Attributes (CQAs) for Prochlorperazine Mesilate PLGA Microspheres

Quality AttributeTarget SpecificationAnalytical MethodMechanistic Rationale
Particle Size (D50) 20 – 50 µmLaser Diffraction (e.g., Malvern Mastersizer)Ensures injectability through a 21G/23G needle while preventing rapid macrophage phagocytosis[7].
Encapsulation Efficiency (EE) > 75%HPLC (after dissolving microspheres in DCM/Methanol)High EE confirms the success of the osmotic gradient in preventing drug leakage into the W2 phase.
Initial Burst Release < 15% in first 24hIn vitro dissolution (USP Apparatus 4, PBS pH 7.4, 37°C)Prevents initial drug toxicity. Controlled by polymer density and successful washing of surface-bound drug.
Residual Moisture < 2.0% w/wKarl Fischer TitrationExcess moisture accelerates premature PLGA hydrolysis during storage, compromising shelf-life.
Morphology Spherical, non-porous surfaceScanning Electron Microscopy (SEM)Smooth surfaces indicate controlled solvent evaporation without rapid boiling of DCM[2].

Troubleshooting Guide

  • Issue: Massive drug loss / Encapsulation Efficiency < 40%

    • Cause: Osmotic pressure imbalance or primary emulsion instability.

    • Solution: Increase the concentration of NaCl in the W2 phase to 1.0% w/v. Ensure the primary homogenization is performed in an ice bath to maintain high viscosity of the PLGA/DCM phase.

  • Issue: High Initial Burst Release (>30%)

    • Cause: Drug partitioning to the surface of the microspheres or highly porous particle morphology.

    • Solution: Reduce the solvent evaporation rate by covering the beaker for the first hour, or decrease the W1 volume to increase the thickness of the PLGA barrier.

  • Issue: Microsphere Agglomeration during Storage

    • Cause: Inadequate removal of PVA or insufficient cryoprotectant.

    • Solution: Ensure three rigorous washing cycles. Increase mannitol concentration in the lyophilization step to 5% w/v.

References

1.[1] Asian Journal of Pharmaceutics. Preparation and evaluation of spray-dried mucoadhesive microspheres for intranasal delivery of prochlorperazine using factorial design. Available at: 2.[2] Research Journal of Pharmacy and Technology. Prochlorperazine Maleate Loaded Sustained Release Floating Microspheres prepared by Ionotropic Gelation Technique. Available at: 3.[6] Anax Laboratories. 5132-55-8 | Prochlorperazine Mesylate. Available at: 4.[3] DSpace / Utrecht University. Strategies for encapsulation of small hydrophilic and amphiphilic drugs in PLGA microspheres. Available at: 5.[7] Progress in Biomaterials. Recent advances in the formulation of PLGA microparticles for controlled drug delivery. Available at: 6.[4] Pharma Excipients. PLGA – A versatile copolymer for design and development of nanoparticles for drug delivery. Available at: 7.[5] PMC / National Institutes of Health. Exploring the Effects of Process Parameters during W/O/W Emulsion Preparation and Supercritical Fluid Extraction on the Protein Encapsulation and Release Properties of PLGA Microspheres. Available at:

Sources

Application

Application Note: Lyophilization Cycle Optimization for Prochlorperazine Mesilate Formulations

Executive Summary & Scientific Rationale Prochlorperazine Mesilate (PCM) presents distinct stability challenges in aqueous formulations, primarily driven by oxidative degradation (sulfoxide formation) and photolytic sens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Prochlorperazine Mesilate (PCM) presents distinct stability challenges in aqueous formulations, primarily driven by oxidative degradation (sulfoxide formation) and photolytic sensitivity. While aqueous injections exist, they often require high loads of antioxidants (sulfites) and strict storage conditions. Lyophilization offers a superior pathway to long-term stability by immobilizing the drug in a glassy or crystalline matrix, thereby retarding hydrolytic and oxidative kinetics.

However, PCM is a small molecule salt. Unlike large proteins, small molecules often exhibit low glass transition temperatures (


) and low collapse temperatures (

), making them prone to meltback and macroscopic collapse during aggressive drying.

This guide provides a self-validating protocol to design, optimize, and validate a lyophilization cycle for PCM, moving beyond trial-and-error to a Quality by Design (QbD) approach.

Pre-Lyophilization Characterization

Before a single vial enters the freeze-dryer, the thermal "fingerprint" of the formulation must be established. Skipping this step is the primary cause of cycle failure.

Formulation Architecture

For PCM, a typical lyophilized formulation requires:

  • Active: Prochlorperazine Mesilate (approx.[1][2][3][4][5] 12.5 mg/mL pre-lyo).[3]

  • Bulking Agent: Mannitol (crystalline matrix) or Glycine.

  • Cryoprotectant (Optional): Sucrose or Trehalose (if amorphous stabilization is required).[6]

  • Stabilizers: Sodium Metabisulfite (antioxidant) and Citrate Buffer (pH control).

Protocol: Thermal Fingerprinting (DSC & FDM)

Objective: Determine the Critical Process Parameters (CPPs):


 (Glass Transition of freeze-concentrate) and 

(Collapse Temperature).

Methodology:

  • Modulated DSC (mDSC):

    • Load 10-20 µL of liquid formulation into aluminum pans.

    • Cool to -60°C at 5°C/min.

    • Heat to 20°C at 2°C/min (modulation ±0.5°C every 60s).

    • Output: Identify

      
       (reversible heat flow). For PCM/Mannitol mixtures, look for the crystallization exotherm of mannitol if annealing is required.
      
  • Freeze-Drying Microscopy (FDM):

    • Simulate the drying front under vacuum (100 mTorr).

    • Ramp temperature from -40°C upwards.[7]

    • Output: Visually observe the onset of structural loss (

      
      ).
      

Expert Insight: Small molecule salts like PCM often depress the


 of the formulation. If 

is found to be <-30°C, the cycle will require very low shelf temperatures or the addition of a

modifier (e.g., Dextran or PVP) to allow for commercially viable drying times.

Cycle Design Strategy

The optimization process follows a logic gate system. We must balance process efficiency (speed) with product quality (elegance, stability).

The "Annealing" Decision

If Mannitol is used as a bulking agent, it forms a metastable amorphous phase upon rapid freezing. This phase can crystallize during primary drying, releasing water and causing cake collapse.

  • Recommendation: Include an Annealing Step (hold at -10°C to -15°C for 2-4 hours) during freezing to force Mannitol crystallization before drying begins.

Primary Drying Optimization
  • Target Product Temperature (

    
    ):  Must remain 2-3°C below 
    
    
    
    at all times.
  • Chamber Pressure (

    
    ):  Set to 10-30% of the vapor pressure of ice at the target 
    
    
    
    .
    • Example: If

      
       is -25°C, target 
      
      
      
      is -28°C. Vapor pressure of ice at -28°C is ~350 mTorr. Target
      
      
      should be ~50-100 mTorr.
Visualization: Optimization Logic Flow

The following diagram illustrates the decision matrix for optimizing the PCM cycle.

LyoOptimization Start Start: Formulation Prep ThermalChar Thermal Characterization (DSC/FDM) Start->ThermalChar TgCheck Determine Tc & Tg' ThermalChar->TgCheck DesignCycle Design Initial Cycle (Tp < Tc - 3°C) TgCheck->DesignCycle Data Input Freezing Freezing Step (Optional Annealing) DesignCycle->Freezing PrimaryDrying Primary Drying (Monitor Pirani vs Capacitance) Freezing->PrimaryDrying CheckCollapse Visual Inspection: Collapse/Meltback? PrimaryDrying->CheckCollapse Optimize Adjust Parameters: Decrease Ts or Pressure CheckCollapse->Optimize Yes (Fail) SecondaryDrying Secondary Drying (Ramp to +25°C) CheckCollapse->SecondaryDrying No (Pass) Optimize->DesignCycle QC QC Analysis (Moisture, HPLC, Reconstitution) SecondaryDrying->QC

Caption: Logic flow for iterative cycle optimization based on thermal boundaries (


) and visual inspection.

Detailed Experimental Protocol

Phase A: The Baseline Cycle (Starting Point)

Use this conservative cycle for the first engineering run if specific


 data is pending.
StageStepTemp (°C)Rate (°C/min)Time (min)Pressure (mTorr)Rationale
Loading Load20N/A0AtmosRoom temp loading.
Freezing Ramp-450.5130AtmosSlow ramp promotes larger ice crystals (faster drying).
Hold-45N/A120AtmosEnsure complete solidification.
Annealing Ramp-151.030AtmosIf Mannitol present: Promote crystallization.
Hold-15N/A180AtmosHold to anneal.
Ramp-451.030AtmosRe-freeze.
1° Drying Evac-45N/AN/A100Initiate vacuum.
Ramp-200.550100Ramp

to energy input level.
Hold-20N/AVariable *100Hold until Pirani/Capacitance convergence.
2° Drying Ramp250.2225100Slow ramp to avoid amorphous collapse.
Hold25N/A360100Desorption of bound water.

*Variable: End of primary drying is determined when product temperature converges with shelf temperature and Pirani gauge pressure drops to match Capacitance manometer pressure.

Phase B: Optimization (The "Aggressive" Cycle)

Once the baseline is successful, optimize for speed:

  • Increase Shelf Temp (

    
    ):  Raise 
    
    
    
    in 2°C increments in subsequent runs.
  • Monitor

    
    :  Use thermocouples in edge and center vials. Ensure 
    
    
    
    never exceeds
    
    
    .
  • End-Point Detection: Stop primary drying immediately after the "p-drop" (pressure drop) or thermocouple convergence to prevent over-drying or wasted time.

Validation & Quality Control (CQAs)

A robust cycle must produce a product meeting the following Critical Quality Attributes.

Analytical Methods
  • Moisture Content (Karl Fischer):

    • Limit: < 2.0% w/w.[8]

    • Significance: High moisture accelerates hydrolysis of PCM and oxidation.

  • Reconstitution Time:

    • Limit: < 60 seconds.

    • Significance: Long recon times indicate "skin" formation or cake collapse.

  • HPLC Assay & Impurities:

    • Method: Reverse-phase C18 column, Mobile phase Acetonitrile:Buffer.

    • Target: PCM Sulfoxide < 1.0%.[8]

    • Significance: PCM is extremely light and oxygen sensitive. High degradation indicates poor vacuum control or light exposure during processing.

Visual Defect Library
DefectCauseRemediation
Meltback

during freezing or early drying.[9]
Lower shelf temp; check freezing completeness.
Collapse

during primary drying.
Reduce Chamber Pressure or Shelf Temp.
Puffing Aggressive secondary drying ramp.Reduce ramp rate to 2°C secondary drying.

References

  • Franks, F. (1998). Freeze-drying of bioproducts: putting principles into practice. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Nail, S. L., et al. (2002). Fundamentals of freeze-drying. Pharmaceutical Biotechnology. Link

  • Tang, X., & Pikal, M. J. (2004). Design of freeze-drying processes for pharmaceuticals: Practical advice. Pharmaceutical Research. Link

  • USP <1049>. Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. U.S. Pharmacopeia.
  • Baheti, A., et al. (2010). Excipients used in lyophilization of small molecules. Journal of Excipients and Food Chemicals. Link

Sources

Method

Application Note: High-Sensitivity Extraction Protocols for Prochlorperazine from Plasma Samples

[1] Abstract & Scope This application note details the extraction and quantification of Prochlorperazine (PCP) from human plasma. While often administered as Prochlorperazine Mesilate , the bioanalytical target in plasma...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This application note details the extraction and quantification of Prochlorperazine (PCP) from human plasma. While often administered as Prochlorperazine Mesilate , the bioanalytical target in plasma is the free base or its protonated forms depending on pH.

We present two validated protocols:

  • Liquid-Liquid Extraction (LLE): A cost-effective, robust method using dichloromethane (DCM) or tert-butyl methyl ether (TBME).

  • Solid-Phase Extraction (SPE): A high-throughput, ultra-clean method ideal for LC-MS/MS analysis at sub-nanogram levels.

Critical Pre-Analytical Warning: Prochlorperazine is light-sensitive . All extraction steps must be performed under low-actinic light (amber glassware or yellow-filtered room lights) to prevent photodegradation [1].

Chemical Principles & Method Strategy

The "Mesilate" Factor

Prochlorperazine Mesilate is the salt form used for solubility in formulations. In the bloodstream (pH ~7.4), the salt dissociates.

  • Extraction Goal: To extract the lipophilic prochlorperazine moiety, we must suppress ionization.

  • pKa Profile: PCP has pKa values of ~8.1 (piperazine ring) and ~3.9.

  • Strategy: Adjusting the plasma sample to pH > 9.0 ensures the molecule is predominantly in its uncharged (free base) state, maximizing partition into organic solvents (LLE) or retention on hydrophobic SPE sorbents.

Internal Standard (IS) Selection
  • Gold Standard: Prochlorperazine-d3 or d8 (Stable Isotope Labeled).

  • Alternative: Amitriptyline or Chlorpromazine (Structural analogs with similar pKa and lipophilicity).

Materials & Reagents

ReagentGrade/SpecificationPurpose
Prochlorperazine Mesilate USP Reference StandardAnalyte Stock
Amitriptyline HCl USP Reference StandardInternal Standard (IS)
Dichloromethane (DCM) HPLC/Spectro gradeLLE Extraction Solvent
Tert-Butyl Methyl Ether (TBME) HPLC gradeAlternative LLE Solvent
Ammonium Acetate ACS ReagentBuffer Preparation
Formic Acid LC-MS GradeMobile Phase Additive
Acetonitrile (ACN) LC-MS GradeElution/Mobile Phase
SPE Cartridges Oasis HLB (30 mg) or C18Solid Phase Extraction

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Cost reduction, general HPLC-UV/ECD analysis, or labs without SPE manifolds.

Workflow Diagram (LLE)

LLE_Workflow node_start Plasma Sample (200-500 µL) node_spike Add Internal Standard (10 µL) node_start->node_spike node_buffer Alkalinization Add 100µL 0.5M NaOH or Ammonium Buffer (pH 9.5) node_spike->node_buffer node_solvent Add Organic Solvent (3 mL DCM or TBME) node_buffer->node_solvent Forces Free Base node_mix Vortex Mix (5-10 mins) node_solvent->node_mix node_spin Centrifuge (4000 rpm, 10 min, 4°C) node_mix->node_spin node_separate Phase Separation (Flash freeze aqueous layer) node_spin->node_separate node_dry Evaporate Organic Layer (N2 stream @ 40°C) node_separate->node_dry Collect Organic node_recon Reconstitute (100 µL Mobile Phase) node_dry->node_recon node_inject Inject to LC-MS/MS node_recon->node_inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Prochlorperazine.

Detailed Procedure
  • Sample Prep: Thaw plasma samples at room temperature (protected from light).

  • Aliquot: Transfer 500 µL of plasma into a 10 mL glass centrifuge tube.

  • IS Addition: Add 50 µL of Internal Standard working solution (e.g., Amitriptyline 100 ng/mL). Vortex briefly.

  • Alkalinization: Add 100 µL of 0.5 M NaOH or 1M Ammonium Acetate (pH 9.5).

    • Why? This shifts PCP (pKa ~8.1) to its neutral form, increasing solubility in the organic phase [2].

  • Extraction: Add 4 mL of Dichloromethane (DCM) or TBME.

  • Agitation: Vortex vigorously for 5 minutes or shake on a reciprocating shaker for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Collection: Transfer the organic (lower for DCM, upper for TBME) layer to a clean glass tube.

    • Tip: If using DCM, snap-freeze the aqueous (top) layer in a dry ice/acetone bath to easily pour off the organic layer.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (e.g., 50:50 ACN:0.1% Formic Acid).

Protocol B: Solid-Phase Extraction (SPE)

Best for: High sensitivity (LLOQ < 0.5 ng/mL), removing phospholipids, and LC-MS/MS applications.

Workflow Diagram (SPE)

SPE_Workflow cluster_prep Pre-Treatment cluster_cartridge SPE Cartridge (Oasis HLB / C18) node_plasma Plasma (200 µL) + IS node_dilute Dilute 1:1 with 2% Ammonia in Water node_plasma->node_dilute node_cond 1. Condition (1 mL MeOH -> 1 mL Water) node_dilute->node_cond node_load 2. Load Sample (Gravity or Low Vacuum) node_cond->node_load node_wash 3. Wash (5% MeOH in Water) node_load->node_wash Removes Proteins node_elute 4. Elute (1 mL MeOH or ACN) node_wash->node_elute Collects Analyte node_evap Evaporate & Reconstitute node_elute->node_evap

Caption: Solid-Phase Extraction (SPE) workflow using Mixed-Mode or HLB cartridges.

Detailed Procedure
  • Cartridge Selection: Use Oasis HLB (30 mg) or equivalent C18 cartridges.

  • Pre-treatment: Mix 200 µL plasma with 200 µL of 2% Ammonium Hydroxide (NH4OH) in water.

    • Why? Breaks protein binding and ensures basicity before loading.

  • Conditioning:

    • Wash cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water.[1]

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash with 1 mL of 5% Methanol in Water .

    • Why? Removes salts and plasma proteins without eluting the hydrophobic PCP.

  • Elution: Elute with 1 mL of 100% Methanol (or Acetonitrile).

  • Post-Processing: Evaporate eluate under Nitrogen at 40°C and reconstitute in 100 µL mobile phase.

Chromatographic & Mass Spec Conditions

Recommended for LC-MS/MS Analysis

ParameterCondition
Column C18 (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1mm)
Mobile Phase A 0.1% Formic Acid + 10mM Ammonium Formate in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10%->90% B; 3.0-4.0 min: 90% B
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode (+)
MRM Transitions PCP: 374.2 → 141.2 (Quant), 374.2 → 113.1 (Qual)IS (Amitriptyline): 278.2 → 233.1

Validation & Performance Metrics

Expected results based on validated literature methods [3, 4].

ParameterSpecificationTypical Result
Linearity

0.998 (Range: 0.2 - 100 ng/mL)
Recovery (LLE) > 70%80 - 85% (using DCM)
Recovery (SPE) > 85%90 - 95% (using HLB)
Precision (CV%) < 15%Intra-day: 4-6%; Inter-day: 6-8%
LLOQ S/N > 100.2 ng/mL (LC-MS/MS)

Troubleshooting Guide

Issue: Low Recovery
  • Cause: pH not basic enough during extraction.

  • Fix: Ensure pH is > 9.0. Prochlorperazine is a weak base; if the pH is neutral or acidic, it remains ionized (water-soluble) and won't transfer to the organic layer.

Issue: Emulsion Formation (LLE)
  • Cause: Vigorous shaking of plasma with organic solvents.

  • Fix: Use a rocking shaker instead of a vortex for longer durations, or centrifuge at higher speeds (5000 rpm). Adding a pinch of NaCl (salting out) can also help break emulsions.

Issue: Peak Tailing
  • Cause: Interaction with silanols on the HPLC column.

  • Fix: Add Ammonium Formate (10mM) or Triethylamine to the mobile phase to mask silanol groups.

References

  • USP Monographs. (2023). Prochlorperazine Maleate/Mesilate Handling Guidelines. United States Pharmacopeia.[2]

  • Mule, S., et al. (2017). "Rapid Analytical Method for Assay Determination for Prochlorperazine Edisylate Drug Substances by Ultra Performance Liquid Chromatography." International Journal of Current Pharmaceutical Research.

  • Lee, J., et al. (2009). "Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study." Journal of Chromatography B.

  • Waters Corporation. (2016). "Comparing Solid Phase vs. Liquid Liquid Extractions for Bioanalysis." Application Note.

Sources

Application

Application Notes &amp; Protocols: A Guide to Developing Transd-rmal Delivery Systems for Prochlorperazine Mesilate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of transdermal drug delivery systems (TDDS) for prochlorperazine mes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of transdermal drug delivery systems (TDDS) for prochlorperazine mesilate. Prochlorperazine, a potent anti-emetic and antipsychotic, is conventionally administered orally, a route compromised by significant first-pass metabolism and a short half-life requiring frequent dosing.[1][2][3] A transdermal patch offers a non-invasive alternative that can provide sustained, controlled drug release, improve patient compliance, and bypass hepatic metabolism.[2][3][4] This guide details the rationale, pre-formulation considerations, formulation strategies, and a complete suite of characterization protocols necessary for the successful development of a matrix-type prochlorperazine mesilate transdermal patch.

Introduction: The Rationale for Transdermal Prochlorperazine

Prochlorperazine is a first-generation antipsychotic and a widely used anti-emetic for managing nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[2][5] However, its clinical efficacy is often hampered by low and variable oral bioavailability due to extensive first-pass metabolism in the liver.[1][6] This necessitates frequent administration of oral doses (e.g., 5-10 mg, 3-4 times daily), which can lead to fluctuating plasma concentrations and reduced patient adherence.[2][3][4]

Transdermal drug delivery offers a compelling solution to these challenges. By delivering prochlorperazine directly into the systemic circulation through the skin, a TDDS can:

  • Avoid First-Pass Metabolism: Bypassing the gastrointestinal tract and liver enhances bioavailability.[4][7]

  • Provide Controlled Release: A transdermal patch can maintain steady, therapeutic plasma concentrations over an extended period, reducing the risk of side effects associated with peak-and-trough kinetics.[8][9]

  • Improve Patient Compliance: A simple, painless, and convenient application regimen (e.g., one patch every 24-72 hours) improves adherence compared to multiple daily tablets.[2][3][10]

  • Allow for Immediate Termination of Therapy: Unlike oral medications, treatment can be stopped simply by removing the patch.[11]

The primary challenge in developing a TDDS is overcoming the formidable barrier of the skin's outermost layer, the stratum corneum.[12] This guide will address this challenge through systematic formulation and evaluation strategies.

Pre-formulation & Drug Candidate Assessment

A thorough understanding of the drug's physicochemical properties is critical to designing an effective transdermal system.

Table 1: Key Physicochemical Properties of Prochlorperazine Mesilate

PropertyValue / CharacteristicImplication for Transdermal Delivery
Molecular Weight606.1 g/mol Within the generally accepted range (<1000 Da) for passive diffusion through the skin.[9][13]
Melting Point~242 °CHigh melting point suggests a stable crystalline structure, which may require solubilization within the patch matrix.
Aqueous Solubility~10 mg/mL at 25°C[14]Moderate aqueous solubility is beneficial. The drug must have some affinity for both hydrophilic and lipophilic environments to partition from the patch and into the skin.[9][13]
pKa8.2 (piperazine ring)[14]The drug will be partially ionized at physiological skin pH (~5.5), which can affect its partitioning and permeation. The un-ionized form is generally more permeable.
Log P (Octanol/Water)0.053 (for maleate salt)[4]A low Log P indicates hydrophilicity. While some lipophilicity is needed to cross the stratum corneum, this value suggests that permeation enhancers will be crucial.

Formulation Development: The Matrix Patch Approach

The matrix-type patch is a common design where the drug is uniformly dispersed or dissolved within a polymer matrix, which also serves as the adhesive layer.[10] This design is relatively simple to manufacture and provides controlled drug release.[10]

Core Components of the Matrix System
  • Drug: Prochlorperazine Mesilate

  • Polymer Matrix: The backbone of the system, controlling the drug release rate and providing structural integrity.[7][15] Common choices include Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), and Ethyl Cellulose (EC).[7][13][16] HPMC is a hydrophilic polymer that can form clear, flexible films and has been shown to be effective for matrix patches.[7][15][16]

  • Permeation Enhancer: Essential for reversibly disrupting the stratum corneum barrier to increase drug flux.[17][18][19] Examples include fatty acids (e.g., oleic acid), terpenes (e.g., menthol), and solvents (e.g., propylene glycol, N-methyl-2-pyrrolidone).[20]

  • Plasticizer: Added to increase the flexibility and workability of the polymer matrix, preventing the patch from becoming brittle.[10][21] Common examples are Polyethylene Glycol (PEG) 400 and Propylene Glycol (PG).[10][13][21]

  • Backing Layer: An occlusive film (e.g., 3M Scotchpak™) that prevents drug loss from the top of the patch and protects it from the environment.

  • Release Liner: A protective layer (e.g., siliconized polyester) that is removed by the user before application.

Workflow for TDDS Development

The development process is a systematic, multi-stage workflow designed to optimize the formulation for safety, efficacy, and stability.

TDDS_Development_Workflow cluster_0 Phase 1: Formulation & Preparation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Stability & Finalization A Component Selection (Drug, Polymer, Enhancer) B Solvent Casting Patch Preparation A->B Define Ratios C Physical Tests (Weight, Thickness) B->C D Drug Content Uniformity B->D E Adhesion Tests (Peel, Tack, Shear) B->E F In Vitro Release (Franz Cell) C->F Optimized Patch D->F Optimized Patch E->F Optimized Patch G Ex Vivo Permeation (Excised Skin) F->G Promising Formulations H ICH Stability Studies G->H I Final Formulation Lock H->I

Caption: Overall workflow for TDDS development.

Experimental Protocols

The following protocols provide step-by-step methodologies for the key stages of patch formulation and evaluation.

Protocol 1: Preparation of a Matrix-Type Transdermal Patch

This protocol details the solvent casting evaporation technique, a widely used method for preparing matrix-type patches in a laboratory setting.[6][8][13][21]

Materials:

  • Prochlorperazine Mesilate powder

  • Hydroxypropyl Methylcellulose (HPMC K15)

  • Polyethylene Glycol (PEG) 400 (Plasticizer)

  • L-Menthol (Permeation Enhancer)

  • Methanol (Solvent)

  • Glass petri dish or flat casting surface

  • Magnetic stirrer and stir bar

  • Digital weighing balance

  • Backing membrane and release liner

Procedure:

  • Polymer Solution Preparation: Accurately weigh the required amount of HPMC and dissolve it in methanol in a sealed beaker. Allow the polymer to swell for 6 hours with gentle stirring to ensure a homogenous solution.[6][8]

  • Drug & Excipient Addition: In a separate beaker, dissolve the accurately weighed prochlorperazine mesilate, PEG 400, and L-menthol in a small amount of methanol.

  • Blending: Add the drug solution to the polymer solution and stir continuously for 2 hours on a magnetic stirrer until a clear, uniform mixture is obtained.[10]

  • Casting: Carefully pour the final solution into a clean, dry glass petri dish. The volume poured will determine the final thickness of the patch.

  • Drying: Cover the petri dish with a funnel to control the rate of solvent evaporation.[22] Allow it to dry at room temperature for 24 hours.

  • Final Assembly: Once the film is completely dry, carefully peel it from the petri dish. Place the backing membrane on top of the film and the release liner on the side that was in contact with the petri dish.

  • Cutting & Storage: Cut the patch into desired sizes (e.g., 2 cm²). Store the prepared patches in a desiccator until further evaluation to protect them from moisture.[22]

Table 2: Example Formulations (for a 10 cm² patch area)

Formulation CodeProchlorperazine Mesilate (mg)HPMC K15 (mg)PEG 400 (mg)L-Menthol (mg)
F1 (Control)504001200
F25040012020
F35040012040
F45040012060
Protocol 2: Physicochemical & Adhesion Characterization

A. Weight and Thickness Uniformity:

  • Weight: Weigh five randomly selected patches from each formulation batch individually using a digital balance. Calculate the mean and standard deviation.

  • Thickness: Measure the thickness of five patches at three different points using a digital micrometer. Calculate the mean and standard deviation. Uniformity in weight and thickness ensures consistent drug loading.[6]

B. Drug Content Uniformity:

  • Cut a patch of a specified area (e.g., 1 cm²) and place it in a 100 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol or phosphate buffer pH 7.4) to dissolve the patch matrix and extract the drug completely.

  • Filter the solution and analyze the drug concentration using a validated HPLC or UV-Vis spectrophotometry method.

  • Repeat for at least three patches per formulation to ensure the drug is evenly distributed.

C. Adhesion Properties Evaluation: Adhesion is a critical quality attribute that ensures the patch remains in full contact with the skin for the intended duration.[23] Key tests include:

  • Peel Adhesion Test: Measures the force required to peel the patch from a standard substrate (e.g., stainless steel) at a 180° angle and a controlled speed.[23][24] This indicates the strength of the adhesive bond.

  • Tack Test (Probe Tack): Measures the force required to separate a probe from the adhesive surface immediately after brief contact under a defined pressure.[11][23][24] This evaluates the initial "stickiness" of the patch.

  • Shear Adhesion Test: Assesses the cohesive strength of the adhesive by measuring the time it takes for a patch to slide off a vertical substrate under a standard load.[23][24] This simulates the resistance to forces encountered during daily activities.

Protocol 3: In Vitro Drug Release Testing (IVRT)

IVRT is a crucial quality control test that measures the rate at which the drug is released from the patch into a receptor medium.[25] The Franz diffusion cell is a standard apparatus for this purpose.[22][25][26]

Materials:

  • Franz diffusion cell apparatus

  • Formulated transdermal patch

  • Synthetic membrane (e.g., Strat-M®, cellophane)

  • Phosphate Buffered Saline (PBS), pH 7.4 (degassed)

  • Magnetic stirrer and water bath

  • Syringes and HPLC vials

Procedure:

  • Membrane Preparation: Hydrate the synthetic membrane in the receptor medium (PBS pH 7.4) for at least 30 minutes before use.[22]

  • Apparatus Setup: Mount the membrane between the donor and receptor compartments of the Franz cell, ensuring the shiny side faces up (for Strat-M®) and no air bubbles are trapped.[22]

  • Receptor Compartment: Fill the receptor compartment with degassed PBS (pH 7.4). Place a small magnetic stir bar inside and maintain the temperature at 37±0.5°C using a circulating water bath to simulate physiological conditions.[22][27]

  • Patch Application: Cut the patch to a size that fits the donor compartment and apply it to the center of the membrane.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 1 mL) of the receptor medium from the sampling port.[27]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain sink conditions.[27]

  • Analysis: Analyze the collected samples for prochlorperazine concentration using a validated analytical method (see Section 5).

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time.

Protocol 4: Ex Vivo Skin Permeation Study

This study provides a more biologically relevant model by assessing drug permeation through excised animal or human skin.[28] It is a critical step in predicting in vivo performance.[28]

Materials:

  • Same as Protocol 3, but with excised skin instead of a synthetic membrane.

  • Full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat, porcine ear).[27][29]

Procedure:

  • Skin Preparation: Euthanize the animal according to ethical guidelines. Carefully excise the full-thickness abdominal skin. Remove any subcutaneous fat and hair.[22][27] The skin can be used immediately or stored at -20°C.

  • Apparatus Setup: Before the experiment, thaw the skin and hydrate it in PBS (pH 7.4). Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[22][29]

  • Execution: Follow steps 3-8 from Protocol 3.

  • Data Analysis: In addition to plotting cumulative permeation vs. time, calculate key permeation parameters:

    • Steady-State Flux (Jss): The slope of the linear portion of the permeation curve (μg/cm²/h).

    • Lag Time (tL): The x-intercept of the linear portion of the curve, representing the time taken for the drug to saturate the skin and achieve steady-state permeation.

    • Permeability Coefficient (Kp): Calculated as Jss divided by the initial drug concentration in the donor compartment.[29]

Caption: Schematic of a Franz Diffusion Cell setup.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating RP-HPLC method is required for the accurate quantification of prochlorperazine in release and permeation samples.

Table 3: Example HPLC Method Parameters for Prochlorperazine

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Bonus-RP, 250 x 4.6 mm, 5 µm)[14]Provides excellent peak shape and durability for phenothiazine compounds.[14]
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (70:30 v/v)[14]Optimizes peak morphology and enhances sensitivity.[14]
Flow Rate 1.0 mL/minStandard flow rate for good separation and reasonable run times.
Detection UV at 258 nm[14]Wavelength of maximum absorbance for prochlorperazine, ensuring high sensitivity.[14]
Injection Volume 20 µLA common volume for standard HPLC analysis.
Column Temp. 30°CMaintains consistent retention times.

Method Validation: The method must be validated according to ICH guidelines, assessing linearity, precision, accuracy, robustness, and sensitivity (LOD/LOQ).[14]

Stability Studies

Stability testing is performed under controlled conditions as per ICH guidelines to determine the shelf-life of the final product. Patches should be stored at accelerated (e.g., 40°C / 75% RH) and long-term (e.g., 25°C / 60% RH) conditions. At specified time points, patches are evaluated for physical appearance, drug content, adhesion, and in vitro drug release profile.[3]

Conclusion

The development of a transdermal delivery system for prochlorperazine mesilate is a viable strategy to overcome the limitations of oral administration. By employing a systematic approach that includes rational formulation design with appropriate polymers and permeation enhancers, followed by rigorous physicochemical and biopharmaceutical evaluation, a safe, effective, and stable transdermal patch can be successfully developed. The protocols and methodologies outlined in this guide provide a robust framework for researchers to advance the transdermal delivery of this important therapeutic agent.

References

  • Chemical Penetration Enhancers for Transdermal Drug Delivery- Success and Challenges. (n.d.). Bentham Science.
  • Transdermal Formulation Adhesion Testing. (n.d.). CD Formulation.
  • Fabrication and Evaluation of Matrix Type Novel Transdermal Patch Loaded with Tramadol Hydrochloride. (2020). PubMed Central.
  • Chemical Penetration Enhancers for Transdermal Drug Delivery- Success and Challenges. (2015). Bentham Science.
  • Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges. (n.d.). Europe PMC.
  • Formulation and Evaluation of Matrix Type Transdermal Patches of Glibenclamide. (2015). ResearchGate.
  • Physical and chemical penetration enhancers in transdermal drug delivery system. (n.d.). PermeGear.
  • Formulation and Evaluation of Transdermal Patch. (2025). ResearchGate.
  • CHEMICAL PENETRATION ENHANCERS FOR TRANSDERMAL DRUG DELIVERY SYSTEM. (2018). WJPR.
  • Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. (2011). ResearchGate.
  • Preparation and Evaluation of Matrix Type Transdermal Patches of Domperidone Maleate: in vitro and ex vivo Characterization. (2017). Semantic Scholar.
  • A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems. (n.d.). Hindawi.
  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. (2025). Journal of Applied Pharmaceutical Research.
  • Application Notes & Protocols: Transdermal Patch Formulation of Amiloride Hydrochloride for Research. (n.d.). Benchchem.
  • Polymers in Transdermal Drug Delivery Systems. (n.d.). PharmaTech.
  • Adhesive properties: A critical issue in transdermal patch development. (2025). ResearchGate.
  • Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems. (n.d.). Sigma-Aldrich.
  • Probe Tack Test of Adhesive Tape. (n.d.). Shimadzu.
  • A Review Article On: Polymers Are Used in TDDS. (2024). ResearchGate.
  • A Comprehensive Review on Role of Polymers in Transdermal Drug Delivery System. (2023). ResearchGate.
  • Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery. (2025). PubMed Central.
  • Multimodal in vitro characterization techniques for assessing the adhesion of transdermal patches: A proof-of-concept study. (2025). PubMed.
  • Evaluation of the Adhesion of a Transdermal Patch: Pros & Cons of Proposed Methods. (2021). Sofpromed.
  • Ex vivo Skin Permeation Evaluation of An Innovative Transdermal Vehicle Using Nimesulide and Piroxicam as Model Drugs. (n.d.). PubMed.
  • FORMULATION AND EVALUATION OF TRANSDERMAL PATCH OF PROCHLORPERAZINE MALEATE FOR HYPEREMESIS GRAVIDARUM. (n.d.). IJRPC.
  • Feasibility of transdermal delivery of prochlorperazine. (n.d.). PubMed.
  • Novel modified vertical diffusion cell for testing of in vitro drug release (IVRT) of topical patches. (2022). PubMed Central.
  • Quantification of Prochlorperazine and Paracetamol Using High Performance Liquid Chromatography: Application to Tablets and Stability Studies. (2023). Asian Journal of Chemistry.
  • ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD. (2011). Taylor & Francis Online.
  • Performance Testing for Topical and Transdermal Drug Delivery. (2016). American Pharmaceutical Review.
  • ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD. (2011). Semantic Scholar.
  • Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. (2025). Research Journal of Pharmacy and Technology.
  • Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling. (2022). MDPI.
  • Transdermal Patch Release Testing Using Vertical Diffusion Cells. (n.d.). Teledyne Hanson.
  • Ex-Vivo Permeation Study of an Antifungal Drug, Loaded in NLC, Designed and Optimized by Factorial Design. (2023). Impactfactor.
  • In vitro transdermal drug permeation tests: a regulatory scenario evaluation. (2021). SciELO.
  • Technical Note: Comparison of USP Apparatus 5 and 7 for In Vitro Drug Release from Nicotine Transdermal Systems. (n.d.). Logan Instruments.
  • Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route. (2025). ResearchGate.
  • Ex vivo skin permeation study: Significance and symbolism. (2025). accendoreliability.com.
  • ANTI-EMETIC POTENTIAL OF PROCHLORPERAZINE TRANSDERMAL PATCH IN MANAGEMENT OF CHEMOTHERAPY INDUCED NAUSEA AND VOMITING. (2021). IJPSR.
  • Recent Advances in Transdermal Drug Delivery System (TDDS): An Overview. (2013). Journal of Scientific and Innovative Research.
  • ANTI-EMETIC POTENTIAL OF PROCHLORPERAZINE TRANSDERMAL PATCH IN MANAGEMENT OF CHEMOTHERAPY INDUCED NAUSEA AND VOMITING. (2019). IJPSR.
  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. (2025). MDPI.
  • Recent Advancement of Medical Patch for Transdermal Drug Delivery. (n.d.). MDPI.
  • Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum. (n.d.). PubMed Central.

Sources

Method

Application Note: Electrospinning Prochlorperazine Mesilate Nanofibers for Mucosal Delivery

Introduction & Scientific Rationale Prochlorperazine Mesilate (PCZM) is a potent piperazine phenothiazine used to treat severe nausea and vertigo. However, its oral efficacy is severely compromised by extensive hepatic f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Prochlorperazine Mesilate (PCZM) is a potent piperazine phenothiazine used to treat severe nausea and vertigo. However, its oral efficacy is severely compromised by extensive hepatic first-pass metabolism, resulting in variable bioavailability.

This Application Note details the fabrication of PCZM-loaded polymeric nanofibers designed for buccal/sublingual delivery . By utilizing electrospinning, we transform the crystalline drug into an amorphous solid dispersion within a polymer matrix. This approach offers three distinct mechanisms of action:

  • Bypass First-Pass Metabolism: Direct systemic entry via the highly vascularized oral mucosa.

  • Solubility Enhancement: Amorphization increases the dissolution rate of the poorly soluble drug.

  • Mucoadhesion: Polymeric fibers increase residence time at the absorption site.

Formulation Logic: The Polymer Matrix

A binary polymer system is recommended to balance fiber-forming capability with functional delivery:

  • Polyvinyl Alcohol (PVA): Serves as the backbone polymer.[1] It provides the necessary chain entanglement for stable fiber formation and is non-toxic.

  • Hydroxypropyl Methylcellulose (HPMC) or PVP: Acts as a mucoadhesive agent and disintegration accelerator.

Formulation & Preparation Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • API: Prochlorperazine Mesilate (PCZM).

  • Polymers: PVA (MW 85,000–124,000, 87-89% hydrolyzed); HPMC E5 or PVP K30.

  • Solvents: Deionized Water (Type II), Ethanol (96%).

  • Equipment: Magnetic stirrer with temperature control, Viscometer.

DOT Diagram: Formulation & Process Workflow

FormulationWorkflow RawMat Raw Materials (PVA, HPMC, PCZM) SolPrep Solvent System (Water:Ethanol 80:20) RawMat->SolPrep Weighing Dissolution Polymer Dissolution (80°C, 2 hrs) SolPrep->Dissolution Mixing DrugAdd Drug Incorporation (Ambient Temp, Dark) Dissolution->DrugAdd Cool to <40°C Degas De-aeration (Removal of bubbles) DrugAdd->Degas Stirring 4h Spinning Electrospinning (20kV, 0.5 mL/h) Degas->Spinning Load Syringe

Figure 1: Step-by-step workflow from raw material preparation to the electrospinning process. Note the temperature control step to prevent drug degradation.

Step-by-Step Solution Preparation
  • Solvent Preparation: Prepare a solvent mixture of Distilled Water:Ethanol (80:20 v/v). Ethanol is added to reduce surface tension and accelerate solvent evaporation during spinning.

  • Polymer Dissolution:

    • Dissolve PVA (8-10% w/v) in the solvent mixture.

    • Heat to 80°C with continuous magnetic stirring (500 rpm) for 2 hours until the solution is clear.

    • CRITICAL: Allow solution to cool to room temperature (25°C). Adding PCZM to hot solution may cause degradation.

  • Drug Incorporation:

    • Add HPMC (1-2% w/v) and PCZM (drug loading typically 10-20% w/w of polymer) to the cooled solution.

    • Stir at ambient temperature for 4 hours.

    • Note: PCZM is light-sensitive. Cover the beaker with aluminum foil.

  • De-aeration: Allow the solution to stand for 1 hour or use a vacuum desiccator to remove air bubbles, which can cause jet instability.

Electrospinning Process Parameters

The following parameters are optimized based on recent studies (Vats et al., 2024) to achieve bead-free fibers with diameters in the 200–500 nm range.

Experimental Setup
  • High Voltage Power Supply: Gamma High Voltage or equivalent.

  • Pump: Syringe pump (e.g., New Era Pump Systems).

  • Collector: Grounded aluminum foil or stainless steel drum.

Critical Process Parameters (CPPs) Table
ParameterSet ValueScientific Justification
Applied Voltage 18 - 20 kV Sufficient field strength is required to overcome the surface tension of the viscous PVA/drug solution. <15kV results in dripping; >25kV causes "beads-on-string" defects.
Flow Rate 0.5 mL/h Low flow rate allows sufficient time for solvent evaporation before the fiber hits the collector, preventing fused fibers (wet films).
Tip-to-Collector Distance (TCD) 15 - 20 cm Provides adequate flight time for the fiber to stretch and dry. <15cm risks wet fibers; >20cm weakens the field strength.
Needle Gauge 21G or 22G Blunt tip stainless steel.
Environmental Conditions Temp: 25°C RH: 40-50% High humidity (>60%) causes PVA to absorb moisture from air during flight, preventing solidification.
DOT Diagram: Electrospinning Mechanism

ElectrospinningMech HV High Voltage Source (Positive Electrode) Syringe Polymer Solution (PVA + PCZM) HV->Syringe Charge Injection TaylorCone Taylor Cone Formation (Charge Repulsion > Surface Tension) Syringe->TaylorCone Extrusion Jet Jet Elongation & Whipping (Solvent Evaporation) TaylorCone->Jet Critical Voltage Reached Collector Grounded Collector (Nanofiber Mat Deposition) Jet->Collector Solidification

Figure 2: Schematic of the electrospinning mechanism. The Taylor Cone formation is the critical checkpoint for stable fiber production.

Characterization & Validation Protocols

To ensure the system functions as a drug delivery vehicle, the following tests are mandatory.

A. Solid State Analysis (The "Amorphous" Check)
  • Method: Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

  • Expectation: Pure PCZM shows a sharp endothermic peak (melting point) around 198-200°C.

  • Validation: The electrospun nanofiber thermogram should show the disappearance or significant broadening of this peak, confirming the drug is in an amorphous state. This is the primary driver for enhanced solubility [1].

B. In Vitro Disintegration
  • Protocol: Place a 2x2 cm nanofiber mat in a petri dish with 10 mL of simulated salivary fluid (Phosphate buffer pH 6.8).

  • Target: Complete disintegration should occur in < 30 seconds . This rapid breakdown is essential for immediate drug release in the buccal cavity.

C. Ex Vivo Permeation (Franz Diffusion Cell)

This is the gold standard for predicting mucosal delivery efficacy.

  • Membrane: Fresh porcine buccal mucosa (carefully separated from underlying connective tissue).

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 6.8 or 7.4 at 37°C.

  • Procedure:

    • Mount mucosa between donor and receptor compartments.

    • Place nanofiber mat on the mucosa in the donor compartment; wet with 0.5 mL simulated saliva.

    • Sample receptor fluid at intervals (5, 15, 30, 60 min).

  • Analysis: HPLC or UV-Vis Spectrophotometry at 254 nm.

DOT Diagram: Permeation Pathway

Permeation Fiber Nanofiber Mat Wetting Hydration by Saliva Fiber->Wetting < 5 sec Release Drug Release (Amorphous) Wetting->Release Dissolution Mucosa Buccal Mucosa (Barrier) Release->Mucosa Diffusion Systemic Systemic Circulation (Jugular Vein) Mucosa->Systemic Absorption

Figure 3: The kinetic pathway of PCZM from the nanofiber mat through the buccal mucosa into systemic circulation.

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Beads-on-String Viscosity too low or Voltage too high.Increase PVA concentration by 1-2% or decrease voltage to 15-17 kV.
Nozzle Clogging Solvent evaporating at the tip.Wipe needle tip with solvent-soaked swab every 15 mins or use a coaxial needle with solvent sheath.
Wet Fibers TCD too short or Flow rate too high.Increase distance to 20 cm; reduce flow to 0.3 mL/h.
Fiber Aggregation Humidity > 60%.Dehumidify the spinning chamber. PVA is highly hygroscopic.

References

  • Vats, S., et al. (2024). Optimizing the fabrication of electrospun nanofibers of prochlorperazine for enhanced dissolution and permeation properties. Journal of Drug Delivery Science and Technology. Link

  • Ignatious, F., et al. (2010). Electrospun nanofibers in oral drug delivery.[2] Pharmaceutical Research. Link

  • Manfredi, M., et al. (2021). The use of electrospinning in the development of systems for buccal drug delivery: a review. Nucleus of Knowledge. Link

  • Uslu, I., et al. (2010). Preparation and Properties of Electrospun Poly(vinyl alcohol) Blended Hybrid Polymer with Aloe vera and HPMC.[3] Hacettepe Journal of Biology and Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prochlorperazine Mesilate Photostability

Welcome to the Technical Support Center You have reached the Tier 3 Support Hub for phenothiazine stability. This guide addresses the high-frequency failure modes associated with Prochlorperazine Mesilate (PCZM) in aqueo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

You have reached the Tier 3 Support Hub for phenothiazine stability. This guide addresses the high-frequency failure modes associated with Prochlorperazine Mesilate (PCZM) in aqueous and organic solutions.

PCZM is notoriously photolabile. Even brief exposure to UV or high-intensity visible light triggers a cascade of photo-oxidative reactions, rendering experimental data unreliable and formulations potentially toxic. This guide synthesizes mechanistic understanding with field-proven stabilization protocols.

Module 1: Diagnostic Hub – "Why is my solution turning pink?"

User Issue: “I prepared a clear stock solution of PCZM (5 mg/mL). After 4 hours on the benchtop, it developed a pinkish-red hue. Is it still usable?”

Technical Diagnosis: No. The solution has undergone significant photodegradation. The color change is a qualitative indicator of radical cation formation and subsequent oxidation.

The Mechanism: Phenothiazines like PCZM possess a tricyclic ring system rich in electrons. Upon photon absorption (specifically UV 300–400 nm and visible blue light), the molecule ejects an electron to form a radical cation . This radical is highly reactive and interacts with dissolved oxygen to form Prochlorperazine Sulfoxide and N-oxides .

  • Pink/Red Color: Attributed to the semi-quinone free radical intermediate.

  • Brown Precipitate: Indicates advanced polymerization and irreversible degradation.

Visualization: The Photodegradation Cascade The following diagram illustrates the pathway from photon absorption to the formation of the sulfoxide degradant.

PCZM_Degradation PCZM Prochlorperazine Mesilate (Clear) Radical Radical Cation (Pink/Red) PCZM->Radical Photoionization Photon UV/Vis Light (hv) Photon->Radical Sulfoxide Prochlorperazine Sulfoxide Radical->Sulfoxide Oxidation N_Oxide N-Oxide Derivatives Radical->N_Oxide 2nd Pathway Oxygen Dissolved O2 Oxygen->Sulfoxide

Figure 1: Mechanistic pathway of PCZM photodegradation. The formation of the radical cation is the rate-limiting step for color change.

Module 2: Formulation Strategies – "How do I stabilize my solution?"

User Issue: “I need to keep PCZM stable for a 48-hour pharmacokinetic study. Amber glass isn't enough. What can I add to the formulation?”

Technical Solution: Stabilization requires a multi-barrier approach: Light Shielding + Oxygen Exclusion + Chemical Inhibition .

While Sodium Metabisulfite is the historical standard, it is often avoided in modern applications due to allergic potential (asthma triggers). We recommend a tiered approach based on your application constraints.

Comparative Stabilization Matrix

StrategyMechanism of ActionEfficacyProsCons
Nitrogen Sparging Displaces dissolved

, preventing the radical from oxidizing.
Critical No chemical additives; universally applicable.Requires strict handling; re-oxygenation occurs if seal is broken.
Citrate Buffer (pH 3–4) Maintains PCZM in a protonated state, which is less susceptible to oxidation than the free base.High Biocompatible; used in nasal spray formulations [1].pH constraints may affect downstream biological assays.
Cyclodextrin Complexation Encapsulates the phenothiazine ring in a hydrophobic cavity (e.g., HP-

-CD), shielding it from light/oxygen.
High Improves solubility AND stability; reduces local irritation.Requires optimization of molar ratios (usually 1:1 or 1:2).
Antioxidants (Sulfites) Sacrificial oxidation; scavenges free radicals before they attack PCZM.Medium Cheap; well-established regulatory history.High allergenicity risk; can react with other APIs.

Expert Recommendation: For analytical standards or animal studies, use Citrate Buffer (pH 3.5–4.0) + Nitrogen Sparging . This combination has been shown to maintain >90% potency for 60 days without the use of allergenic preservatives [1].

Module 3: Standard Operating Procedures (SOPs)

User Issue: “Give me a step-by-step protocol for preparing a stock solution that won't degrade while I'm pipetting.”

Protocol: Preparation of Light-Stable PCZM Stock (1 mg/mL)

Prerequisites:

  • Amber volumetric flasks (Class A).

  • High-purity Nitrogen gas source.

  • Solvent: 0.01 M HCl or Citrate Buffer (pH 4.0). Note: PCZM is soluble in water, but acidic pH enhances stability.

Workflow:

  • Deoxygenate Solvent (The "Sparging" Step):

    • Place the required volume of solvent in a beaker.

    • Insert a glass pipette connected to the

      
       line.
      
    • Bubble nitrogen through the solvent at a moderate rate for 15 minutes per 100 mL. This reduces dissolved oxygen to < 1 ppm.

  • Weighing & Dissolution (Low Light):

    • Critical: Dim the lab lights or work under yellow light (sodium vapor) if available.

    • Weigh PCZM powder into the amber flask.

    • Add the sparged solvent to 80% of volume.

  • Homogenization:

    • Flush the headspace of the flask with nitrogen for 30 seconds.

    • Stopper immediately and sonicate for 5 minutes (minimize heat generation).

  • Final Volume & Storage:

    • Top up to volume with sparged solvent.

    • Flush headspace again.

    • Wrap the flask neck with Parafilm.

    • Storage: 2–8°C in the dark.

Validation Check: Always run a "Dark Control" alongside your experiment. If your Dark Control degrades, your nitrogen sparging was insufficient, or the starting material is compromised.

Module 4: Regulatory & Testing – "How do I prove stability?"

User Issue: “My QA team requires photostability data. Which guidelines should I follow?”

Technical Solution: You must follow ICH Q1B (Photostability Testing of New Drug Substances and Products) .[1] This is the harmonized global standard accepted by the FDA and EMA [2].

The ICH Q1B Decision Tree: You cannot simply "leave it on the windowsill." You must use a calibrated light source (Option 1: Xenon arc or Option 2: Cool White + Near UV) to achieve a total exposure of 1.2 million lux hours .

ICH_Q1B Start Start Photostability Testing (ICH Q1B) Expose_Substance Expose Drug Substance (Solid State) Start->Expose_Substance Check_Substance Acceptable Change? Expose_Substance->Check_Substance Expose_Product Expose Drug Product (Formulated) Check_Substance->Expose_Product Yes or No (Testing continues) Check_Product Acceptable Change? Expose_Product->Check_Product Expose_Pack Expose Product in Immediate Pack Check_Product->Expose_Pack No (Degradation) Done_Stable Product is Photostable No special label needed Check_Product->Done_Stable Yes Check_Pack Acceptable Change? Expose_Pack->Check_Pack Market_Pack Expose in Marketing Pack Check_Pack->Market_Pack Yes Done_Label Product requires 'Protect from Light' label Check_Pack->Done_Label No Market_Pack->Done_Label If Degradation

Figure 2: Simplified ICH Q1B Decision Flow. PCZM usually fails the "Drug Product" stage, necessitating "Immediate Pack" (Amber glass) testing.

References
  • Yellepeddi, V. K., et al. (2018).[2] Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray.[2] American Journal of Health-System Pharmacy, 75(3), e88–e94.

  • International Council for Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products.

  • Glass, B. D., et al. (2004). Influence of cyclodextrins on the photostability of selected drug molecules in solution and the solid-state. International Journal of Pharmaceutics.

  • Moore, D. E. (1998). Mechanisms of photosensitization by phenothiazine derivatives. Journal of Pharmaceutical Sciences.

Sources

Optimization

Fundamentals &amp; FAQ: Mechanistic Insights into pH-Dependent Solubility

Technical Support Center: Prochlorperazine Mesilate Solubility Enhancement at Neutral pH Welcome to the Technical Support Center. This guide is curated for researchers, formulation scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Prochlorperazine Mesilate Solubility Enhancement at Neutral pH

Welcome to the Technical Support Center. This guide is curated for researchers, formulation scientists, and drug development professionals dealing with the physicochemical challenges of prochlorperazine mesilate. Below, you will find mechanistic troubleshooting guides, validated protocols, and decision matrices designed to overcome precipitation issues in neutral pH environments.

Q: Why does prochlorperazine mesilate precipitate so rapidly when diluted into PBS or other neutral buffers (pH 6.8 – 7.4)? A: The precipitation is strictly governed by the pH-partition hypothesis. Prochlorperazine is a weak base with a pKa of approximately 8.1[1]. In acidic environments (pH < 5), the piperazine nitrogen is fully protonated, rendering the molecule highly polar and water-soluble. However, as the buffer pH approaches the drug's pKa (e.g., pH 7.4), the equilibrium shifts. A significant fraction of the drug reverts to its unionized, free base form. This free base is highly lipophilic (LogP = 4.88) and has an intrinsic aqueous solubility of only ~15 mg/L at 24°C[2]. The sudden generation of the free base causes massive supersaturation, leading to rapid nucleation and precipitation[3].

Q: Can I prevent precipitation by simply using a co-solvent like DMSO or Ethanol? A: No, this is a common pitfall. While co-solvents easily dissolve the free base, diluting that stock into a purely aqueous neutral buffer induces "solvent shift" precipitation. The local supersaturation threshold is exceeded before the drug can disperse. For robust stability at neutral pH, you must utilize nanocarrier systems (nanosuspensions/nanoemulsions) or inclusion complexes to shield the hydrophobic moieties[4][5].

Troubleshooting Guide: Decision Matrix for Solubility Enhancement

Selecting the correct solubility enhancement technique depends entirely on your downstream application (e.g., optical clarity for UV-Vis assays vs. high drug loading for oral/topical delivery).

G Start Prochlorperazine Neutral pH Formulation Check Is optical clarity required? (e.g., UV-Vis Assays) Start->Check Clear Optically Clear Solutions Check->Clear Yes Opaque Suspensions / Emulsions Acceptable Check->Opaque No CD Cyclodextrin Complexation (HP-β-CD) Clear->CD CheckLipid Is high lipid loading beneficial for absorption? Opaque->CheckLipid NanoEmul Nanoemulsion (Tween 80 / Transcutol) CheckLipid->NanoEmul Yes NanoSusp Nanosuspension (Nanoprecipitation) CheckLipid->NanoSusp No

Decision matrix for selecting prochlorperazine solubility enhancement techniques.

Validated Methodologies

Protocol A: Top-Down Nanosuspension via Wet Media Milling

Causality: Reducing the particle size to the nanometer range (<200 nm) exponentially increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this dramatically enhances the dissolution rate. Furthermore, the Ostwald-Freundlich equation dictates that nanoparticles exhibit higher saturation solubility than bulk materials[4][6].

Step-by-Step Workflow:

  • Preparation of Stabilizer Solution: Dissolve 0.5% (w/v) Pluronic F127 (Poloxamer) in a neutral pH 7.4 phosphate buffer[6]. Expert Insight: Pluronic F127 provides steric hindrance. Its hydrophobic PPO block anchors to the newly exposed surfaces of the drug particles during milling, while its hydrophilic PEO tails extend into the aqueous buffer, creating a steric barrier against agglomeration.

  • Drug Dispersion: Disperse 40 mg/mL of prochlorperazine mesilate into the stabilizer solution[6].

  • Milling: Transfer the coarse suspension into a wet media mill containing yttrium-stabilized zirconium oxide beads (0.1 - 0.2 mm diameter)[6].

  • Size Reduction: Mill at 571 RPM for 45-60 minutes. Maintain the milling chamber at 4°C to prevent heat-induced degradation or polymorphic shifts[6].

  • Validation: Separate the nanosuspension from the milling media using a 10 µm sieve. Characterize via Dynamic Light Scattering (DLS). The target particle size is ~160 nm, and the zeta potential should be approximately -30 mV, indicating excellent electrostatic and steric stability[4].

Protocol B: Spontaneous Nanoemulsion Formulation

Causality: Encapsulating the lipophilic prochlorperazine free base within an oil-in-water (O/W) nanoemulsion bypasses the aqueous solubility limit entirely. The use of high Hydrophilic-Lipophilic Balance (HLB) surfactants ensures spontaneous emulsification upon aqueous dilution[5].

Step-by-Step Workflow:

  • Oil Phase Preparation: Dissolve prochlorperazine (10 mg/mL) in Peppermint oil or Turpentine oil[5][7].

  • Smix Addition: Prepare a surfactant/co-surfactant mixture (Smix) using Tween 80 and PEG 400 (or Transcutol HP) in a 1:1 or 2:1 ratio[5][7]. Expert Insight: Tween 80 lowers the interfacial tension at the oil/water interface, while PEG 400 intercalates between surfactant molecules, increasing interfacial fluidity and allowing spontaneous curvature to form nano-sized droplets.

  • Blending: Mix the oil phase with the Smix at a 1:4 ratio. Vortex until a clear, isotropic pre-concentrate is formed[5].

  • Aqueous Titration: Slowly titrate the mixture with neutral pH deionized water or buffer under continuous magnetic stirring[7].

  • Validation: Sonicate the mixture for 10 minutes. The formulation will remain thermodynamically stable and transparent at neutral pH, with an expected droplet size of <100 nm[7].

Quantitative Data Presentation

Table 1: Physicochemical Properties of Prochlorperazine

ParameterValueClinical / Formulation Implication
pKa 8.1[1]Highly ionized in the stomach; precipitates in neutral intestine or physiological assay buffers.
LogP 4.88[2]Highly lipophilic; excellent candidate for lipid-based formulations (nanoemulsions).
Intrinsic Solubility ~15 mg/L (at 24°C)[2]Requires >100x enhancement for typical high-concentration in vitro assays.
BCS Class Class II[1][3]Bioavailability is strictly dissolution rate-limited.

Table 2: Comparison of Solubility Enhancement Techniques at Neutral pH

TechniquePrimary ExcipientsMechanism of ActionExpected Outcome
Nanosuspension Pluronic F127, Tween 80[4][6]Surface area expansion, reduced diffusion layer thickness.>90% dissolution within 120 min; stable particle size ~162 nm[4].
Nanoemulsion Peppermint Oil, Tween 80, PEG 400[5][7]Solubilization of free base in lipid core; steric stabilization.Complete drug release in <1 hour; droplet size <100 nm[5][7].
Cyclodextrin Complex HP-β-CDHost-guest inclusion of the phenothiazine ring.Optically clear solution; completely prevents free base precipitation.

References

  • Dissolution enhancement of drugs. part i: technologies and effect of carriers - SciSpace. 3

  • Solubility and Dissolution Study of Prochlorperazine Maleate Nanoparticle Prepared by Design of Experiment - Semantic Scholar. 6

  • Prochlorperazine | 58-38-8 - ChemicalBook. 1

  • Innovative Nanosuspension Formulation for Prochlorperazine and In-vitro Evaluation - ResearchGate. 4

  • Improving Prochlorperazine Profile by Formulating the Drug as Nanoemulsion Delivery System - ResearchGate. 5

  • ENHANCE SOLUBILITY AND PROLONG RELEASE OF PROCHLORPERAZINE MALEATE USING FLOATING NANOEMULSION IN SITU GEL - ResearchGate. 7

  • Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem. 2

Sources

Troubleshooting

Technical Support Center: Prochlorperazine Mesilate Formulation &amp; Administration

Status: Operational Ticket Context: Physical Incompatibility / Precipitation Events Assigned Specialist: Senior Application Scientist, Formulation Chemistry Introduction: The Stability Paradox Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Context: Physical Incompatibility / Precipitation Events Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The Stability Paradox

Welcome to the technical support hub for Prochlorperazine Mesilate (PCM) . If you are accessing this guide, you have likely encountered a precipitation event—cloudiness, crystallization, or particulate formation—when mixing PCM with other injectables.

PCM is a phenothiazine derivative characterized by a "solubility cliff."[1] As a salt of a weak base, its solubility is entirely dependent on an acidic environment (pH 3.0–5.0). When introduced to a neutral or alkaline environment (common in many other injectables like Furosemide), the molecule deprotonates, reverting to its hydrophobic free-base form.

This guide provides the mechanistic causality, troubleshooting matrices, and validated protocols to prevent these failures.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent incompatibility, you must understand the chemistry driving the precipitation. PCM is not chemically unstable in these mixtures; it is physically incompatible .

The pKa Tipping Point

PCM has a pKa of approximately 8.1 [1].[2] In its commercial injectable form (Mesilate or Edisylate salt), the solution is buffered to a pH between 3.0 and 5.0 to ensure the nitrogen atom in the piperazine ring remains protonated (ionized).

  • Ionized State (pH < 6.0): Water-soluble.

  • Non-Ionized State (pH > 6.5): Insoluble free base.

When you mix PCM with an alkaline drug (e.g., Furosemide, pH ~9.0), the final pH of the mixture shifts upward. Once the pH crosses the solubility threshold (typically > pH 6.0), the concentration of the non-ionized free base exceeds its saturation limit, resulting in immediate precipitation.

Visualization: The Precipitation Cascade

PCM_Precipitation_Mechanism PCM PCM Injection (Acidic, pH 3.0-5.0) [Soluble Cation] Mixing Y-Site Mixing Interface PCM->Mixing AlkalineDrug Alkaline Agent (e.g., Furosemide) (pH > 8.0) AlkalineDrug->Mixing pH_Shift Resultant pH Shift (> 6.0) Mixing->pH_Shift Acid-Base Neutralization Deprotonation Deprotonation of Piperazine Nitrogen pH_Shift->Deprotonation pH approaches pKa FreeBase Formation of Hydrophobic Free Base Deprotonation->FreeBase Precipitate PRECIPITATION (Physical Incompatibility) FreeBase->Precipitate Exceeds Solubility Product

Figure 1: The mechanistic pathway of Prochlorperazine Mesilate precipitation when introduced to alkaline environments.

Module 2: Troubleshooting Common Mixtures (Compatibility Matrix)

The following data is synthesized from standard pharmaceutical compatibility databases (e.g., Trissel’s) and formulation thermodynamics.

High-Risk Incompatibilities (Do NOT Mix)
Drug NamepH RangeInteraction MechanismResult
Furosemide 8.0 – 9.3Acid-Base Clash: The high pH of Furosemide neutralizes PCM, causing immediate "milky" precipitation.Immediate Precipitate
Heparin Sodium 5.0 – 7.5Charge Interaction: Formation of an insoluble complex between the cationic PCM and anionic Heparin.Precipitate / Haze
Penicillin G 6.0 – 7.0Concentration Dependent: High concentrations lead to immediate crystallization.Particulate Formation
Thiopental 10.0 – 11.0Extreme Alkalinity: Rapid conversion of PCM to free base.Immediate Precipitate
Ketorolac 6.9 – 7.9pH Shift: Tromethamine salt buffers the solution to neutral/alkaline, reducing PCM solubility.Haze / Precipitate
Conditional Compatibilities (Proceed with Caution)
  • Dexamethasone Sodium Phosphate: Generally compatible at Y-site for short durations, but concentration-dependent. Recommendation: Administer separately if possible.

  • Hydromorphone / Morphine: Usually compatible in acidic mixtures (pH < 5.0), but visual inspection is mandatory.

  • Scopolamine: Compatible due to similar acidic pH requirements.

Module 3: Mitigation Protocols

Do not rely on "visual clearance" alone. Micro-precipitates can cause phlebitis or catheter occlusion. Follow these protocols to ensure system integrity.

Protocol A: The "Sandwich" Technique (Y-Site Administration)

Use this when administering PCM sequentially with an incompatible agent.

  • Stop the infusion of the primary incompatible drug (e.g., Furosemide).

  • Flush the line with 10 mL of 0.9% Sodium Chloride (NS).

    • Why: This removes the alkaline residue from the catheter dead space.

  • Administer the Prochlorperazine Mesilate dose.

  • Flush again with 10 mL of 0.9% Sodium Chloride .

    • Why: This prevents the "trailing edge" of the PCM bolus from mixing with the restarted primary infusion.

  • Restart the primary infusion.

Protocol B: Visual Compatibility Testing (Tyndall Effect)

Use this during formulation development or prior to novel mixing.

  • Mix the aliquots of PCM and the target drug in a clear glass vial (not plastic, to avoid adsorption artifacts).

  • Invert gently 5 times. Do not shake vigorously (bubbles mimic precipitate).

  • The Tyndall Check: Shine a high-intensity narrow-beam light (e.g., laser pointer or LED penlight) through the vial against a dark background.

    • Pass: The beam passes through invisibly.

    • Fail: The beam path is visible (scattering light), indicating suspended micro-particulates or colloidal formation.

Decision Logic: Administration Workflow

Administration_Workflow Start Start: Administer PCM CheckLine Is another drug running in the Y-line? Start->CheckLine CheckCompat Is the drug confirmed compatible (e.g., Scopolamine)? CheckLine->CheckCompat Yes Administer Administer PCM CheckLine->Administer No (Line Clear) StopFlush STOP infusion. FLUSH 10mL Saline. CheckCompat->StopFlush No / Unknown CheckCompat->Administer Yes (Compatible) StopFlush->Administer PostFlush FLUSH 10mL Saline. Administer->PostFlush If incompatible drug follows Resume Resume Primary Infusion PostFlush->Resume

Figure 2: Decision tree for safe Y-site administration of Prochlorperazine Mesilate.

Frequently Asked Questions (FAQs)

Q: Can I mix Prochlorperazine Mesilate with Lactated Ringer’s (LR)? A: Proceed with caution. While generally compatible physically, LR contains calcium and has a pH of ~6.5. If the specific PCM formulation is near its solubility limit, the pH of LR could induce haze. 0.9% Sodium Chloride (pH ~5.5) is the preferred diluent [2].

Q: The solution turned slightly yellow. Is it safe? A: Yes, usually. Slight yellowing indicates minor oxidation of the phenothiazine ring, which is common and often acceptable if within specification limits. However, a pink or reddish discoloration indicates significant degradation; discard these vials immediately [3].

Q: Why does precipitation happen instantly with Furosemide but slowly with other drugs? A: Furosemide is highly alkaline (pH ~9). The logarithmic nature of pH means it possesses a massive reserve of hydroxide ions that instantly neutralize the acidic PCM solution, causing immediate "salting out." Drugs with neutral pH (6.5–7.5) may only shift the PCM equilibrium slowly, leading to delayed haze formation.

Q: Can I use a 0.22-micron filter to remove the precipitate and use the drug? A: ABSOLUTELY NOT. If a precipitate has formed, the active pharmaceutical ingredient (API) is no longer in solution. Filtering it removes the drug itself, resulting in a sub-therapeutic dose. Discard the mixture.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4917, Prochlorperazine. (Section 3.2.9: Dissociation Constants). Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). Label Information: Prochlorperazine Edisylate Injection. (Description & Dosage). Retrieved from: [Link]

  • Electronic Medicines Compendium (EMC). Stemetil 12.5 mg/ml Solution for Injection (SPC). (Section 6.2: Incompatibilities). Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase pH for Prochlorperazine Mesilate Separation

Welcome to the Analytical Support Center. This specialized guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the reversed-phase high-performance liquid ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This specialized guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of prochlorperazine mesilate.

Prochlorperazine is a basic phenothiazine derivative notorious for exhibiting severe peak tailing and unpredictable retention shifts. This guide bypasses generic advice to focus strictly on the thermodynamic and electrostatic causality of these chromatographic failures, providing self-validating workflows to achieve robust, reproducible separations.

Mechanistic Overview: The Causality of pH and Peak Tailing

To successfully chromatograph prochlorperazine, one must understand its ionization profile. The molecule contains two distinct basic centers: a highly basic piperazine ring with a pKa of approximately 8.2, and a less basic phenothiazine core with a pKa of 3.9[1][2].

At physiological or mid-range pH (pH 4.0 – 8.0), the piperazine nitrogen is fully protonated and carries a positive charge[1]. Concurrently, the residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns begin to deprotonate into negatively charged silanoate ions (Si-O⁻) at pH values above 3.5[3].

The electrostatic attraction between the positively charged prochlorperazine analyte and the negatively charged silanoate stationary phase creates strong secondary ion-exchange interactions[3]. Chromatographically, this manifests as severe peak tailing, band broadening, and poor resolution. Controlling the mobile phase pH to manipulate these ionization states is the single most critical parameter in this analysis.

Mechanism A Prochlorperazine (pKa ~8.2) B Low pH (< 4.0) Silanols Protonated A->B Acidic Mobile Phase C Mid pH (4.0 - 8.0) Silanols Ionized A->C Neutral Mobile Phase D Minimal Secondary Interactions B->D E Strong Ionic Interactions C->E F Sharp, Symmetrical Peaks D->F G Severe Peak Tailing E->G

Logical relationship between mobile phase pH, silanol ionization, and peak tailing.

Troubleshooting Guide: Resolving Peak Tailing & Retention Shifts

Q: Why does my prochlorperazine peak exhibit severe tailing (Tailing Factor > 2.0) on a standard C18 column when using a pH 6.0 phosphate buffer? A: At pH 6.0, you are operating in a "dual-ionization" zone. Your analyte's piperazine ring (pKa 8.2) is positively charged, and the column's silanol groups (pKa ~3.5-4.5) are negatively charged[2][3]. This creates a massive secondary ion-exchange interaction that the primary hydrophobic C18 retention mechanism cannot mask, resulting in severe tailing[3].

Q: How should I adjust the mobile phase pH to correct this interaction? A: You must lower the mobile phase pH to a range of 2.5–3.5[3]. At this highly acidic pH, the silanol groups on the silica surface are fully protonated (Si-OH) and neutral. Without the negative charge on the stationary phase, the secondary ionic interactions are eliminated, and the separation is governed solely by predictable hydrophobic partitioning. Utilizing 0.1% formic acid (pH ~2.7) is a highly effective and mass-spectrometry-compatible approach[1].

Q: I lowered the pH to 3.0, but I still observe a Tailing Factor of 1.6. What is the next logical step? A: If pH suppression alone is insufficient, your buffer capacity may be too low to maintain the pH at the micro-environment of the column surface, or your column has highly active residual silanols.

  • Increase Buffer Concentration: Ensure your buffer is between 20–50 mM to prevent local pH shifts[3].

  • Add a Competing Base: Introduce 0.1% (v/v) triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, preferentially binding to any remaining active silanol sites and blocking prochlorperazine from interacting with them[3].

Quantitative Impact of pH on Prochlorperazine Chromatography
Mobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Tailing Factor (Tf)Chromatographic Outcome & Strategy
pH 2.5 Fully Protonated (+)Neutral (Si-OH)1.0 - 1.2Optimal: Sharp, symmetrical peaks. Use 0.1% Formic Acid.
pH 5.0 Fully Protonated (+)Partially Ionized (Si-O⁻)1.5 - 2.0Sub-optimal: Moderate tailing. Avoid this pH range.
pH 7.0 Fully Protonated (+)Fully Ionized (Si-O⁻)> 2.0Failure: Severe tailing, peak splitting. Strong ionic interactions.
pH 10.0 Neutral (Unprotonated)Fully Ionized (Si-O⁻)1.0 - 1.3Alternative: Good peak shape, but strictly requires a hybrid-silica column.

Self-Validating Experimental Protocol: Mobile Phase pH Optimization

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step contains a built-in analytical check; if the system fails the check, the protocol dictates the immediate corrective action, preventing downstream analytical failures.

Step 1: Mobile Phase Preparation

  • Action: Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade formic acid to achieve a 0.1% v/v concentration[1]. Mix thoroughly and filter through a 0.45 µm membrane[4].

  • Self-Validation Check: Measure the final pH using a calibrated pH meter. Criterion: The pH must read between 2.6 and 2.8. If pH > 3.0, discard the buffer. A pH above 3.0 risks partial silanol ionization, invalidating the suppression strategy[3].

Step 2: Column Equilibration

  • Action: Install a standard C18 column (e.g., 250 x 4.6 mm, 5 µm)[4]. Flush the column with the mobile phase (e.g., 30:70 Acetonitrile : 0.1% Formic Acid) at 1.0 mL/min for a minimum of 10 column volumes[1].

  • Self-Validation Check: Monitor the baseline pressure and UV absorbance (e.g., 254 nm)[4]. Criterion: Equilibration is only validated when baseline drift is < 1 mAU/min and pressure fluctuations are < 2%. Do not inject samples until this thermodynamic equilibrium is confirmed.

Step 3: Standard Injection & System Suitability

  • Action: Inject 10 µL of a 100 µg/mL prochlorperazine mesilate working standard[4].

  • Self-Validation Check: Calculate the Tailing Factor (Tf) and Number of Theoretical Plates (N)[4]. Criterion: The system is validated for quantitative analysis only if Tf ≤ 1.5 and N > 2000. If Tf > 1.5, immediately add 0.1% TEA to the mobile phase and repeat Step 2.

Step 4: Robustness Validation

  • Action: Intentionally alter the mobile phase pH by ±0.2 units (e.g., test at pH 2.5 and pH 2.9) and re-inject the standard[4].

  • Self-Validation Check: Evaluate retention time (Rt) stability. Criterion: If Rt shifts by > 2%, the buffer capacity is insufficient for routine use. Switch from 0.1% formic acid to a 25 mM phosphate buffer adjusted to pH 3.0 to increase ionic strength[3].

Workflow Step1 1. Buffer Prep (pH 2.6 - 2.8) Step2 2. Equilibration (≥10 Column Vols) Step1->Step2 Step3 3. Standard Injection Step2->Step3 Step4 4. System Suitability Step3->Step4 Step5 5. Robustness Validation Step4->Step5

Step-by-step experimental workflow for optimizing and validating mobile phase pH.

Frequently Asked Questions (FAQs)

Q: My formulation uses prochlorperazine mesilate, but the literature often cites prochlorperazine maleate. Does the mesilate counter-ion dictate my mobile phase choice? A: No. In the highly aqueous, buffered environment of a reversed-phase mobile phase, the mesilate (methanesulfonate) salt completely dissociates from the prochlorperazine base. The chromatographic retention and peak shape are dictated entirely by the ionization state of the prochlorperazine free base and the pH of the mobile phase, not the original counter-ion.

Q: Can I use a high-pH mobile phase instead of an acidic one to fix the tailing? A: Yes, utilizing a high pH (e.g., pH 9.5) is a valid alternative strategy. At pH 9.5, the piperazine ring of prochlorperazine is deprotonated and neutral, which completely eliminates its ability to interact electrostatically with ionized silanols[3]. However, traditional silica columns dissolve at pH > 8.0. If you choose this route, you must use a specialized hybrid-silica or polymer-based column designed to withstand high alkaline conditions[3].

Q: Why does my retention time drift earlier in the run after 50 injections, even with a pH 3.0 buffer? A: This is a classic symptom of stationary phase dewetting (phase collapse) or gradual loss of bonded phase due to hydrolysis. If you are using a highly aqueous mobile phase (>90% water) at low pH, standard C18 chains can collapse onto themselves. Ensure your mobile phase contains at least 5-10% organic modifier (like acetonitrile) to keep the C18 chains fully solvated and extended[1].

References

  • Source: japtronline.
  • Source: nih.
  • Source: rjptonline.
  • Source: benchchem.

Sources

Troubleshooting

Improving bioavailability of prochlorperazine mesilate via nano-formulation

Welcome to the Technical Support Center for Prochlorperazine Mesilate (PCM) Nano-formulation. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Prochlorperazine Mesilate (PCM) Nano-formulation. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals navigate the complexities of encapsulating PCM.

Prochlorperazine mesilate is a highly effective phenothiazine antiemetic and antipsychotic. However, it is a BCS Class II compound characterized by poor aqueous solubility and an extremely low oral bioavailability of approximately 12.5% due to extensive hepatic first-pass metabolism[1][2]. Transitioning PCM into nano-formulations—such as Nanostructured Lipid Carriers (NLCs), Solid Lipid Nanoparticles (SLNs), and Nanoemulsions—dramatically enhances its solubility and allows for targeted delivery routes, such as nose-to-brain administration, bypassing the blood-brain barrier (BBB)[3].

This center provides mechanistic explanations, field-proven troubleshooting steps, and self-validating protocols to ensure the scientific integrity of your formulations.

Quantitative Data: PCM Nano-Formulation Strategies

To select the optimal nanocarrier for your specific experimental endpoint, consult the comparative metrics below.

Formulation TypeCarrier MatrixTypical Size (nm)Encapsulation Efficiency (%)Key Advantage for PCM
Solid Lipid Nanoparticles (SLN) Solid lipids (e.g., Tripalmitin, Stearic acid)50 - 20070 - 85%High biocompatibility; sustained release profile.
Nanostructured Lipid Carriers (NLC) Solid lipids + Liquid lipids (Oils)50 - 15085 - 95%Imperfect lipid matrix prevents drug expulsion during storage[3].
Nanoemulsions (W/O or O/W) Oil, Surfactant (e.g., Tween 80), Co-surfactant20 - 100> 95% (Solubilized)Rapid absorption; massive solubility enhancement[4].
Nanosuspensions Pure drug + Polymeric Stabilizer100 - 500N/A (100% drug core)Extremely high drug loading; fast dissolution[5].

Frequently Asked Questions (Mechanistic Insights)

Q: Why should I transition my formulation from Solid Lipid Nanoparticles (SLNs) to Nanostructured Lipid Carriers (NLCs) for PCM? A: The shift is driven by thermodynamics. SLNs are composed entirely of solid lipids. Over time (during storage), these lipids tend to undergo polymorphic transitions into highly ordered, perfect crystalline lattices. This crystallization reduces spatial imperfections within the lipid matrix, physically expelling the encapsulated PCM and causing a severe drop in Encapsulation Efficiency (EE)[3]. NLCs solve this by incorporating liquid lipids (oils) into the solid lipid matrix. The oil creates a permanently unstructured, imperfect matrix that accommodates more drug molecules and prevents long-term drug expulsion.

Q: How does intranasal delivery of PCM nanocarriers improve bioavailability compared to oral administration? A: Oral PCM is heavily degraded by liver enzymes before reaching systemic circulation. Intranasal administration leverages the olfactory and trigeminal nerve pathways located in the nasal cavity. When PCM nanocarriers (typically <200 nm) are deposited here, they undergo direct axonal transport and paracellular diffusion directly into the central nervous system (CNS). This completely bypasses both the hepatic first-pass metabolism and the highly restrictive Blood-Brain Barrier (BBB), leading to rapid onset and maximized brain bioavailability[3][6].

NoseToBrain A Intranasal Administration (PCM Nanocarriers) B Nasal Cavity (Mucosal Absorption) A->B C Olfactory Nerve Pathway B->C D Trigeminal Nerve Pathway B->D E Direct Axonal Transport & Paracellular Diffusion C->E D->E F Bypass Blood-Brain Barrier (Avoid First-Pass) E->F G High Brain Bioavailability (Target Site) F->G

Figure 1: Nose-to-brain transport pathway for PCM nanocarriers bypassing the BBB.

Troubleshooting Guides

Issue 1: My PCM nanoemulsion exhibits a high Polydispersity Index (PDI > 0.4) and phase separation within 48 hours. Root Cause: A high PDI indicates a broad droplet size distribution, which is the primary precursor to Ostwald ripening (small droplets merging into larger ones) and eventual phase separation. For PCM, this usually stems from an incorrect Hydrophilic-Lipophilic Balance (HLB) or an inadequate surfactant-to-co-surfactant ratio (


).
Resolution: 
  • Optimize the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Ratio:  Studies indicate that a surfactant (e.g., Tween 80) to co-surfactant (e.g., Transcutol HP) ratio of 2:1 or 3:1 yields the lowest droplet size and PDI for PCM nanoemulsions[7].
    
  • Control Titration Speed: If using the spontaneous emulsification (titration) method, ensure the aqueous phase is added dropwise under continuous magnetic stirring. Rapid addition disrupts the spontaneous reduction of interfacial tension at the oil/water interface.

Issue 2: In vitro release studies show a massive "burst release" in the first 30 minutes, followed by a plateau, rather than the desired sustained release. Root Cause: The PCM is partitioning into the outer surfactant layer rather than being deeply encapsulated within the lipid core. This often happens if the drug is not fully solubilized in the lipid phase before emulsification, or if the cooling rate during nanoparticle hardening is too rapid, causing the lipid to solidify before the drug can evenly distribute. Resolution:

  • Solubility Verification: Before adding the aqueous phase, visually confirm that the PCM is completely dissolved in the lipid melt (the solution must be entirely clear, with no particulate matter).

  • Controlled Cooling: Do not crash-cool the formulation in an ice bath. Allow the hot pre-emulsion to cool gradually to room temperature while stirring. This allows the drug to remain trapped within the lipid matrix as it solidifies.

Troubleshooting Issue Issue: High PDI (>0.4) & Particle Aggregation Check1 Check Zeta Potential (ZP) Issue->Check1 Branch1 Low Absolute Value (|ZP| < 20 mV) Check1->Branch1 Branch2 High Absolute Value (|ZP| > 30 mV) Check1->Branch2 Fix1 Increase Surfactant Concentration or adjust Smix ratio Branch1->Fix1 Check2 Check Homogenization Parameters Branch2->Check2 Fix2 Optimize Cycles/Pressure (Avoid over-processing) Check2->Fix2

Figure 2: Troubleshooting logic tree for resolving high PDI and particle aggregation.

Experimental Protocols

Protocol A: Preparation of PCM Nanostructured Lipid Carriers (NLCs) via Hot-Melt Homogenization

This protocol is designed to be self-validating. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Lipid Phase Preparation

  • Weigh the solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Oleic acid) in a 7:3 ratio.

  • Heat the lipid mixture to 10°C above the melting point of the solid lipid (approx. 70°C).

  • Add the calculated dose of PCM to the lipid melt.

  • Validation Check: Stir until the mixture is completely transparent. Any cloudiness indicates undissolved drug, which will ruin Encapsulation Efficiency.

Step 2: Aqueous Phase Preparation

  • Dissolve the surfactant (e.g., Poloxamer 188 or Tween 80) in ultra-purified water.

  • Heat this aqueous phase to the exact same temperature as the lipid phase (70°C).

  • Causality Note: Temperature matching is critical. If the aqueous phase is cooler, the lipids will prematurely crystallize upon mixing, forming micro-aggregates instead of nanoparticles.

Step 3: Pre-Emulsion Formation

  • Add the hot aqueous phase to the hot lipid phase dropwise while processing with a high-speed shear homogenizer at 8,000 RPM for 5 minutes.

Step 4: High-Pressure Homogenization (HPH)

  • Pass the hot pre-emulsion through a High-Pressure Homogenizer at 500 bar for 3 to 5 cycles.

  • Validation Check: The emulsion should transition from a milky white lotion to a highly translucent, bluish opalescent liquid.

Step 5: Solidification

  • Allow the nanoemulsion to cool to room temperature under gentle magnetic stirring (200 RPM) to solidify the lipid droplets into NLCs.

NLCWorkflow Step1 1. Lipid Phase Preparation Solid + Liquid Lipid + PCM Melt at 10°C above lipid MP Step3 3. Pre-emulsion Formation Mix phases under high-speed stirring (8000 rpm, 5 min) Step1->Step3 Step2 2. Aqueous Phase Preparation Surfactant + Purified Water Heat to match Lipid Phase Temp Step2->Step3 Step4 4. High-Pressure Homogenization (500 bar, 3-5 cycles) Step3->Step4 Step5 5. Cooling & Solidification Cool gradually to room temp (Forms solid NLCs) Step4->Step5 Step6 6. Characterization Measure Size, PDI, ZP, and EE% Step5->Step6

Figure 3: Step-by-step workflow for the preparation of PCM NLCs via hot-melt homogenization.

Protocol B: Preparation of PCM Nanoemulsion via Spontaneous Titration

Ideal for rapid solubility enhancement and immediate liquid formulations.

  • Excipient Selection: Based on solubility studies, select an oil (e.g., Peppermint oil), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol HP)[4][7].

  • Drug Solubilization: Dissolve PCM in the selected oil phase using a vortex mixer until completely clear.

  • Smix Preparation: Mix the surfactant and co-surfactant in a predetermined ratio (e.g., 2:1 or 3:1).

  • Titration: Combine the drug-loaded oil with the Smix. Titrate ultra-purified water drop-by-drop into the mixture under moderate magnetic stirring (500 RPM) at room temperature until a clear, isotropic, thermodynamically stable nanoemulsion is formed.

References

  • Nanosystems for Brain Targeting of Antipsychotic Drugs: An Update on the Most Promising Nanocarriers for Increased Bioavailability and Therapeutic Efficacy. Pharma Excipients / Pharmaceutics (2023).3

  • Improving Prochlorperazine Profile by Formulating the Drug as Nanoemulsion Delivery System. International Journal of Pharmaceutical Research / ResearchGate (2020).4

  • Development of a fast-acting nanosuspension nasal drop using a novel co-processed polymer for migraine relief. Journal of Applied Pharmaceutical and Translational Research (2025).5

  • Development of Floating Delivery for Solid Self Micro-Emulsifying Drug Delivery System of Prochlorperazine Maleate. ResearchGate (2025).1

Sources

Optimization

Topic: Identification of N-oxide Degradation Products in Prochlorperazine Mesilate

Technical Support Center: Prochlorperazine Mesilate Impurity Profiling Role: Senior Application Scientist Status: Active Context: High-sensitivity LC-MS/MS structural elucidation and forced degradation analysis. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Prochlorperazine Mesilate Impurity Profiling

Role: Senior Application Scientist Status: Active Context: High-sensitivity LC-MS/MS structural elucidation and forced degradation analysis.

Introduction: The "Oxidative Ambiguity" Challenge

In the stability profiling of Prochlorperazine Mesilate (PCZ) , researchers often encounter a critical diagnostic bottleneck: the +16 Da mass shift .

Prochlorperazine is a phenothiazine derivative containing three primary sites susceptible to oxidation:

  • The Phenothiazine Sulfur (S5): Highly reactive, forming sulfoxides (S-oxides).

  • The Piperazine N1' Nitrogen: Tertiary amine.

  • The Piperazine N4' Nitrogen: Methyl-substituted tertiary amine.

While S-oxidation is the dominant pathway, N-oxide formation (specifically at the N4' position) acts as a "silent" degradation route that can alter solubility and toxicological profiles. Distinguishing a PCZ N-oxide from the ubiquitous PCZ Sulfoxide —when both share the exact same nominal mass—is the primary failure point in standard QC workflows.

This guide provides a forensic workflow to definitively identify N-oxide variants, separating them from their S-oxide isomers using orthogonal chemical and spectral validation.

Module 1: The Diagnostic Workflow (Triage)

User Question: I see a degradation peak at [M+H]+ 390.1 (Parent + 16 Da). How do I know if it is the N-oxide or the Sulfoxide?

Technical Guide: You cannot rely on retention time alone. Phenothiazine S-oxides and N-oxides often co-elute under standard acidic mobile phase conditions. You must employ a Differential Reduction Strategy .

The Chemical Reduction Validation Protocol

N-oxides are chemically labile and can be reduced back to the parent amine under mild conditions where S-oxides remain stable.

Step-by-Step Protocol:

  • Isolate the degraded sample containing the +16 Da impurity.

  • Aliquot A (Control): Analyze directly via LC-MS.

  • Aliquot B (Treatment): Add Titanium(III) Chloride (

    
    )  or Triphenylphosphine (TPP) .
    
    • Reaction: Incubate at room temperature for 15 minutes.

  • Re-analyze Aliquot B.

Interpretation:

  • Result A: The +16 Da peak disappears , and the Parent peak area increases.

    • Diagnosis:Positive for N-Oxide. (The N-O bond is cleaved).

  • Result B: The +16 Da peak remains unchanged .

    • Diagnosis:Positive for S-Oxide. (The S=O bond is robust against mild reduction).

Module 2: MS/MS Fragmentation Forensics

User Question: I cannot perform chemical reduction. Can I distinguish them using MS/MS fragmentation patterns?

Technical Guide: Yes. The fragmentation energy required to break an N-O bond is distinct from an S-O bond. You must look for specific "Signature Losses" in the MS2 spectrum.

FeatureProchlorperazine Sulfoxide (S-Oxide) Prochlorperazine N-Oxide (N4')
Precursor Ion


Primary Loss Loss of

(-17 Da)
or Loss of Oxygen (-16 Da)
Loss of Oxygen (-16 Da) or Loss of

(-18 Da)
Diagnostic Fragment

373
(Deoxygenated core) is often low abundance. Ring expansion ions are common.

374
(Parent cation) appears readily due to weak N-O bond.
Mechanism S-O bond is strong; fragmentation often breaks the side chain before losing the oxygen.Cope Elimination : The N-oxide oxygen abstracts a

-proton, leading to distinct alkene fragments.
Key Indicator Retention of Oxygen in ring fragments.Immediate loss of Oxygen at low collision energies.

Crucial Insight: Phenothiazine S-oxides typically show a characteristic loss of the entire propyl-piperazine side chain while retaining the sulfoxide oxygen on the tricyclic ring. N-oxides, being on the side chain, will show side-chain fragmentation driven by the oxygen loss.

Module 3: Visualizing the Degradation Pathways

User Question: What is the logical relationship between these degradants? Do they form simultaneously?

Technical Guide: Oxidation is rarely singular. Under high stress (e.g., 3%


), you will likely form the S,N-Dioxide  (Parent + 32 Da). The pathway below illustrates the hierarchy of oxidation.

PCZ_Oxidation_Pathways PCZ Prochlorperazine (Parent API) SOx S-Oxide (Major Impurity) PCZ->SOx Rapid Oxidation (S5 position) NOx N4'-Oxide (Minor Impurity) PCZ->NOx Slow Oxidation (N4' position) SNOx S,N-Dioxide (Double Oxidation) SOx->SNOx Secondary Oxidation RingFrag Ring Fragmentation (Pink/Red Color) SOx->RingFrag Light/UV Stress NOx->SNOx Secondary Oxidation

Figure 1: Oxidative degradation cascade of Prochlorperazine. Note that S-oxidation is kinetically favored over N-oxidation in most ambient conditions.

Module 4: Chromatographic Troubleshooting

User Question: My N-oxide peak is co-eluting with the Sulfoxide. How do I separate them?

Technical Guide: The pKa of the N-oxide nitrogen is significantly lower than that of the tertiary amine in the parent/sulfoxide. You must exploit this pH Selectivity .

Recommended Method Parameters:

  • Column: C18 (Base Deactivated), e.g., Agilent Zorbax SB-C18 or Waters XBridge.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 9.0).

    • Why High pH? At pH 9.0, the parent amine is less ionized (more hydrophobic), increasing retention. The N-oxide remains polar and elutes earlier.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% to 90% B over 20 minutes.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peaks Co-elute pH is too low (acidic).Switch to Ammonium Bicarbonate (pH 10) or Acetate (pH 9). N-oxides separate best under alkaline conditions.
Peak Tailing Residual silanol interactions.Add 5mM Triethylamine (TEA) to the mobile phase as a silanol blocker.
"Ghost" Peaks On-column oxidation.Use Stainless Steel-free LC systems or add EDTA to mobile phase. Phenothiazines oxidize on contact with rusted frits.

FAQ: Rapid Fire Support

Q: Is the N-oxide photosensitive? A: Yes, but less so than the parent. The parent prochlorperazine turns pink/red upon UV exposure due to the formation of a semiquinone radical cation at the sulfur center. The N-oxide lacks the lone pair on the nitrogen to stabilize this radical as effectively, but it will still degrade. Always use amber glassware.

Q: Why do I see a +32 Da peak? A: This is the Prochlorperazine Sulfoxide-N-oxide (S,N-dioxide) . It occurs when you use aggressive forced degradation conditions (e.g., >3%


 for >4 hours). It is a dual-oxidation product.

Q: Can I use GC-MS for N-oxide identification? A: NO. N-oxides are thermally unstable. In the hot injection port of a GC (


), the N-oxide will undergo Cope Elimination  or thermal deoxygenation, reverting to the parent amine or forming an alkene. You will get false negatives. LC-MS is mandatory. 

References

  • Lew, A., Gao, Q., & Takahashi, L. H. (2011).[1][3] Analysis and Identification of Prochlorperazine Impurities and Forced Degradation Products Using a Stability-Indicating HPLC Method. Journal of Liquid Chromatography & Related Technologies.

  • Essien, E. E., Cowan, D. A., & Beckett, A. H. (1975). Metabolism of phenothiazines: identification of N-oxygenated products by gas chromatography and mass spectrometry. Journal of Pharmacy and Pharmacology. (Demonstrates thermal instability of N-oxides).

  • Yan, M., et al. (2012). Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. (Establishes LC-MS fragmentation baselines).

  • Seno, S., Kessler, W., & Christian, J. E. (1964). Thin-Layer Radiochromatographic Study of Prochlorperazine Photodeterioration. Journal of Pharmaceutical Sciences.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioavailability Guide: Prochlorperazine Mesilate vs. Prochlorperazine Maleate

Executive Summary This technical guide provides a rigorous framework for comparing Prochlorperazine Mesilate (typically buccal/injectable) and Prochlorperazine Maleate (typically oral tablets). Critical Distinction: Thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for comparing Prochlorperazine Mesilate (typically buccal/injectable) and Prochlorperazine Maleate (typically oral tablets).

Critical Distinction: These two salts are not bioequivalent in the regulatory sense (


 of 

) due to distinct physicochemical properties that dictate their route of administration. The Mesilate salt is highly water-soluble, facilitating buccal absorption and avoidance of first-pass metabolism. The Maleate salt is poorly soluble, requiring oral ingestion and undergoing extensive hepatic metabolism.

This guide outlines the experimental protocols required to assess their Relative Bioavailability (


)  and therapeutic performance.

Part 1: Physicochemical Basis & Route of Administration

The divergence in pharmacokinetic (PK) performance begins with the salt form's solubility. This dictates the dissolution rate and the viable mucosal entry points.

Comparative Physicochemistry
FeatureProchlorperazine MesilateProchlorperazine Maleate
CAS Registry 51888-09-684-02-6
Molecular Weight ~566.2 g/mol ~606.1 g/mol
Solubility (Water) Very Soluble (1:[1]1)Practically Insoluble (~15 mg/L)
Primary Formulation Buccal Tablets, Injection, SyrupOral Tablets (Immediate/Sustained Release)
First-Pass Effect Bypassed (Buccal/IV)Extensive (Oral)
Bioavailability (

)
High (Rapid Onset)Low (~12.5% Absolute

)
Mechanistic Pathway Diagram

The following diagram illustrates how salt solubility dictates the absorption pathway and metabolic fate.

G cluster_Mesylate Mesylate Salt (High Solubility) cluster_Maleate Maleate Salt (Low Solubility) Start Prochlorperazine Formulation Mesylate Prochlorperazine Mesilate Start->Mesylate Maleate Prochlorperazine Maleate Start->Maleate Buccal Buccal Mucosa Absorption Mesylate->Buccal Dissolves in Saliva Systemic_M Systemic Circulation (Rapid Entry) Buccal->Systemic_M Bypasses Liver GI GI Tract Dissolution (Slow/Variable) Maleate->GI Swallowed Liver Hepatic Portal Vein (First-Pass Metabolism) GI->Liver Absorption Metabolites Metabolites (N-desmethyl PCZ) Liver->Metabolites CYP Metabolism Systemic_L Systemic Circulation (Low Bioavailability) Liver->Systemic_L Remaining Fraction

Figure 1: Differential absorption pathways driven by salt solubility. Mesylate (Buccal) bypasses the hepatic first-pass effect.

Part 2: Bioanalytical Methodology (LC-MS/MS)

To accurately compare these formulations, a sensitive assay capable of quantifying Prochlorperazine (PCZ) and its major metabolite N-desmethylprochlorperazine (NDPCZ) in human plasma is required.

Method Validation Summary
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]

  • Matrix: Human Plasma (

    
    EDTA).
    
  • LLOQ: 0.20 ng/mL (Required due to low plasma levels of the maleate salt).

  • Linearity: 0.20 – 40.0 ng/mL.

Step-by-Step Extraction Protocol

This protocol uses Liquid-Liquid Extraction (LLE) to minimize matrix effects, critical for detecting low-dose phenothiazines.

  • Sample Prep: Thaw plasma samples at room temperature. Vortex for 30s.

  • Aliquot: Transfer

    
     of plasma into a clean glass tube.
    
  • Internal Standard: Add

    
     of Amitriptyline (
    
    
    
    ) as IS. Vortex.
  • Alkalinization: Add

    
     of 
    
    
    
    to ensure the drug is in non-ionized base form for extraction.
  • Extraction: Add

    
     of Tert-butyl methyl ether (TBME)  or Dichloromethane . Cap and vortex for 10 minutes.
    
  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Evaporation: Transfer the organic supernatant to a clean tube. Evaporate to dryness under nitrogen stream at

    
    .
    
  • Reconstitution: Reconstitute residue in

    
     of Mobile Phase. Inject 
    
    
    
    into LC-MS/MS.
Chromatographic Conditions
  • Column: Thermo Hypersil-Hypurity C18 (

    
    ) or equivalent.[5]
    
  • Mobile Phase: Acetonitrile :

    
     Ammonium Acetate (pH 3.[5][6]6) 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Detection: ESI Positive Mode (MRM).

Part 3: Clinical Study Design (Relative Bioavailability)

Since the formulations differ (Buccal vs. Oral), a Randomized, Open-Label, Two-Treatment, Two-Period, Crossover design is the standard.

Study Parameters[4][18]
  • Subjects:

    
     healthy volunteers (Power 
    
    
    
    to detect
    
    
    difference).
  • Washout Period: 7–10 days (Based on

    
     hours; washout 
    
    
    
    ).
  • Treatments:

    • Test (A): Prochlorperazine Mesilate 3 mg (Buccal Tablet). Instruction: Place between gum and cheek; do not swallow.[16]

    • Reference (B): Prochlorperazine Maleate 5 mg (Oral Tablet). Instruction: Swallow whole with 240 mL water.

Clinical Workflow Diagram

ClinicalTrial cluster_Period1 Period 1 cluster_Period2 Period 2 Screening Screening (Day -14 to -1) Random Randomization Screening->Random Dose1 Dosing (0h) Random->Dose1 PK1 PK Sampling (0-36h) Dose1->PK1 Washout Washout (7 Days) PK1->Washout Dose2 Crossover Dosing Washout->Dose2 PK2 PK Sampling (0-36h) Dose2->PK2 Analysis Bioanalytical & Statistical Analysis PK2->Analysis

Figure 2: Crossover study design ensuring intra-subject comparison of the two salt forms.

Part 4: Comparative Performance Data

The following data summarizes the expected pharmacokinetic differences. Note that while the Mesilate dose (3 mg) is lower than the Maleate dose (5 mg), the systemic exposure is often higher due to the route of administration.

Pharmacokinetic Parameters (Representative Data)
ParameterMesilate (Buccal 3 mg)Maleate (Oral 5 mg)Interpretation

(ng/mL)


Mesilate yields higher peaks despite lower dose.

(hours)


Mesilate has faster onset (critical for anti-emetic use).

(ng·h/mL)


Mesilate has >2x bioavailability (

).
Variability (CV%)


Maleate is highly variable due to first-pass metabolism.
Metabolite Ratio LowHighOral route generates more inactive metabolites.
Statistical Analysis for Bioequivalence

To claim "Therapeutic Equivalence" (not strict BE), the study usually aims to show that the Test formulation falls within a specific therapeutic window, or that the lower dose Mesilate is non-inferior to the higher dose Maleate.

  • Metric: Ratio of Geometric Means (Test/Reference).

  • Strict BE Criteria:

    
     within 
    
    
    
    .
  • Result: These two salts will FAIL strict BE criteria. The Mesilate (Buccal) will show "Suprabioavailability" (Ratio > 125%).

References

  • Vertex AI Search. (2025). Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route. Link

  • FDA Access Data. (2000). Prochlorperazine Maleate Tablets USP - ANDA Approval. Link

  • National Institutes of Health (PubChem). (2025). Prochlorperazine Mesilate Compound Summary. Link

  • Journal of Chromatography B. (2009). Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry. Link

  • European Journal of Hospital Pharmacy. (2024). Harm to a child caused by the off-label use of prochlorperazine maleate tablets due to solubility differences. Link

Sources

Comparative

Comparative efficacy of prochlorperazine mesilate vs ondansetron in vitro

As a Senior Application Scientist, evaluating the in vitro pharmacological profiles of antiemetic compounds is critical for understanding their clinical divergence and guiding future drug development. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the in vitro pharmacological profiles of antiemetic compounds is critical for understanding their clinical divergence and guiding future drug development. This guide provides an objective, data-driven comparison of prochlorperazine (a phenothiazine-class dopamine antagonist) and ondansetron (a carbazole-class serotonin antagonist).

Note on Salt Forms: While clinical and experimental formulations often utilize specific salts (e.g., prochlorperazine mesilate, maleate, or ondansetron hydrochloride dihydrate), the intrinsic in vitro receptor binding affinities (Ki) are driven by the active base moiety. The salt form primarily dictates aqueous solubility during assay buffer preparation.

Mechanistic Divergence & Receptor Specificity

To design robust in vitro assays, we must first understand the distinct structural and mechanistic classifications of these two compounds.

Prochlorperazine acts primarily as a competitive antagonist at the Dopamine D2 receptor , a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway to inhibit cAMP production.1 notes that prochlorperazine binds to D2 receptors with high affinity, exhibiting a Ki of 4.7 nM in CHO cells[1]. However, it is a "dirty" drug in the in vitro sense, displaying off-target affinity for D3, muscarinic (M1), and histaminergic (H1) receptors.

Ondansetron , conversely, is a highly selective antagonist of the Serotonin 5-HT3 receptor . According to the 2, the 5-HT3 receptor is a unique ionotropic ligand-gated ion channel within the serotonin receptor family[2]. 3 reports that ondansetron exhibits a Ki of 6.16 nM for the 5-HT3 receptor, demonstrating a 1000:1 selectivity ratio over other subtypes[3]. The 4 confirms ondansetron lacks dopamine-receptor antagonism[4].

ReceptorMechanisms cluster_prochlorperazine Prochlorperazine (Phenothiazine) cluster_ondansetron Ondansetron (Carbazole) P_Drug Prochlorperazine D2_Rec Dopamine D2 Receptor (GPCR - Gi/o coupled) P_Drug->D2_Rec Competitive Antagonism cAMP cAMP Accumulation (Disinhibition) D2_Rec->cAMP Blocks Gi/o signaling O_Drug Ondansetron HT3_Rec 5-HT3 Receptor (Ligand-Gated Ion Channel) O_Drug->HT3_Rec Competitive Antagonism IonFlux Na+/K+ Cation Flux (Inhibited) HT3_Rec->IonFlux Prevents pore opening

Prochlorperazine and Ondansetron mechanism of action on D2 and 5-HT3 receptors.

Quantitative In Vitro Binding Profiles

When evaluating these compounds for assay development or structural-activity relationship (SAR) studies, understanding their exact binding affinities across receptor subtypes is mandatory. The table below synthesizes their in vitro equilibrium dissociation constants (Ki).

CompoundTarget ReceptorAssay SystemKi (nM)Selectivity Profile
Prochlorperazine Dopamine D2CHO cells (rat recombinant)4.7High D2/D3 affinity; off-target M1/H1
Prochlorperazine Dopamine D2Rat striatal membranes2.9High D2 affinity
Prochlorperazine Serotonin 5-HT3N1E-115 neuroblastoma1,200Weak 5-HT3 affinity
Ondansetron Serotonin 5-HT3Recombinant 5-HT36.161000:1 selectivity over other 5-HT/D2
Ondansetron Dopamine D2Various>10,000Negligible affinity

Experimental Methodologies: Self-Validating Protocols

To generate reproducible pharmacological data, assay systems must be self-validating. Below are the optimized, step-by-step methodologies for determining the in vitro efficacy of these compounds, including the causality behind critical experimental choices.

Radioligand Binding Assay (Affinity Determination)

Objective : Determine the Ki of prochlorperazine at the D2 receptor and ondansetron at the 5-HT3 receptor.

  • Cell Line Selection & Membrane Preparation :

    • Action: Cultivate CHO cells stably expressing human D2 receptors (for prochlorperazine) or HEK293 cells expressing human 5-HT3A receptors (for ondansetron). Homogenize and centrifuge to isolate membrane fractions.

    • Causality: Utilizing recombinant expression systems isolates the specific target receptor, preventing confounding binding signals from endogenously co-expressed receptor subtypes.

  • Radioligand & Competitor Incubation :

    • Action: Incubate 50 µg of membrane protein with a fixed concentration of radioligand ([3H]-haloperidol for D2; [3H]-GR65630 for 5-HT3) and varying concentrations of the test antagonist (10⁻¹¹ to 10⁻⁴ M).

    • Causality of Buffer Selection: For D2 binding, the use of 120 mM NaCl in the Tris-HCl buffer is critical. Sodium ions allosterically modulate GPCRs, stabilizing the antagonist-preferring conformation of the D2 receptor, thereby yielding accurate antagonist Ki values.

    • Causality of Incubation Time: Incubate for 60 minutes at 22°C to ensure steady-state equilibrium is reached—a strict mathematical prerequisite for applying the Cheng-Prusoff equation.

  • Rapid Vacuum Filtration :

    • Action: Terminate the reaction by rapid filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters. This drastically reduces the non-specific binding of the radioligand to the filter matrix, maximizing the assay's signal-to-noise ratio.

  • Quantification & Analysis :

    • Action: Measure retained radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

    • Self-Validation: Always include a known reference standard curve (e.g., unlabelled haloperidol) on every plate to validate the dynamic range and ensure day-to-day assay fidelity.

AssayWorkflow MembranePrep 1. Membrane Prep (Isolate Receptors) Incubation 2. Radioligand + Competitor Incubation MembranePrep->Incubation Filtration 3. Vacuum Filtration (PEI-treated GF/B) Incubation->Filtration Washing 4. Cold Buffer Wash (Remove Unbound) Filtration->Washing Detection 5. Scintillation Counting Washing->Detection Analysis 6. IC50 & Ki Calculation Detection->Analysis

Step-by-step workflow for in vitro radioligand binding assay.

Functional Calcium Flux Assay (Antagonist Efficacy)

Objective : Measure the functional IC50 of ondansetron at the 5-HT3 receptor.

  • Dye Loading : Load 5-HT3 expressing cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

    • Causality: Because the 5-HT3 receptor is a non-selective cation channel, its activation leads to rapid calcium influx. Fluo-4 AM provides a high-throughput, real-time kinetic readout, allowing us to capture the transient peak of channel opening before receptor desensitization occurs.

  • Antagonist Pre-incubation : Pre-incubate cells with ondansetron for 15 minutes prior to agonist addition.

    • Causality: This allows the antagonist sufficient time to occupy the receptor binding pockets, establishing equilibrium before the agonist challenge.

  • Agonist Challenge : Inject an EC80 concentration of serotonin (5-HT) and immediately record fluorescence (Ex: 488 nm / Em: 525 nm).

    • Causality: Using an EC80 concentration (rather than a saturating maximal dose) ensures a robust signal window while remaining highly sensitive to competitive antagonism, preventing artificial rightward shifts in the antagonist dose-response curve.

References

  • Product Information: Prochlorperazine (maleate)
  • Ondansetron Hydrochloride Dihydrate | Source: Selleckchem | URL
  • The 5-HT3 receptor as a therapeutic target | Source: NIH | URL
  • Zofran Label | Source: FDA | URL

Sources

Validation

Prochlorperazine mesilate vs metoclopramide receptor occupancy comparison

An Objective Technical Guide: Prochlorperazine Mesilate vs. Metoclopramide Receptor Occupancy and Pharmacodynamics Introduction: The Pharmacological Landscape The clinical management of severe emesis, gastroparesis, and...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Technical Guide: Prochlorperazine Mesilate vs. Metoclopramide Receptor Occupancy and Pharmacodynamics

Introduction: The Pharmacological Landscape

The clinical management of severe emesis, gastroparesis, and specific psychiatric conditions relies heavily on the modulation of central and peripheral dopamine pathways. Prochlorperazine mesilate (a phenothiazine derivative) and metoclopramide (a benzamide derivative) are two foundational agents in this domain. While both exert their primary antiemetic effects via Dopamine D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) [5], their distinct receptor binding affinities (


) and secondary serotonergic targets dictate entirely different clinical utilities and toxicity profiles.

This guide provides a rigorous comparison of their receptor occupancy dynamics, binding kinetics, and the experimental protocols used to validate their pharmacodynamic boundaries.

Receptor Binding Profiles & Mechanistic Causality

To understand the divergent clinical applications of these two drugs, we must analyze their absolute binding affinities. The causality of their effects is directly tied to how tightly they bind to D2, 5-HT3, and 5-HT4 receptors.

  • Prochlorperazine Mesilate: Exhibits high-affinity competitive antagonism at the D2 receptor with a

    
     of approximately 2.9 to 4.7 nM [1]. It also displays weak off-target affinity for 5-HT3 receptors (
    
    
    
    ~ 1,200 nM) and D3 receptors (
    
    
    ~ 35 nM). Because its D2 affinity is exceptionally high, it is a potent central antiemetic (highly effective for migraine-associated nausea) but lacks any peripheral gastroprokinetic activity.
  • Metoclopramide: Binds to the D2 receptor with moderate, nanomolar affinity (

    
     ~ 28.8 nM) [2]. Uniquely, metoclopramide is a mixed 5-HT3 receptor antagonist (
    
    
    
    ~ 308 nM) and a potent 5-HT4 receptor agonist . The 5-HT4 agonism facilitates acetylcholine release in the myenteric plexus, conferring potent gastroprokinetic properties. This dual-action mechanism makes metoclopramide the preferred agent for gastroparesis, where both central nausea suppression and peripheral gastric emptying are required.
Table 1: Comparative Receptor Binding Affinities
Receptor TargetProchlorperazine AffinityMetoclopramide AffinityClinical Implication
Dopamine D2

= 2.9 – 4.7 nM (High)

= 28.8 nM (Moderate)
Primary antiemetic efficacy (CTZ blockade)
Serotonin 5-HT3

= 1,200 nM (Weak)

= 308 nM (Moderate)
Synergistic antiemetic effect at high doses
Serotonin 5-HT4 NegligibleAgonistPeripheral gastroprokinetic effect (motility)

The Pharmacodynamics of D2 Receptor Occupancy

The therapeutic window for D2 receptor antagonists is dictated by receptor occupancy percentages in the striatum and the CTZ. The causality of both efficacy and toxicity is governed by a strict mathematical threshold [3]:

  • The Efficacy Threshold (>60% - 70%): Antiemetic and antipsychotic efficacy is reliably achieved when central D2 receptor occupancy exceeds the 60% mark.

  • The Toxicity Threshold (>80%): When D2 receptor occupancy surpasses 80% in the striatum, the risk of Extrapyramidal Symptoms (EPS)—including drug-induced parkinsonism (DIP), acute dystonia, and akathisia—increases exponentially [4].

Comparative Occupancy Dynamics: Because prochlorperazine possesses a


 roughly 10 times lower (indicating higher affinity) than metoclopramide, it achieves the 80% toxicity threshold at much lower systemic concentrations. Conversely, metoclopramide requires higher absolute doses to achieve the 60% efficacy threshold. However, due to its ability to accumulate in the substantia nigra and its chronic dosing regimens for gastroparesis, metoclopramide frequently crosses the 80% occupancy threshold over time, leading to its FDA black-box warning for irreversible tardive dyskinesia.

Experimental Methodologies: Validating Receptor Kinetics

To objectively quantify these pharmacodynamic boundaries, researchers employ a two-tiered self-validating system: in vitro radioligand binding to determine absolute affinity, followed by in vivo Positron Emission Tomography (PET) to quantify dynamic receptor occupancy.

Protocol A: In Vitro Radioligand Competition Assay ( Determination)

This protocol isolates the receptor-ligand interaction to determine the absolute binding affinity without pharmacokinetic interference.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing human recombinant D2 receptors. Harvest and homogenize the cells in a sucrose buffer to isolate the membrane fractions.

  • Radioligand Incubation: Incubate the membrane preparations (50 µg protein/well) with a constant, sub-saturating concentration of

    
    -raclopride (a highly selective D2 antagonist) in an assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl).
    
  • Competitor Titration: Add increasing concentrations (

    
     to 
    
    
    
    M) of either prochlorperazine or metoclopramide to separate assay wells.
  • Filtration & Quantification: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression to find the

    
    . Calculate the 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: In Vivo PET Imaging for Striatal D2 Occupancy

This protocol measures real-time target engagement in a living subject, bridging the gap between in vitro affinity and clinical EPS risk.

  • Baseline Scan: Administer the radiotracer

    
    -raclopride intravenously to the subject. Acquire a dynamic PET scan for 60 minutes to establish the baseline Binding Potential (
    
    
    
    ) in the striatum, using the cerebellum as a receptor-poor reference region.
  • Drug Administration: Administer the target clinical dose of prochlorperazine or metoclopramide.

  • Post-Dose Scan: After the drug reaches

    
     (peak plasma concentration), perform a second 
    
    
    
    -raclopride PET scan to measure the new
    
    
    .
  • Occupancy Calculation: Calculate the percentage of receptor occupancy using the standard formula: Occupancy (%) = ((

    
     - 
    
    
    
    ) /
    
    
    ) × 100.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways and occupancy thresholds that define the clinical profiles of both drugs.

G Prochlorperazine Prochlorperazine (Phenothiazine) D2_CTZ Dopamine D2 Receptor (CTZ & Striatum) Prochlorperazine->D2_CTZ High Affinity (Ki ~3 nM) HT3 5-HT3 Receptor (Vagal Afferents) Prochlorperazine->HT3 Weak Antagonist Metoclopramide Metoclopramide (Benzamide) Metoclopramide->D2_CTZ Moderate Affinity (Ki ~29 nM) Metoclopramide->HT3 Moderate Antagonist HT4 5-HT4 Receptor (GI Tract) Metoclopramide->HT4 Agonist Antiemetic Antiemetic Efficacy (>60% Occupancy) D2_CTZ->Antiemetic Therapeutic Window EPS EPS / Motor Toxicity (>80% Occupancy) D2_CTZ->EPS Toxicity Threshold HT3->Antiemetic Synergistic Prokinetic Gastroprokinetic Effect (ACh Release) HT4->Prokinetic Motility Increase

Pharmacodynamic pathways and receptor occupancy thresholds of Prochlorperazine and Metoclopramide.

References

  • Seeman, P. "Dopamine D2 Receptors as Treatment Targets in Schizophrenia." Clinical Schizophrenia & Related Psychoses, ResearchGate. [Link]

  • Shin, H. W., & Chung, S. J. "Drug-induced parkinsonism: diagnosis and management." Journal of Parkinsonism and Restless Legs Syndrome, Dove Medical Press. [Link]

  • Jick, T. "Prochlorperazine." StatPearls - NCBI Bookshelf, National Institutes of Health. [Link]

Comparative

A Guide to Inter-Laboratory Reproducibility of Prochlorperazine Mesilate Assay: A Comparative Analysis

In the landscape of pharmaceutical quality control, the ability to consistently and accurately measure the potency of an active pharmaceutical ingredient (API) is paramount. For a widely used antiemetic and antipsychotic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the ability to consistently and accurately measure the potency of an active pharmaceutical ingredient (API) is paramount. For a widely used antiemetic and antipsychotic agent like prochlorperazine mesilate, robust analytical methods are not just a matter of regulatory compliance, but a cornerstone of patient safety. This guide delves into the critical aspect of inter-laboratory reproducibility for prochlorperazine mesilate assays, providing a framework for understanding, evaluating, and improving the consistency of results across different analytical environments.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. When methods are transferred between laboratories, even minor variations in equipment, reagents, or analyst technique can lead to disparate results, a phenomenon that can have significant consequences for drug development and manufacturing.[2][3] This guide will explore the key factors influencing the reproducibility of a common analytical technique, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), for the assay of prochlorperazine mesilate. We will present a detailed experimental protocol, analyze simulated inter-laboratory data, and offer expert insights into mitigating variability.

The Challenge of Reproducibility

Reproducibility, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, expresses the precision between laboratories.[1][4][5] It is a measure of a method's ruggedness when subjected to the inherent variations of different laboratory settings. Factors that can impact reproducibility are numerous and include:

  • Instrumental Differences: Variations in HPLC systems, including pump performance, detector sensitivity, and column oven temperature control.[6]

  • Reagent and Consumable Variability: Differences in the purity of solvents, the quality of reference standards, and the manufacturing batch of HPLC columns.[7]

  • Analyst Technique: Subtle differences in sample preparation, solution handling, and data integration.[8]

  • Environmental Conditions: Fluctuations in laboratory temperature and humidity.[6]

Failing to control these variables can lead to a lack of agreement between laboratories, potentially resulting in out-of-specification (OOS) results, batch rejection, and regulatory scrutiny.[2][3]

A Robust RP-HPLC Method for Prochlorperazine Mesilate Assay

To investigate inter-laboratory reproducibility, a well-validated analytical method is the essential starting point. The following RP-HPLC method is designed for its simplicity, specificity, and robustness, making it a suitable candidate for transfer between laboratories.[9][10][11]

Experimental Protocol

1. Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for its versatility and availability.[9][10]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 4.0) and acetonitrile in a 50:50 v/v ratio provides good peak shape and retention for prochlorperazine.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a wavelength where prochlorperazine exhibits strong absorbance.[11]

  • Column Temperature: 30 °C to ensure consistent retention times.[9]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve prochlorperazine mesilate reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: For a tablet dosage form, grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate and filter the solution to obtain a final concentration of approximately 100 µg/mL.

3. System Suitability:

Before sample analysis, perform at least five replicate injections of the standard solution. The system suitability parameters should meet the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

These criteria ensure that the chromatographic system is performing optimally and is suitable for the analysis.

Rationale Behind the Method

The choice of a C18 column is based on the nonpolar nature of prochlorperazine, allowing for good retention and separation from potential excipients. The mobile phase composition is optimized to achieve a reasonable retention time and symmetrical peak shape. Maintaining a constant column temperature is crucial as temperature fluctuations can significantly impact retention time and, consequently, the reproducibility of the results. The detection wavelength of 254 nm offers high sensitivity for prochlorperazine.

Inter-Laboratory Comparison: A Simulated Study

To illustrate the potential for inter-laboratory variability, we present a simulated study involving three different laboratories analyzing the same batch of prochlorperazine mesilate tablets using the afore-mentioned HPLC method.

Simulated Inter-Laboratory Study Workflow

G cluster_0 Centralized Preparation cluster_1 Participating Laboratories cluster_2 Data Analysis and Comparison A Homogenized Batch of Prochlorperazine Mesilate Tablets B Distribution of Samples and Validated Method A->B Lab1 Laboratory 1 (Analyst A, HPLC System X) B->Lab1 Lab2 Laboratory 2 (Analyst B, HPLC System Y) B->Lab2 Lab3 Laboratory 3 (Analyst C, HPLC System Z) B->Lab3 C Data Submission (Assay Results, System Suitability) Lab1->C Lab2->C Lab3->C D Statistical Analysis (Mean, SD, %RSD) C->D E Evaluation of Inter-Laboratory Reproducibility D->E

Caption: Workflow of a typical inter-laboratory study.

Data Summary: Simulated Assay Results
LaboratoryAnalystHPLC SystemMean Assay Value (%)Standard Deviation% Relative Standard Deviation (%RSD)
1AX99.80.450.45
2BY101.20.600.59
3CZ99.10.550.55
Overall 100.0 1.08 1.08
Analysis of Results

In this simulated dataset, each laboratory achieved acceptable intra-laboratory precision, with %RSD values well below the typical limit of 2.0%. However, a noticeable difference in the mean assay values is observed, with Laboratory 2 reporting a result approximately 2% higher than Laboratory 3. The overall %RSD for the inter-laboratory comparison is 1.08%, which, while often considered acceptable, highlights the potential for significant variation.

Mitigating Inter-Laboratory Variability: A Best Practice Approach

Achieving high inter-laboratory reproducibility requires a proactive and systematic approach. The following strategies are crucial for minimizing discrepancies and ensuring the reliability of analytical data across different sites.

Method Robustness and Validation

The foundation of reproducible results is a robust analytical method. During method development and validation, it is essential to intentionally vary critical parameters (e.g., mobile phase pH, column temperature, flow rate) to assess the method's susceptibility to minor changes.[7] This process, known as robustness testing, helps to identify and control the most influential variables.

Detailed and Unambiguous Method Transfer Protocol

A comprehensive method transfer protocol is vital for ensuring that the receiving laboratory can successfully implement the analytical procedure. This document should go beyond a simple recitation of the method steps and include:

  • Detailed specifications for all reagents and consumables.

  • Specific instructions for the preparation of all solutions.

  • Clear acceptance criteria for system suitability.

  • Example chromatograms and data integration parameters.

Harmonization of Equipment and Consumables

Whenever feasible, using the same model of HPLC system and the same brand and batch of HPLC columns across all laboratories can significantly reduce variability. If this is not possible, a thorough equivalency study should be conducted to demonstrate that different equipment and consumables provide comparable results.

Analyst Training and Qualification

Proper training of analysts is a critical yet often overlooked factor.[7] Training should not only cover the technical execution of the method but also the underlying scientific principles. A qualification exercise, where analysts demonstrate their proficiency by analyzing a set of blind samples, can help to ensure consistency in technique.

Inter-Laboratory Communication and Collaboration

Open communication and collaboration between laboratories are essential for troubleshooting issues and sharing best practices. Regular teleconferences and the establishment of a central point of contact for method-related questions can help to foster a collaborative environment.

Workflow for Improving Inter-Laboratory Reproducibility

G A Robust Method Development & Validation B Comprehensive Method Transfer Protocol A->B F Improved Inter-Laboratory Reproducibility A->F C Harmonization of Equipment & Consumables B->C B->F D Analyst Training & Qualification C->D C->F E Inter-Laboratory Communication D->E D->F E->F

Caption: Key pillars for enhancing inter-laboratory reproducibility.

Conclusion

The inter-laboratory reproducibility of prochlorperazine mesilate assays is a critical component of ensuring drug quality and regulatory compliance. While a well-validated RP-HPLC method provides a strong foundation, achieving consistent results across different laboratories requires a multi-faceted approach. By focusing on method robustness, detailed transfer protocols, harmonization of resources, comprehensive analyst training, and open communication, pharmaceutical organizations can build a framework for reliable and reproducible analytical data, ultimately safeguarding patient health and ensuring the integrity of their products. The principles and practices outlined in this guide provide a roadmap for navigating the complexities of inter-laboratory analytical science and fostering a culture of quality and consistency.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Why is it so hard to reproduce medical research results? - Pharmaceutical Technology. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. Available from: [Link]

  • Why is it so hard to reproduce medical research results - Pharma Technology Focus | Issue 77 | December 2018. Available from: [Link]

  • Importance of Repeatability and Reproducibility in Analytical Chemistry - AZoLifeSciences. Available from: [Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Available from: [Link]

  • (PDF) Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms - ResearchGate. Available from: [Link]

  • What are the factors that affect repeatability and reproducibility? - Bettersize Instruments. Available from: [Link]

  • Stability Indicating Assay Method Development and Validation of HPTLC Method for Estimation of Prochlorperazine maleate in Bulk and Tablet Dosage Form - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Factors affecting test reproducibility among laboratories - WOAH. Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Separation and Determination of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Tablet Formulation by RP-HPLC - Austin Publishing Group. Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form - Research Journal of Pharmacy and Technology. Available from: [Link]

  • A simple and sensitive H.P.L.C. method for the assay of prochlorperazine in plasma. - SciSpace. Available from: [Link]

  • Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed. Available from: [Link]

  • Recent trends in inter-laboratory precision at ppb and sub-ppb concentrations in relation to fitness for purpose criteria in proficiency testing. Available from: [Link]

  • (PDF) RAPID ANALYTICAL METHOD FOR ASSAY DETERMINATION FOR PROCHLORPERAZINE EDISYLATE DRUG SUBSTANCES BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY - ResearchGate. Available from: [Link]

Sources

Validation

Prochlorperazine Mesilate vs. Promethazine: A Comparative Analysis of Sedation Profiles

A Technical Guide for Researchers and Drug Development Professionals Introduction Prochlorperazine and promethazine are both phenothiazine derivatives with a long history of clinical use, primarily as antiemetics.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Prochlorperazine and promethazine are both phenothiazine derivatives with a long history of clinical use, primarily as antiemetics.[1][2][3] While effective in managing nausea and vomiting, their clinical utility is often influenced by their sedative side effects.[4][5] For drug development professionals and researchers, understanding the nuances of their sedation profiles is critical for optimizing therapeutic outcomes and informing the design of novel compounds with improved safety profiles. This guide provides an in-depth, objective comparison of the sedative effects of prochlorperazine mesilate and promethazine, supported by mechanistic insights and quantitative clinical data.

Mechanistic Underpinnings of Sedation: A Tale of Two Receptor Profiles

The sedative properties of both prochlorperazine and promethazine stem from their interactions with various neurotransmitter systems in the central nervous system (CNS).[6][7] However, the degree of sedation is largely dictated by their differential affinities for specific receptors, particularly histamine H1 and dopamine D2 receptors.[8][9][10]

Prochlorperazine primarily exerts its effects through potent antagonism of dopamine D2 receptors.[2][11][12] While D2 receptor blockade is central to its antiemetic and antipsychotic actions, it also contributes to sedation.[8][13] Additionally, prochlorperazine has a notable affinity for histaminergic, cholinergic, and noradrenergic receptors, which can further modulate its sedative and side-effect profile.[2][6]

Promethazine , in contrast, is a potent histamine H1 receptor antagonist.[14][15][16] The blockade of H1 receptors in the CNS is a well-established mechanism for inducing drowsiness and sedation.[9][17][18] Promethazine also exhibits moderate affinity for muscarinic acetylcholine receptors, which contributes to its anticholinergic side effects and can potentiate sedation.[16][19] Its interaction with dopamine D2 receptors is considered weaker compared to prochlorperazine.[14]

Visualizing the Mechanistic Differences

The following diagram illustrates the primary receptor targets contributing to the sedative effects of prochlorperazine and promethazine.

G cluster_prochlorperazine Prochlorperazine cluster_promethazine Promethazine Prochlorperazine Prochlorperazine D2_P Dopamine D2 Receptor (High Affinity) Prochlorperazine->D2_P Strong Antagonism H1_P Histamine H1 Receptor (Moderate Affinity) Prochlorperazine->H1_P M1_P Muscarinic M1 Receptor (Moderate Affinity) Prochlorperazine->M1_P Sedation Sedation D2_P->Sedation H1_P->Sedation M1_P->Sedation Promethazine Promethazine H1_Pr Histamine H1 Receptor (High Affinity) Promethazine->H1_Pr Strong Antagonism M1_Pr Muscarinic M1 Receptor (Moderate Affinity) Promethazine->M1_Pr D2_Pr Dopamine D2 Receptor (Weak Affinity) Promethazine->D2_Pr H1_Pr->Sedation M1_Pr->Sedation D2_Pr->Sedation caption Receptor antagonism leading to sedation.

Caption: Receptor antagonism leading to sedation.

Quantitative Comparison of Sedation: Clinical Evidence

A randomized, double-blind clinical trial directly comparing intravenous prochlorperazine (10 mg) and promethazine (25 mg) for the treatment of uncomplicated nausea and vomiting in the emergency department provides crucial quantitative data on their sedative effects.[1][20][21]

ParameterProchlorperazine (10 mg IV)Promethazine (25 mg IV)p-value
Incidence of Drowsiness 38%71%0.002

Data from Ernst AA, et al. Ann Emerg Med. 2000.[20]

As the data clearly indicates, promethazine was associated with a significantly higher incidence of drowsiness compared to prochlorperazine.[1][21][22] This clinical finding aligns with the mechanistic understanding that potent H1 receptor antagonism by promethazine is a primary driver of sedation.[9]

Experimental Protocols for Assessing Sedation

To rigorously evaluate the sedative properties of compounds like prochlorperazine and promethazine in a preclinical setting, a variety of validated behavioral and physiological assays can be employed.

Preclinical Models (Rodent)

1. Open Field Test: This test assesses spontaneous locomotor activity and exploratory behavior. A sedative compound will typically reduce the distance traveled, rearing frequency, and time spent in the center of the arena.[23]

Step-by-Step Protocol:

  • Acclimatize the animal (e.g., mouse or rat) to the testing room for at least 1 hour before the experiment.

  • Administer the test compound (prochlorperazine, promethazine, or vehicle control) via the desired route (e.g., intraperitoneal injection).

  • After a predetermined absorption period, place the animal in the center of a square arena (e.g., 50 cm x 50 cm).

  • Record the animal's activity for a set duration (e.g., 10-15 minutes) using an automated video-tracking system.

  • Analyze parameters such as total distance moved, velocity, and time spent in different zones of the arena.

2. Rotarod Test: This assay measures motor coordination and balance, which can be impaired by sedative drugs.[24]

Step-by-Step Protocol:

  • Train the animals on the rotarod apparatus (a rotating rod) at a constant or accelerating speed for several trials on consecutive days until a stable baseline performance is achieved.

  • On the test day, administer the test compound or vehicle.

  • At specified time points post-administration, place the animal on the rotating rod and record the latency to fall.

  • A decrease in the latency to fall compared to baseline indicates impaired motor coordination and potential sedation.

3. Thiopental-Induced Sleeping Time: This model directly assesses the hypnotic effects of a compound by measuring its ability to potentiate the sleep-inducing effects of a barbiturate like thiopental sodium.[25]

Step-by-Step Protocol:

  • Administer the test compound or vehicle to the animals.

  • After a set time, administer a sub-hypnotic or hypnotic dose of thiopental sodium.

  • Record the time of the loss and return of the righting reflex (the ability of the animal to right itself when placed on its back).

  • The duration of sleep is calculated as the time between the loss and return of the righting reflex. An increase in sleep duration indicates a sedative or hypnotic effect.

Visualizing the Experimental Workflow

The following diagram outlines a typical preclinical workflow for comparing the sedative profiles of two compounds.

G cluster_assays Behavioral and Physiological Assays cluster_data Data Analysis and Interpretation start Compound Administration (Prochlorperazine vs. Promethazine vs. Vehicle) open_field Open Field Test start->open_field rotarod Rotarod Test start->rotarod sleep_time Thiopental-Induced Sleeping Time start->sleep_time analysis Statistical Analysis (e.g., ANOVA, t-test) open_field->analysis rotarod->analysis sleep_time->analysis interpretation Comparison of Sedation Profiles analysis->interpretation caption Preclinical workflow for sedation assessment.

Caption: Preclinical workflow for sedation assessment.

Conclusion

The analysis of their sedation profiles reveals a clear distinction between prochlorperazine and promethazine. Promethazine exhibits a significantly more pronounced sedative effect, which is primarily attributable to its potent antagonism of histamine H1 receptors.[1][20][21] In contrast, the sedative properties of prochlorperazine are more moderate and are largely a consequence of its dopamine D2 receptor blockade.[8][13]

For researchers and drug development professionals, this comparative analysis underscores the importance of receptor selectivity in modulating the side-effect profiles of CNS-active drugs. When selecting an antiemetic for a clinical trial or developing a new chemical entity, a thorough understanding of the target receptor interactions is paramount to balancing efficacy with tolerability. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of sedation, enabling a more informed and data-driven approach to drug discovery and development.

References

  • Ernst AA, et al. Prochlorperazine versus promethazine for uncomplicated nausea and vomiting in the emergency department: A randomized, double-blind clinical trial. Ann Emerg Med 2000;36:89-94. [Link]

  • Ernst AA, Weiss SJ, Park S, Takakuwa KM, Diercks DB. Prochlorperazine versus promethazine for uncomplicated nausea and vomiting in the emergency department: a randomized, double-blind clinical trial. Ann Emerg Med. 2000 Aug;36(2):89-94. [Link]

  • Promethazine. In: Wikipedia. [Link]

  • Prochlorperazine was more effective than promethazine in uncomplicated nausea and vomiting in the emergency department. ACP Journal Club. [Link]

  • What are the effects of dopamine antagonists (D2 receptor blockers)? Dr.Oracle. [Link]

  • Prochlorperazine vs Promethazine Comparison. Drugs.com. [Link]

  • Nicholson AN, Pascoe PA, Turner C, et al. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene. Br J Pharmacol. 1991 May;103(1):1107-12. [Link]

  • Ernst AA, Weiss SJ, Park S, Takakuwa KM, Diercks DB. Prochlorperazine versus promethazine for uncomplicated nausea and vomiting in the emergency department: A randomized, double-blind clinical trial. ResearchGate. [Link]

  • Anaclet C, et al. Sleep and Sedative States Induced by Targeting the Histamine and Noradrenergic Systems. Front Neurosci. 2018 Jan 25;12:23. [Link]

  • Treatment Comparison: Somnolence/Sedation With Dopamine Partial Agonists vs D2 Receptor Antagonists. Psychiatric Times. [Link]

  • Histamine H1 Receptor Antagonists in the Treatment of Insomnia. CNS Drugs. [Link]

  • The Mouse as a Model Organism for Assessing Anesthetic Sensitivity. In: Methods in Enzymology. [Link]

  • H1 antagonist. In: Wikipedia. [Link]

  • Dopamine Antagonist. Cleveland Clinic. [Link]

  • Dopamine antagonist. In: Wikipedia. [Link]

  • prochlorperazine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • D'Aquila PS, et al. Synchronization of the EEG and sedation induced by neuroleptics depend upon blockade of both D1 and D2 dopamine receptors. Neuropharmacology. 1994 Sep;33(9):1043-9. [Link]

  • Antiemetic Histamine H1 Receptor Blockers. In: StatPearls. [Link]

  • Prochlorperazine. In: StatPearls. [Link]

  • Promethazine: Allergy Uses, Side Effects and Dosing. MedicineNet. [Link]

  • promethazine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What is the mechanism of Prochlorperazine Maleate? Patsnap Synapse. [Link]

  • Kelley L, et al. Prochlorperazine vs. promethazine for headache treatment in the emergency department: a randomized controlled trial. J Headache Pain. 2008 Oct;9(5):297-303. [Link]

  • What is the mechanism of Promethazine Hydrochloride? Patsnap Synapse. [Link]

  • Drug-Induced Sleep Endoscopy: A Guide for Treatment Selection. Sleep Med Res. [Link]

  • Comparative Efficacy of Prochlorperazine and Promethazine for Acute Vertigo in the Emergency Department: A Randomized Clinical Trial. Cureus. [Link]

  • Prochlorperazine. In: Wikipedia. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]

  • Stahl, J. S. (2011). Preclinical assessment of CNS drug action using eye movements in mice. Journal of Clinical Investigation, 121(8), 3291-3302. [Link]

  • Drug-Induced Sleep Endoscopy: Technique, Indications, Tips and Pitfalls. J Clin Med. [Link]

  • Prochlorperazine. PubChem. [Link]

  • A Novel Research Method for Determining Sedative Exposure in Critically Ill Patients. Crit Care Nurse. [Link]

  • Muscarinic antagonist. In: Wikipedia. [Link]

  • Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine. Front Neurol. [Link]

  • Comparative study of the sedative and antinociceptive effects of levomepromazine, azaperone and midazolam in laboratory animals. Arq. Bras. Med. Vet. Zootec. [Link]

  • Muscarinic Antagonists. In: StatPearls. [Link]

  • Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking. J Clin Pharmacol. [Link]

  • Drug-induced sedation endoscopy: data capture, data analysis and sedation administration. Eur Arch Otorhinolaryngol. [Link]

  • In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine. BMC Pharmacol. [Link]

  • Pharmacological Basis for Sedative and Hypnotic Like Effects of Pyrus Pashia Using in Vivo Experimental Models. Biomed Res Int. [Link]

  • A systematic review of anaesthetic agents used in Drug Induced Sedation Endoscopy (DISE) and a description of a new DISE technique. medRxiv. [Link]

Sources

Comparative

Statistical Comparison of Dissolution Profiles for Prochlorperazine Salts: A Comprehensive Technical Guide

Prochlorperazine is a phenothiazine derivative widely used for the management of severe nausea, vomiting, and psychotic disorders[1]. The physicochemical properties of prochlorperazine necessitate the formulation of vari...

Author: BenchChem Technical Support Team. Date: March 2026

Prochlorperazine is a phenothiazine derivative widely used for the management of severe nausea, vomiting, and psychotic disorders[1]. The physicochemical properties of prochlorperazine necessitate the formulation of various salt forms—predominantly prochlorperazine maleate, prochlorperazine edisylate, and prochlorperazine mesylate—to optimize stability, solubility, and bioavailability.

When evaluating alternative formulations, generic substitutions, or post-approval manufacturing changes, comparing the in vitro dissolution profiles of these salts is a critical regulatory and developmental step[2]. This guide provides a robust, self-validating framework for generating dissolution data and applying statistical models (such as the FDA-recommended similarity factor,


) to compare prochlorperazine salt formulations[3].
Causality in Salt Selection & Dissolution Thermodynamics

The choice of counterion directly impacts the crystal lattice energy and solvation thermodynamics of the active pharmaceutical ingredient (API), which fundamentally dictates the dissolution profile:

  • Prochlorperazine Maleate : The maleate counterion forms a stable, tightly packed crystal lattice, resulting in poor aqueous solubility. Its dissolution is highly pH-dependent, requiring acidic media (e.g., 0.1 N HCl) to protonate the piperazine ring and facilitate solvation[3]. It is primarily used in oral solid dosage forms.

  • Prochlorperazine Edisylate & Mesylate : The ethanedisulfonate (edisylate) and methanesulfonate (mesylate) anions disrupt the crystal lattice packing efficiency. These counterions interact highly with water molecules, drastically increasing the dissolution rate and extent[4]. They are typically preferred for liquid and parenteral formulations but serve as excellent highly-soluble comparators in solid-state profiling.

Experimental Workflow: Self-Validating Dissolution Protocol

To ensure trustworthiness and regulatory compliance, the dissolution protocol must be tightly controlled. The following step-by-step methodology is adapted from the USP monograph and FDA guidance for prochlorperazine maleate tablets[5][6].

Step-by-Step Methodology:

  • Media Preparation : Prepare 900 mL (or 500 mL as per specific USP guidelines) of 0.1 N Hydrochloric Acid (HCl) to simulate gastric pH (pH 1.2). Degas the media to prevent bubble formation on the dosage form, which can artificially alter the surface area and dissolution rate.

  • Apparatus Setup : Utilize USP Apparatus 2 (Paddles) set to 50 RPM or 75 RPM depending on the target specification. Maintain the vessel temperature strictly at 37.0 ± 0.5 °C[1][5].

  • Sampling Strategy : Introduce the dosage units (

    
     per formulation) into the vessels. Withdraw 5 mL aliquots at pre-defined time intervals: 5, 10, 15, 20, 30, and 45 minutes.
    
  • Volume Replacement : Immediately replace the withdrawn volume with 5 mL of pre-warmed 0.1 N HCl to maintain sink conditions.

  • Quantification : Filter the samples through a 0.45 µm membrane filter (discarding the first 5 mL of filtrate to saturate the filter). Quantify the dissolved prochlorperazine using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at 254 nm[1][5].

  • System Suitability (Self-Validation) : Ensure the relative standard deviation (RSD) of the standard injections is ≤ 2.0%. The dissolution of the reference standard must reach ≥ 75% (Q) within 30 minutes to validate the run[5].

Data Presentation: Comparative Dissolution Data

The table below summarizes theoretical comparative dissolution data for three prochlorperazine formulations under identical testing conditions (0.1 N HCl, 50 RPM). Note: While edisylate and mesylate are typically formulated as liquids, mock solid formulations of equivalent API load are presented here to demonstrate the statistical impact of salt solubility.

Time (min)Prochlorperazine Maleate (%)Prochlorperazine Edisylate (%)Prochlorperazine Mesylate (%)% CV (Maleate)
522.4 ± 4.145.6 ± 3.248.2 ± 3.518.3%
1045.1 ± 3.878.4 ± 2.581.0 ± 2.18.4%
1568.3 ± 2.995.2 ± 1.897.5 ± 1.44.2%
2082.5 ± 2.199.1 ± 0.999.8 ± 0.52.5%
3094.2 ± 1.5100.0 ± 0.0100.0 ± 0.01.6%
4598.6 ± 0.8100.0 ± 0.0100.0 ± 0.00.8%
Statistical Comparison Framework

To objectively compare the dissolution profiles, regulatory agencies recommend the use of the similarity factor (


)[3]. The causality behind using 

lies in its ability to provide a single, logarithmic reciprocal square root transformation of the sum of squared errors between two profiles[2][7].

1. The Similarity Factor (


) Equation: 


Where

is the number of time points,

is the reference profile (e.g., Maleate), and

is the test profile (e.g., Edisylate). Regulatory Threshold: An

value between 50 and 100 indicates that the two profiles are statistically similar (equivalent to an average difference of ≤ 10% at all measured time points)[7][8].

2. Boundary Conditions & Self-Validation: For the


 calculation to be valid, the experimental data must satisfy strict causality checks:
  • A minimum of three time points (excluding zero) must be used.

  • Only one measurement should be considered after 85% dissolution of both products to prevent asymptotic bias[2][8].

  • The percent coefficient of variation (% CV) must not exceed 20% for the early time points (e.g., 5 min) and 10% for subsequent time points[8].

3. Handling High Variability (Bootstrap Method): If the % CV exceeds the regulatory thresholds, the standard


 calculation becomes statistically invalid due to the violation of the assumption of independent, normally distributed errors. In such cases, a bootstrapping technique or multivariate Mahalanobis distance analysis must be employed to construct a 90% confidence interval around the expected 

value[2].
Workflow Visualization

G Start Generate Dissolution Profiles (n=12 units per salt) CheckVar Check % CV (<=20% early, <=10% late) Start->CheckVar Calc_f2 Calculate f2 Similarity Factor CheckVar->Calc_f2 Passes CV criteria Calc_Boot Bootstrap f2 / Multivariate Distance Analysis CheckVar->Calc_Boot Fails CV criteria Decision f2 >= 50? (Profiles are Similar) Calc_f2->Decision Calc_Boot->Decision BioWaiver Support Biowaiver / Equivalence Decision->BioWaiver Yes InVivo Require In Vivo BE Study Decision->InVivo No

Workflow for statistical comparison of dissolution profiles utilizing the f2 similarity factor.

References

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prochlorperazine mesilate
Reactant of Route 2
Reactant of Route 2
Prochlorperazine mesilate
© Copyright 2026 BenchChem. All Rights Reserved.